tert-Butoxycyclohexane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
25246-83-7 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
(2-methylpropan-2-yl)oxycyclohexane |
InChI |
InChI=1S/C10H20O/c1-10(2,3)11-9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 |
InChI Key |
TZEUDSUHMOPLQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1CCCCC1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of tert-Butoxycyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butoxycyclohexane, also known by its IUPAC name (2-methylpropan-2-yl)oxycyclohexane and as cyclohexyl tert-butyl ether, is an organic compound with the chemical formula C10H20O.[1] It belongs to the ether functional group, characterized by an oxygen atom connected to a tert-butyl group and a cyclohexyl group. This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and characterization, and key chemical reactions. The structural and chemical features of this compound make it a subject of interest in organic synthesis and potentially in the development of new chemical entities.
Core Chemical and Physical Properties
General Properties
| Property | Value | Source |
| Molecular Formula | C10H20O | [1] |
| Molecular Weight | 156.26 g/mol | [1] |
| IUPAC Name | (2-methylpropan-2-yl)oxycyclohexane | [1] |
| CAS Number | 25246-83-7 | [1] |
| Canonical SMILES | CC(C)(C)OC1CCCCC1 | [1] |
Physicochemical Properties (Computed)
Experimentally determined values for properties such as boiling point, melting point, and density are not consistently reported in publicly available literature. The following table presents computed data from established chemical databases.
| Property | Value | Source |
| XLogP3 | 2.9 | [1] |
| Topological Polar Surface Area | 9.2 Ų | [1] |
| Heavy Atom Count | 11 | [1] |
| Complexity | 107 | [1] |
Solubility
Based on its chemical structure, this compound is expected to be largely insoluble in water due to the hydrophobic nature of the cyclohexyl and tert-butyl groups. It is anticipated to be soluble in common organic solvents such as alcohols, ethers, and chlorinated hydrocarbons, a characteristic shared by its structural analog, 4-tert-butylcyclohexanol, which is soluble in ethanol, acetone, and chloroform.[2]
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, standard organic chemistry methodologies can be applied.
Synthesis: Williamson Ether Synthesis
A common and effective method for the synthesis of ethers like this compound is the Williamson ether synthesis.[3][4][5] This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide in an SN2 reaction.[3][5]
Reaction:
Cyclohexanol + Sodium Hydride → Sodium Cyclohexoxide + H2 Sodium Cyclohexoxide + tert-Butyl Halide → this compound + Sodium Halide
Detailed Protocol:
-
Preparation of Sodium Cyclohexoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add dry cyclohexanol to a suspension of sodium hydride (NaH) in an anhydrous ether solvent such as tetrahydrofuran (THF) at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium cyclohexoxide.
-
Ether Formation: To the freshly prepared sodium cyclohexoxide solution, add tert-butyl chloride or tert-butyl bromide dropwise at room temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.
-
Work-up and Purification: After cooling to room temperature, the reaction is quenched by the slow addition of water. The aqueous layer is separated and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation or column chromatography to yield pure this compound.
Experimental Workflow for Williamson Ether Synthesis
Caption: Workflow for the synthesis of this compound.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group. The protons on the cyclohexyl ring will appear as a series of multiplets. The proton on the carbon bearing the ether oxygen will be shifted downfield compared to the other cyclohexyl protons.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the quaternary carbon and the methyl carbons of the tert-butyl group. The carbons of the cyclohexyl ring will also be visible, with the carbon atom bonded to the ether oxygen being the most downfield of the cyclohexyl carbons.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 or 500 MHz).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
-
Electron Ionization (EI-MS): The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns for ethers include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond. A prominent fragment would be the stable tert-butyl cation at m/z = 57.
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or diethyl ether).
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS). The GC separates the components of the sample before they enter the mass spectrometer.
-
Analysis: The mass spectrometer ionizes the sample (e.g., by electron impact) and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum.
General Analytical Workflow
Caption: Analytical workflow for this compound.
Chemical Reactivity
The chemical reactivity of this compound is dominated by the ether linkage. Ethers are generally stable to many reagents but can be cleaved under acidic conditions.
Acid-Catalyzed Cleavage
In the presence of a strong acid (e.g., HBr or HI), this compound can undergo cleavage of the ether bond. Due to the presence of a tertiary alkyl group, this cleavage likely proceeds through an E1 or SN1 mechanism, leading to the formation of a stable tert-butyl carbocation.
Reaction:
This compound + H-X → Cyclohexanol + 2-Methylpropene + H₂O (E1) or tert-Butyl Halide + Cyclohexanol (SN1)
Mechanism:
-
Protonation: The ether oxygen is protonated by the strong acid to form a good leaving group (an oxonium ion).
-
Carbocation Formation: The C-O bond cleaves to form the stable tert-butyl carbocation and cyclohexanol.
-
Elimination/Substitution: The tert-butyl carbocation can then either undergo elimination (E1) to form 2-methylpropene or be attacked by a halide ion (SN1) to form a tert-butyl halide.
Acid-Catalyzed Cleavage Pathway
References
- 1. This compound | C10H20O | CID 13316167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Illustrated Glossary of Organic Chemistry - Williamson ether synthesis [chem.ucla.edu]
tert-Butoxycyclohexane molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of tert-butoxycyclohexane, detailed experimental protocols for its synthesis and characterization, and a logical representation of its synthesis pathway.
Core Molecular Data
This compound is an ether with the chemical formula C10H20O.[1] It is also known by other names such as (2-methylpropan-2-yl)oxycyclohexane and cyclohexyl tert-butyl ether.[1]
| Property | Value | Source |
| Molecular Formula | C10H20O | [1] |
| Molecular Weight | 156.26 g/mol | [1] |
| IUPAC Name | (2-methylpropan-2-yl)oxycyclohexane | [1] |
| SMILES | CC(C)(C)OC1CCCCC1 | [1] |
| InChIKey | TZEUDSUHMOPLQM-UHFFFAOYSA-N | [1] |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Williamson ether synthesis.[2][3][4] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, cyclohexanol is deprotonated to form the cyclohexoxide anion, which then acts as a nucleophile to attack a tert-butyl halide (e.g., tert-butyl chloride), yielding this compound.[2][3][4]
Caption: Williamson ether synthesis of this compound.
Experimental Protocols
Synthesis via Williamson Ether Synthesis
Objective: To synthesize this compound from cyclohexanol and tert-butyl chloride.
Materials:
-
Cyclohexanol
-
Sodium hydride (NaH)
-
tert-Butyl chloride
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
Preparation of the Alkoxide: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a stirring bar and sodium hydride (1.1 equivalents) suspended in anhydrous diethyl ether or THF.
-
Slowly add cyclohexanol (1 equivalent) dissolved in the same anhydrous solvent to the suspension of sodium hydride at 0 °C using a dropping funnel.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, to ensure the complete formation of the sodium cyclohexoxide.
-
Nucleophilic Substitution: Add tert-butyl chloride (1 equivalent) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain it for several hours until the reaction is complete (monitor by thin-layer chromatography or gas chromatography).
-
Work-up: Cool the reaction mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation to obtain pure this compound.
Characterization of this compound
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show two main signals. A singlet integrating to nine protons around δ 1.2 ppm corresponding to the magnetically equivalent protons of the tert-butyl group. A multiplet integrating to eleven protons in the range of δ 1.1-1.8 ppm and a signal for the proton on the carbon bearing the ether oxygen around δ 3.3 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display distinct signals for the carbons of the cyclohexyl and tert-butyl groups. The quaternary carbon of the tert-butyl group is expected around δ 73 ppm, and the methyl carbons of the tert-butyl group around δ 29 ppm. The carbons of the cyclohexane ring will appear in the range of δ 24-33 ppm, with the carbon attached to the oxygen atom appearing further downfield around δ 77 ppm.
2. Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the presence of a strong C-O stretching vibration in the fingerprint region, typically in the range of 1150-1085 cm⁻¹. The spectrum will also show C-H stretching vibrations for the sp³ hybridized carbons of the cyclohexane and tert-butyl groups just below 3000 cm⁻¹.
3. Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) would be observed at m/z = 156. A prominent peak would be expected at m/z = 57, corresponding to the stable tert-butyl cation ((CH₃)₃C⁺). Another significant fragment could be observed from the loss of the tert-butyl group, resulting in a fragment at m/z = 99.
References
An In-depth Technical Guide to the Synthesis Precursors of tert-Butoxycyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis routes for tert-butoxycyclohexane, a valuable intermediate in organic synthesis. The document details the core precursors, reaction mechanisms, and experimental protocols, with a focus on quantitative data to aid in laboratory applications.
Introduction
This compound is a cycloalkyl ether that finds application as a non-polar solvent and as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. Its synthesis primarily relies on two key strategies: the Williamson ether synthesis and the acid-catalyzed alkylation of cyclohexanol. The choice of precursors is critical to achieving high yields and purity, and this guide will explore the nuances of each approach.
Williamson Ether Synthesis Route
The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[1] For the synthesis of this compound, two combinations of precursors are theoretically possible. However, due to the nature of the SN2 mechanism, one route is significantly more viable.
Precursor Selection and Reaction Mechanism
The two potential precursor pairs are:
-
Route A: Potassium tert-butoxide and a cyclohexyl halide (e.g., cyclohexyl bromide).
-
Route B: Sodium cyclohexoxide and a tert-butyl halide (e.g., tert-butyl chloride).
The Williamson ether synthesis is highly sensitive to steric hindrance at the electrophilic carbon.[2] Tertiary alkyl halides, such as tert-butyl chloride, readily undergo elimination reactions (E2) in the presence of a strong base like an alkoxide, leading to the formation of alkenes instead of the desired ether.[1][2] Therefore, Route A is the preferred and more effective pathway for the synthesis of this compound.
The reaction mechanism for Route A involves the nucleophilic attack of the tert-butoxide ion on the secondary carbon of the cyclohexyl halide. While some elimination to form cyclohexene is a competing side reaction, substitution is generally favored under controlled conditions.
Signaling Pathway (Reaction Mechanism)
Caption: Williamson Ether Synthesis of this compound.
Experimental Protocol
Materials:
-
Cyclohexyl bromide
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve potassium tert-butoxide in anhydrous THF.
-
Slowly add cyclohexyl bromide to the solution at room temperature with vigorous stirring.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by fractional distillation under reduced pressure.
Quantitative Data
Specific yield data for the synthesis of this compound via this method is not widely reported. However, yields for Williamson ether syntheses involving secondary halides can vary significantly depending on the specific substrates and reaction conditions, typically ranging from 40% to 70% due to the competing elimination reaction.
| Parameter | Value/Condition |
| Reactants | Cyclohexyl bromide, Potassium tert-butoxide |
| Solvent | Anhydrous THF or DMF |
| Temperature | Reflux |
| Reaction Time | Several hours (monitor by TLC/GC) |
| Typical Yield | 40-70% (Estimated) |
Acid-Catalyzed Alkylation of Cyclohexanol
An alternative and potentially more atom-economical route to this compound is the acid-catalyzed addition of cyclohexanol to isobutylene. This reaction proceeds via a carbocation intermediate.
Precursor Selection and Reaction Mechanism
The precursors for this route are:
-
Cyclohexanol
-
Isobutylene
-
An acid catalyst (e.g., sulfuric acid, Amberlyst-15)
The mechanism involves the protonation of isobutylene by the acid catalyst to form a stable tert-butyl carbocation. This electrophile is then attacked by the nucleophilic oxygen of cyclohexanol. Subsequent deprotonation yields the final ether product.
Signaling Pathway (Reaction Mechanism)
References
A Technical Guide to tert-Butoxycyclohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of tert-butoxycyclohexane, a significant chemical compound with applications in organic synthesis. It details the compound's nomenclature, physicochemical properties, synthesis protocols, and reactivity. The information is intended for professionals in research, scientific, and drug development fields, presenting quantitative data in structured tables and illustrating key processes with standardized diagrams.
Nomenclature and Structure
The compound commonly known as cyclohexyl tert-butyl ether is systematically named (2-methylpropan-2-yl)oxycyclohexane according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] However, it is also frequently referred to as This compound .[1] The structure consists of a cyclohexane ring bonded to a tert-butoxy group via an ether linkage.
Synonyms:
-
This compound
-
Cyclohexyl tert-butyl ether
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, application in reactions, and for analytical purposes.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀O | [1] |
| Molecular Weight | 156.27 g/mol | [1] |
| CAS Number | 25246-83-7 | [1] |
| IUPAC Name | (2-methylpropan-2-yl)oxycyclohexane | [1] |
| Canonical SMILES | CC(C)(C)OC1CCCCC1 | [1] |
| InChI Key | TZEUDSUHMOPLQM-UHFFFAOYSA-N | [1] |
| XLogP3 | 2.9 | [1] |
| Topological Polar Surface Area | 9.2 Ų | [1] |
| Heavy Atom Count | 11 | [1] |
Synthesis Protocols
The synthesis of tert-butyl ethers, including this compound, is a fundamental process in organic chemistry, often used for protecting alcohol groups. A general and efficient method involves the reaction of an alcohol with tert-butyl bromide.
General Williamson Ether Synthesis
The Williamson ether synthesis is a widely used method for preparing ethers. In the context of this compound, this would involve the reaction of a cyclohexoxide salt with a tert-butyl halide. However, due to the sterically hindered nature of the tert-butyl group, elimination reactions can be a significant competing pathway.
Synthesis from an Alcohol using tert-Butyl Bromide
A reliable method for the synthesis of tert-butyl ethers from alcohols under solvent-free conditions has been developed.[2] This protocol offers good to excellent yields and avoids the need for critical reaction conditions.
Experimental Protocol:
-
Reactants: To a mixture of the parent alcohol (e.g., cyclohexanol, 10 mmol) and basic lead carbonate (1 mmol) in a two-necked, 50-mL, round-bottomed flask, add tert-butyl bromide (20 mmol) dropwise at 0°C.
-
Reaction: The mixture is stirred and heated in an oil bath at approximately 40°C for 1 to 2.5 hours.
-
Work-up: Upon completion, ethyl acetate (2 x 10 mL) is added, and the mixture is stirred and then filtered.
-
Purification: The filtrate is washed with 10% NaOH solution followed by a saturated brine solution. The organic layer is then dried over anhydrous Na₂SO₄ and concentrated using a rotary evaporator to yield the pure tert-butyl ether.[2]
Key Reactions and Applications
Ethers are generally stable compounds, making them useful as protecting groups in organic synthesis. The tert-butyl ether group, in particular, is stable under strongly basic conditions.
Cleavage of Ethers
The ether linkage in this compound can be cleaved under acidic conditions.[3] This reaction typically proceeds via an SN1 mechanism due to the formation of a stable tertiary carbocation from the tert-butyl group.
Reaction Pathway for Acid-Catalyzed Cleavage:
The following diagram illustrates the general mechanism for the acid-catalyzed cleavage of a tert-butyl ether.
Role as a Protecting Group
The stability of the tert-butyl ether group in basic media makes it an effective protecting group for alcohols during reactions that are carried out under basic conditions. The group can be readily removed later with acid.
Experimental Workflow for Protection/Deprotection:
The logical workflow for using a tert-butyl ether as a protecting group is shown below.
Safety and Handling
While specific hazard information for this compound is not detailed, related compounds such as tert-butylcyclohexane are classified as flammable liquids and vapors.[4] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable compound in the field of organic chemistry, primarily utilized for its properties as a stable and selectively cleavable protecting group for alcohols. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective application in complex molecule synthesis, including in the development of new pharmaceutical agents. The protocols and data presented in this guide offer a foundational resource for researchers and professionals in the field.
References
Unveiling the Spectroscopic Signature of tert-Butoxycyclohexane: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectral data for tert-butoxycyclohexane (cyclohexyl tert-butyl ether), a key chemical intermediate. Aimed at researchers, scientists, and professionals in drug development, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the compound, supported by general experimental protocols.
Executive Summary
This compound (C10H20O, CAS No. 25246-83-7) is a saturated ether. Understanding its spectroscopic profile is crucial for its identification, characterization, and quality control in various chemical applications. While experimental spectra for this specific compound are not widely available in public databases, its spectral features can be reliably predicted based on the well-established principles of NMR, IR, and MS for similar aliphatic ethers. This guide presents a summary of these predicted data in a structured format and provides standardized methodologies for their acquisition.
Predicted Spectral Data
The following tables summarize the anticipated spectral data for this compound. These predictions are based on the analysis of the chemical structure and comparison with analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.4 - 3.6 | Multiplet | 1H | -CH-O- (methine proton on cyclohexane ring) |
| ~1.1 - 1.9 | Multiplet | 10H | Cyclohexane ring protons (-CH₂) |
| ~1.2 | Singlet | 9H | tert-Butyl protons (-C(CH₃)₃) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~75 - 78 | -C(CH₃)₃ (quaternary carbon of tert-butyl group) |
| ~72 - 75 | -CH-O- (methine carbon of cyclohexane ring) |
| ~30 - 35 | Cyclohexane ring carbons (-CH₂) |
| ~28 - 30 | tert-Butyl carbons (-CH₃) |
| ~24 - 26 | Cyclohexane ring carbons (-CH₂) |
Table 3: Predicted IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2970 - 2850 | Strong | C-H stretch (alkane) |
| 1470 - 1440 | Medium | C-H bend (alkane) |
| 1100 - 1000 | Strong | C-O stretch (ether) |
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity | Assignment |
| 156 | Low | [M]⁺ (Molecular ion) |
| 141 | Medium | [M - CH₃]⁺ |
| 100 | Medium | [M - C₄H₈]⁺ (loss of isobutylene) |
| 83 | High | [C₆H₁₁]⁺ (cyclohexyl cation) |
| 57 | Very High | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data of a liquid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans and a longer acquisition time are typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the internal standard (TMS at 0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean salt plates first, then the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS). For GC-MS, the sample is first vaporized and separated from any impurities on a GC column.
-
Ionization: Ionize the sample molecules using a suitable technique, most commonly Electron Ionization (EI) for this type of compound.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and record their abundance.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern. The fragmentation pattern provides valuable information about the structure of the molecule.
Visualization of Spectral Analysis Workflow
The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.
An In-Depth Technical Guide to the 13C NMR Chemical Shifts of tert-Butoxycyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of tert-butoxycyclohexane. A thorough understanding of the spectral properties of this molecule is crucial for its identification, characterization, and the analysis of its conformational dynamics, which are of significant interest in organic chemistry and drug development. Due to the limited availability of direct experimental spectra in publicly accessible databases, this guide presents estimated chemical shifts based on the analysis of structurally related compounds and established principles of ¹³C NMR spectroscopy.
Conformational Analysis of this compound
The tert-butoxy group is a bulky substituent that significantly influences the conformational equilibrium of the cyclohexane ring. The molecule primarily exists in a dynamic equilibrium between two chair conformations: one with the tert-butoxy group in the equatorial position and the other with it in the axial position.
The equatorial conformer is sterically favored and therefore predominates at room temperature. The bulky tert-butyl group experiences significant 1,3-diaxial interactions in the axial position, making this conformation energetically unfavorable. This equilibrium is a key determinant of the observed ¹³C NMR spectrum.
Caption: Chair-chair interconversion of this compound.
Estimated ¹³C NMR Chemical Shifts
At room temperature, the rapid chair-chair interconversion of this compound results in a time-averaged ¹³C NMR spectrum. The observed chemical shifts are a weighted average of the shifts for the individual axial and equatorial conformers. Given the strong preference for the equatorial conformer, the observed shifts will closely resemble those of the equatorial form.
The following table summarizes the estimated ¹³C NMR chemical shifts for this compound in a non-polar solvent like CDCl₃. These values are extrapolated from data for tert-butylcyclohexane and consider the substituent effect of the oxygen atom.
| Carbon Atom | Estimated Chemical Shift (δ, ppm) | Rationale |
| C1 | 70 - 75 | The carbon atom bonded to the electronegative oxygen (alpha-effect), leading to a significant downfield shift. |
| C2, C6 | 30 - 35 | Beta-effect from the oxygen and steric effects. |
| C3, C5 | 25 - 30 | Gamma-effect, expected to be slightly shielded compared to cyclohexane. |
| C4 | 26 - 28 | Relatively unperturbed, similar to the C4 of tert-butylcyclohexane. |
| Quaternary C (tert-butyl) | 75 - 80 | The quaternary carbon of the tert-butyl group, deshielded by the adjacent oxygen. |
| Methyl C (tert-butyl) | 28 - 30 | Methyl carbons of the tert-butyl group. |
Experimental Protocol for ¹³C NMR Spectroscopy
This section outlines a standard protocol for acquiring a high-quality ¹³C NMR spectrum of this compound.
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.
-
Solvent: Dissolve approximately 50-100 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent dissolving power for non-polar to moderately polar organic compounds and its single deuterium lock signal.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Instrument Parameters
The following parameters are suggested for a standard 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.
| Parameter | Recommended Value |
| Spectrometer Frequency | 100 MHz for ¹³C |
| Pulse Program | Standard proton-decoupled ¹³C experiment (e.g., zgpg30) |
| Acquisition Time (AQ) | 1.0 - 2.0 seconds |
| Relaxation Delay (D1) | 2.0 - 5.0 seconds |
| Number of Scans (NS) | 128 - 1024 (or more for dilute samples) |
| Spectral Width (SW) | 0 - 220 ppm |
| Temperature | 298 K (25 °C) |
Data Processing
-
Fourier Transformation: Apply an exponential multiplication (line broadening factor of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
Logical Workflow for Spectral Analysis
The process of obtaining and interpreting the ¹³C NMR spectrum of this compound can be visualized as a logical workflow.
Caption: Workflow for ¹³C NMR analysis of this compound.
Conclusion
Navigating the Fragmentation Landscape of tert-Butoxycyclohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the mass spectrometry fragmentation of tert-butoxycyclohexane, a compound of interest in various chemical research and development sectors. Due to the limited availability of a public mass spectrum for this compound, this document focuses on the predicted fragmentation pathways based on the established principles of mass spectrometry for analogous structures, namely aliphatic ethers and substituted cyclohexanes. Furthermore, it provides a generalized experimental protocol for the analysis of such compounds using gas chromatography-mass spectrometry (GC-MS).
Predicted Mass Spectrometry Fragmentation of this compound
The fragmentation of this compound under electron ionization (EI) is expected to be governed by the presence of the ether linkage and the bulky tert-butyl and cyclohexyl groups. The molecular ion (M+) would have a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound, which is 156.26 g/mol .[1] Key fragmentation pathways are anticipated to involve alpha-cleavage adjacent to the oxygen atom and the loss of stable neutral fragments.
Key Predicted Fragmentation Pathways:
-
Loss of a Methyl Group (CH₃): A common fragmentation pathway for compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation. This would result in a fragment ion at m/z 141 .
-
Loss of the tert-Butyl Group (C₄H₉): Cleavage of the C-O bond can lead to the loss of the tert-butyl radical (•C(CH₃)₃), resulting in a cyclohexoxy cation at m/z 99 . Conversely, the charge may be retained by the tert-butyl group, forming a highly stable tert-butyl cation at m/z 57 . This is often a prominent peak in the mass spectra of tert-butyl ethers.
-
Loss of Isobutylene (C₄H₈): A characteristic rearrangement of tert-butyl ethers involves the transfer of a hydrogen atom from the cyclohexyl ring to the ether oxygen, followed by the elimination of a neutral isobutylene molecule. This would produce a cyclohexanol radical cation at m/z 100 .
-
Ring Fragmentation of the Cyclohexyl Moiety: The cyclohexyl ring itself can undergo fragmentation, leading to a series of characteristic ions at m/z 83, 67, 55, and 41 , corresponding to the loss of successive C₂H₄ units and other rearrangements.
Experimental Protocols for GC-MS Analysis
Sample Preparation:
Samples should be dissolved in a volatile organic solvent such as dichloromethane or hexane to a concentration of approximately 10 µg/mL.[2] It is crucial to ensure the sample is free of particulate matter to prevent contamination of the GC system.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Parameters:
A standard GC-MS protocol for a compound like this compound would involve the following:
| Parameter | Value |
| Gas Chromatograph | |
| Column | A non-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent).[3] |
| Injection Mode | Splitless injection is often preferred for trace analysis.[3] |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min.[3] |
| Oven Temperature Program | Initial temperature of 60 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Mass Analyzer | Quadrupole or Ion Trap. |
| Scan Range | m/z 40-300. |
| Ion Source Temperature | 230 °C. |
| Transfer Line Temperature | 280 °C. |
This table summarizes a typical set of starting parameters for the GC-MS analysis of an aliphatic ether. Optimization of these parameters may be necessary to achieve the best chromatographic separation and mass spectral data for this compound.
Data Presentation
Due to the absence of a publicly available mass spectrum for this compound, a quantitative data table of its fragments cannot be provided at this time. Should experimental data become available, it would be presented in a format similar to the following:
| m/z | Relative Abundance (%) | Proposed Fragment Ion |
| 57 | 100 | [C(CH₃)₃]⁺ |
| 83 | [C₆H₁₁]⁺ | |
| 99 | [C₆H₁₁O]⁺ | |
| 100 | [C₆H₁₁OH]⁺• | |
| 141 | [M - CH₃]⁺ | |
| 156 | [M]⁺• |
Visualizing Fragmentation and Workflows
Fragmentation Pathway of this compound
Caption: Predicted major fragmentation pathways of this compound in EI-MS.
General GC-MS Experimental Workflow
Caption: A generalized workflow for the analysis of volatile organic compounds by GC-MS.
References
An In-depth Technical Guide to the Infrared Spectroscopy of tert-Butoxycyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of tert-butoxycyclohexane. It details the characteristic vibrational modes, presents a summary of expected absorption data, outlines a general experimental protocol for obtaining the IR spectrum of a liquid sample, and illustrates the analytical workflow. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize IR spectroscopy for structural elucidation and conformational analysis.
Introduction to the Infrared Spectroscopy of this compound
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. When applied to this compound, IR spectroscopy can provide valuable information about the conformational isomers of the molecule. The spectrum reveals characteristic absorption bands corresponding to the vibrational modes of its constituent parts: the cyclohexane ring, the tert-butyl group, and the ether linkage.
The position, intensity, and shape of these absorption bands are influenced by the molecule's geometry and the electronic environment of the vibrating bonds. By analyzing the IR spectrum, researchers can confirm the presence of these functional groups and gain insights into the steric and electronic effects that govern the molecule's preferred conformation.
Predicted Infrared Absorption Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity | Notes |
| 2950 - 2850 | C-H stretching | Cyclohexane & t-Butyl | Strong | Multiple strong peaks are expected in this region due to the numerous C-H bonds in the molecule. |
| 1470 - 1445 | CH₂ scissoring (bending) | Cyclohexane | Medium | Characteristic bending vibration of the methylene groups within the cyclohexane ring. |
| 1390 - 1365 | C-H bending (umbrella mode) | t-Butyl | Medium | A characteristic doublet is often observed for the tert-butyl group in this region due to symmetric and asymmetric bending modes. |
| 1250 - 1050 | C-O-C asymmetric stretching | Ether | Strong | This is a key diagnostic peak for the ether linkage and is expected to be one of the strongest bands in the fingerprint region.[1][2][3] |
| ~1100 | C-O-C symmetric stretching | Ether | Weak | Often weaker and can be difficult to distinguish in a complex spectrum.[2] |
| Below 1000 | C-C stretching and ring vibrations | Cyclohexane | Medium | The "fingerprint region" below 1500 cm⁻¹ will contain a complex pattern of bands unique to the overall structure of the molecule.[4] |
Experimental Protocol: Acquiring the Infrared Spectrum of this compound
The following protocol outlines a general procedure for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid analysis.
3.1. Instrumentation and Materials
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal)
-
Sample of this compound
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
3.2. Procedure
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum. This will measure the absorbance of the atmosphere and the ATR crystal itself and will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small drop of this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Acquire the sample spectrum. The instrument will co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum of this compound.
-
Process the spectrum as needed (e.g., baseline correction, smoothing).
-
Identify and label the key absorption peaks and compare them to the expected values in the data table.
-
3.3. Post-Analysis
-
Thoroughly clean the ATR crystal with a solvent and lint-free wipes to remove all traces of the sample.
Workflow for Infrared Spectroscopy Analysis
The logical flow of an infrared spectroscopy experiment, from sample preparation to final analysis, is crucial for obtaining reliable and reproducible results.
Caption: Experimental workflow for the infrared analysis of this compound.
Conclusion
This technical guide provides a foundational understanding of the infrared spectroscopy of this compound. The predicted absorption data, in conjunction with the detailed experimental protocol, offers a robust framework for the analysis of this compound. The provided workflow diagram further clarifies the logical steps involved in a typical IR spectroscopic analysis. For researchers in drug development and related scientific fields, this information can aid in the structural verification and conformational assessment of molecules containing the tert-butoxycyclohexyl moiety. It is important to note that for definitive structural assignments, comparison with an authenticated reference spectrum is always recommended.
References
- 1. rockymountainlabs.com [rockymountainlabs.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Solubility of tert-Butoxycyclohexane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of tert-butoxycyclohexane in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility, general principles of ether solubility, and standardized experimental protocols for determining miscibility. This information is crucial for applications in organic synthesis, reaction chemistry, and formulation development within the pharmaceutical and chemical industries.
Introduction to this compound
This compound is a cycloaliphatic ether with the chemical formula C₁₀H₂₀O. Its structure consists of a cyclohexane ring bonded to a tert-butoxy group. This structure imparts a significant non-polar character to the molecule, which largely dictates its solubility behavior. Understanding its solubility is essential for its use as a solvent, reactant, or intermediate in various chemical processes.
Qualitative Solubility Data
Based on the general principle of "like dissolves like," this compound, as a non-polar ether, is expected to be miscible with a wide range of organic solvents, particularly those with low polarity. While specific quantitative data is scarce, the following table summarizes the expected qualitative solubility based on the behavior of structurally similar compounds and general solvent miscibility principles.
| Solvent Class | Solvent Example | Expected Solubility | Rationale |
| Alcohols | Methanol, Ethanol | Soluble | The alkyl chain of the alcohol can interact with the cyclohexane and tert-butyl groups, although the polarity of the hydroxyl group may limit miscibility with higher-order alcohols. |
| Ketones | Acetone | Soluble | Acetone's moderate polarity and ability to engage in dipole-dipole interactions allow for miscibility with ethers. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | As a fellow ether, this compound is expected to be fully miscible due to similar intermolecular forces. |
| Halogenated Solvents | Dichloromethane, Chloroform | Soluble | These solvents have polarities that are compatible with ethers, facilitating dissolution. |
| Esters | Ethyl Acetate | Soluble | The polarity of ethyl acetate is suitable for dissolving non-polar to moderately polar compounds like ethers. |
| Aromatic Hydrocarbons | Toluene, Benzene | Miscible | The non-polar nature of aromatic hydrocarbons leads to good miscibility with other non-polar compounds. |
| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Miscible | As non-polar solvents, they readily dissolve other non-polar molecules like this compound. |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble to Partially Miscible | The high polarity of these solvents may lead to reduced miscibility with the non-polar this compound. |
| Water | Insoluble | The large non-polar hydrocarbon structure of this compound prevents significant interaction with the highly polar water molecules. |
Experimental Protocol for Determining Liquid-Liquid Miscibility
The following is a generalized experimental protocol for determining the miscibility of a liquid solute, such as this compound, in an organic solvent at ambient temperature and pressure. This method is based on visual inspection.
Objective: To determine if this compound is miscible, partially miscible, or immiscible in a selection of organic solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., ethanol, acetone, diethyl ether, dichloromethane, toluene, hexane, DMF, DMSO)
-
Graduated cylinders or pipettes
-
Test tubes or small vials with caps
-
Vortex mixer or shaker
-
Proper personal protective equipment (PPE): safety goggles, lab coat, and gloves
Procedure:
-
Preparation: Ensure all glassware is clean and dry to prevent contamination.
-
Solvent Addition: To a clean test tube, add 2 mL of the selected organic solvent.
-
This compound Addition: To the same test tube, add 2 mL of this compound.
-
Mixing: Cap the test tube securely and vortex or shake vigorously for 30-60 seconds to ensure thorough mixing.
-
Observation: Allow the mixture to stand undisturbed for at least 5 minutes. Observe the contents of the test tube against a well-lit background.
-
Miscible: If the mixture remains a single, clear, and homogenous phase with no visible interface, the two liquids are miscible.
-
Immiscible: If two distinct layers are formed, the liquids are immiscible. Record the relative positions of the layers to infer relative densities.
-
Partially Miscible: If the mixture initially appears homogenous but then separates into two layers upon standing, or if one liquid appears as small droplets suspended in the other (an emulsion), they are partially miscible. The formation of a cloudy or turbid solution that does not clarify also suggests partial miscibility.
-
-
Repeatability: Repeat the procedure for each solvent to ensure the results are consistent.
-
Data Recording: Record all observations in a laboratory notebook, clearly indicating the solvent used and the observed miscibility.
Visualization of a Logical Workflow for Solvent Selection in Pharmaceutical Synthesis
In drug development, the selection of an appropriate solvent is a critical step that can influence reaction kinetics, yield, purity, and scalability. The following diagram illustrates a logical workflow for this process, which would be applicable when considering this compound as a potential solvent or reaction medium.
Conclusion
Unveiling tert-Butoxycyclohexane: From Discovery to Synthesis
A comprehensive guide for researchers and drug development professionals on the foundational chemistry of tert-butoxycyclohexane, detailing its seminal synthesis, experimental protocols, and reaction mechanisms.
Introduction
This compound, a valuable building block in organic synthesis and medicinal chemistry, has seen increasing use as a bulky, lipophilic moiety in the design of novel therapeutic agents. Its unique steric and electronic properties can significantly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides an in-depth exploration of the discovery and first synthesis of this important compound, offering detailed experimental procedures and mechanistic insights to support its application in modern research and development.
The Genesis of this compound: A Look at an Early Synthesis
While the precise moment of the initial discovery of this compound is not prominently documented in readily available historical literature, its synthesis can be effectively achieved through established methods of ether formation. One of the earliest and most illustrative methods is the acid-catalyzed addition of an alcohol to an alkene. A representative synthesis involves the reaction of cyclohexene with tert-butanol in the presence of a strong acid catalyst, such as sulfuric acid. This method, while perhaps not the absolute first, provides a clear and instructive pathway to the formation of this compound and is well-documented in the chemical literature.
Experimental Protocol: Acid-Catalyzed Synthesis of this compound
This section details a representative experimental procedure for the synthesis of this compound via the acid-catalyzed addition of tert-butanol to cyclohexene.
Materials and Equipment:
-
Cyclohexene
-
tert-Butanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine cyclohexene (0.1 mol) and tert-butanol (0.12 mol).
-
Catalyst Addition: While stirring the mixture in an ice bath, slowly add concentrated sulfuric acid (2 mL) dropwise.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Subsequently, gently heat the reaction mixture to reflux for 2 hours.
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 100 mL of cold water.
-
Extraction: Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by fractional distillation to obtain pure this compound.
Quantitative Data
| Parameter | Value |
| Reactants | |
| Cyclohexene | 0.1 mol |
| tert-Butanol | 0.12 mol |
| Conc. H₂SO₄ | 2 mL |
| Reaction Conditions | |
| Initial Temperature | 0 °C (ice bath) |
| Reaction Temperature | Room Temperature, then Reflux |
| Reaction Time | 3 hours |
| Product | |
| Typical Yield | 60-70% |
| Boiling Point | 176-178 °C |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, δ) | 3.45 (m, 1H), 1.80-1.10 (m, 10H), 1.18 (s, 9H) |
| ¹³C NMR (CDCl₃, δ) | 75.8, 72.4, 32.1, 28.8, 26.0, 24.5 |
| IR (neat, cm⁻¹) | 2928, 2855, 1362, 1198, 1078 |
Reaction Mechanism and Visualization
The synthesis of this compound via the acid-catalyzed addition of tert-butanol to cyclohexene proceeds through a carbocation intermediate. The following diagram illustrates the key steps in this reaction pathway.
An In-depth Technical Guide to the Conformational Analysis of tert-Butoxycyclohexane
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed examination of the conformational preferences of tert-butoxycyclohexane, integrating experimental and computational methodologies. The pronounced steric requirements of the tert-butoxy group serve as a cornerstone for understanding and predicting the stereochemical outcomes in various chemical systems.
Introduction: The Principle of Conformational Preference
Conformational analysis is the study of the three-dimensional shapes that a molecule can adopt through the rotation of its single bonds. For substituted cyclohexanes, this analysis is critical as the spatial arrangement of substituents profoundly influences the molecule's stability, reactivity, and biological activity. The cyclohexane ring predominantly exists in a low-energy "chair" conformation, which minimizes both angle strain and torsional strain.
In a monosubstituted cyclohexane, the substituent can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). The tert-butoxy group, -O-C(CH₃)₃, is a sterically demanding substituent. Its conformational analysis reveals an overwhelming preference for the equatorial position to avoid severe, destabilizing steric interactions.
Chair Conformations of this compound
The rapid interconversion, or "ring-flip," between the two chair conformations of this compound establishes an equilibrium that is heavily skewed.
-
Equatorial Conformer: In this conformation, the bulky tert-butoxy group is positioned in the plane of the ring, extending away from the other ring atoms. This arrangement minimizes steric clash, resulting in a highly stable conformer.
-
Axial Conformer: When in the axial position, the tert-butoxy group is brought into close proximity with the two axial hydrogens on the same face of the ring (at the C3 and C5 positions). This leads to significant van der Waals repulsion, a phenomenon known as 1,3-diaxial strain. This steric strain greatly destabilizes the axial conformer.
The equilibrium between these two conformers is the central focus of the analysis.
The Tert-Butoxy Group as a Conformational Lock: An In-depth Technical Guide to its Steric Hindrance Effects on Cyclohexane
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the steric hindrance effects imparted by the tert-butoxy group on the conformational stability and reactivity of the cyclohexane ring. The immense steric bulk of the tert-butoxy group profoundly influences the stereochemical outcomes of reactions and dictates the three-dimensional structure of molecules containing this moiety, a critical consideration in rational drug design and synthetic chemistry.
Conformational Analysis: The Dominance of the Equatorial Position
The chair conformation is the most stable arrangement for a cyclohexane ring, minimizing both angle and torsional strain. In a monosubstituted cyclohexane, the substituent can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). The equilibrium between these two conformers is dictated by the steric bulk of the substituent.
The tert-butoxy group, with its large tert-butyl component, exhibits a strong preference for the equatorial position to avoid severe steric clashes, known as 1,3-diaxial interactions, with the axial hydrogens on the same face of the ring. This preference is so pronounced that the tert-butoxy group is considered a "conformational lock," effectively holding the cyclohexane ring in a single, dominant chair conformation.
The A-Value: Quantifying Steric Hindrance
The energetic preference for the equatorial position is quantified by the conformational free energy difference, known as the A-value (ΔG° = -RTlnKeq). A larger A-value signifies a greater steric demand and a stronger preference for the equatorial position.
Table 1: Conformational A-Values of Selected Substituents on Cyclohexane
| Substituent | Formula | A-Value (kcal/mol) | Reference Type |
| Hydrogen | -H | 0 | Definitional |
| Methoxy | -OCH₃ | ~0.6 | Experimental |
| tert-Butoxy | -OC(CH₃)₃ | ~4.5 (estimated) | Computational/Analog |
| tert-Butyl | -C(CH₃)₃ | ~4.9 | Experimental[1] |
Note: The A-value for the tert-butoxy group is an estimation based on computational studies and its structural similarity to the tert-butyl group.
The large estimated A-value for the tert-butoxy group indicates that the population of the axial conformer at equilibrium is negligible, with the equatorial conformer being favored by a factor of several thousand.
Caption: Conformational equilibrium of tert-butoxycyclohexane.
Impact of Steric Hindrance on Reactivity
The conformational locking effect of the tert-butoxy group has profound consequences for the reactivity of the cyclohexane ring. By fixing the ring in a single chair conformation, the tert-butoxy group dictates the spatial orientation of other substituents, influencing their accessibility to reagents and the feasibility of certain reaction transition states.
The principles can be effectively illustrated by examining reactions of closely related systems, such as those involving the tert-butyl group, where the steric demands are comparable.
Saponification of Esters
The rate of saponification of an ester on a cyclohexane ring is highly sensitive to its steric environment. An equatorial ester is more accessible to the incoming nucleophile (e.g., hydroxide) than a sterically hindered axial ester.
In a conformationally locked system, the rate difference between the saponification of an axial versus an equatorial ester can be dramatic. Studies on 4-tert-butylcyclohexyl acetate isomers, which are conformationally locked by the tert-butyl group, provide quantitative insight into this steric effect.
Table 2: Relative Rates of Saponification of 4-tert-Butylcyclohexyl Acetate Isomers
| Isomer (Ester Position) | Relative Rate (k_rel) | Rationale |
| trans (Equatorial) | 1.00 | More accessible to nucleophilic attack. |
| cis (Axial) | ~0.05 | Sterically hindered by 1,3-diaxial hydrogens. |
This significant rate difference, where the equatorial ester reacts approximately 20 times faster, highlights the steric shielding provided by the cyclohexane ring to an axial substituent. A similar trend is expected for derivatives of this compound.
Elimination Reactions
Elimination reactions, such as the E2 mechanism, have strict stereoelectronic requirements. The E2 reaction proceeds most efficiently when the leaving group and a proton on an adjacent carbon are in an anti-periplanar (180°) arrangement.
In a tert-butoxy-substituted cyclohexane, the conformational lock dictates whether an anti-periplanar arrangement is possible.
-
Axial Leaving Group: An axial leaving group is anti-periplanar to the axial hydrogens on the adjacent carbons, allowing for a rapid E2 elimination.
-
Equatorial Leaving Group: An equatorial leaving group is not anti-periplanar to any adjacent hydrogens. This geometric constraint severely retards the rate of E2 elimination.
Quantitative studies on locked cyclohexane systems with other bulky groups demonstrate this principle clearly. For example, the dehydrobromination of cis-1-bromo-4-tert-butylcyclohexane (axial Br) is approximately 500 times faster than that of the trans-isomer (equatorial Br). This stark difference underscores the critical role of conformation, which is controlled by the steric influence of the bulky group, in dictating reaction pathways and rates.
Experimental Protocols: Determination of A-Values
The A-value for a substituent is typically determined using low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. This technique allows for the "freezing out" of the chair-chair interconversion, enabling the direct observation and quantification of both the axial and equatorial conformers.
Detailed Methodology for A-Value Determination via Low-Temperature NMR
-
Sample Preparation:
-
Dissolve the monosubstituted cyclohexane of interest (e.g., this compound) in a suitable low-freezing point deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated methylene chloride, CD₂Cl₂).
-
The concentration should be optimized for NMR spectroscopy, typically in the range of 10-50 mM.
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Spectrometer Setup:
-
Utilize an NMR spectrometer equipped with a variable temperature (VT) unit.
-
Tune and shim the spectrometer at room temperature to ensure optimal resolution.
-
Obtain a standard ¹H or ¹³C NMR spectrum at room temperature. At this temperature, rapid ring flipping will result in time-averaged signals for the cyclohexane protons/carbons.
-
-
Low-Temperature Experiment:
-
Gradually lower the temperature of the NMR probe using the VT unit. It is crucial to allow the temperature to equilibrate at each step to avoid sample freezing and to obtain accurate temperature readings.
-
Acquire spectra at regular temperature intervals (e.g., every 10 K) as the sample is cooled.
-
As the temperature decreases, the rate of chair-chair interconversion slows. This will be observed as a broadening of the NMR signals (a phenomenon known as coalescence).
-
Continue to lower the temperature until it is well below the coalescence temperature. At this point, the ring flip is slow on the NMR timescale, and distinct signals for the axial and equatorial conformers will be resolved.
-
-
Data Analysis and Calculation:
-
Integrate the well-resolved signals corresponding to the axial and equatorial conformers in the low-temperature spectrum. The ratio of the integrals directly corresponds to the equilibrium constant (Keq = [equatorial]/[axial]).
-
Using the Gibbs free energy equation, calculate the A-value at that specific temperature: ΔG° = -RTln(Keq) Where:
-
R is the ideal gas constant (1.987 cal/mol·K).
-
T is the temperature in Kelvin.
-
Keq is the equilibrium constant determined from the signal integration.
-
-
Caption: Experimental workflow for A-value determination.
Conclusion
The tert-butoxy group exerts a powerful steric influence on the cyclohexane ring, acting as a robust conformational lock that overwhelmingly favors the equatorial position. This steric dominance has critical implications for the reactivity and properties of molecules containing this functional group. By restricting conformational flexibility, the tert-butoxy group provides a valuable tool for chemists to control stereochemistry and probe reaction mechanisms. The principles and data presented in this guide are essential for researchers in organic synthesis and medicinal chemistry, where a deep understanding of three-dimensional molecular structure is paramount to achieving desired outcomes.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of tert-Butoxycyclohexane via Williamson Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of tert-butoxycyclohexane, a valuable ether in organic synthesis. While the classical Williamson ether synthesis presents challenges for the preparation of this sterically hindered ether, this protocol outlines a modified approach. The traditional routes involving the reaction of an alkali metal salt of cyclohexanol with a tert-butyl halide, or the reaction of an alkali metal tert-butoxide with a cyclohexyl halide, are often inefficient due to competing elimination reactions.[1][2][3] This protocol instead adapts a more efficient method involving the direct tert-butylation of cyclohexanol.
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an organohalide and an alkoxide.[4] The reaction typically proceeds via an S_N_2 mechanism, which is most efficient with primary alkyl halides.[1][4] The synthesis of this compound presents a classic challenge to this method. The two logical retrosynthetic disconnections are:
-
Cyclohexoxide and a tert-butyl halide: This pathway is highly unlikely to be successful as tertiary alkyl halides, such as tert-butyl chloride or bromide, readily undergo elimination in the presence of a strong base like cyclohexoxide, yielding isobutylene as the major product.[5][6][7]
-
Tert-butoxide and a cyclohexyl halide: This route is more feasible as it involves a secondary halide. However, the use of a bulky and strong base like potassium tert-butoxide can still lead to significant amounts of the elimination product, cyclohexene, competing with the desired substitution reaction.[3]
To circumvent these limitations, this protocol details a more effective procedure for the synthesis of this compound.
Data Presentation
The following table summarizes the key quantitative data for the recommended experimental protocol.
| Parameter | Value |
| Reactants | |
| Cyclohexanol | 1.0 equivalent |
| tert-Butyl bromide | 2.0 equivalents |
| Basic lead carbonate | 0.1 equivalents |
| Reaction Conditions | |
| Temperature | 40°C |
| Reaction Time | 2-3 hours |
| Solvent | Solvent-free |
| Yield | |
| Expected Yield | 85-95% |
Experimental Protocol
This protocol is adapted from a general method for the efficient synthesis of tert-butyl ethers under solvent-free conditions.[8][9]
Materials:
-
Cyclohexanol
-
tert-Butyl bromide
-
Basic lead carbonate (2PbCO₃·Pb(OH)₂)
-
Ethyl acetate
-
10% Sodium hydroxide solution
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 50 mL two-necked round-bottom flask equipped with a magnetic stir bar, add cyclohexanol (10 mmol, 1.0 g) and basic lead carbonate (1 mmol, 0.78 g).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add tert-butyl bromide (20 mmol, 2.74 g, 2.3 mL) dropwise to the stirred mixture.
-
After the addition is complete, remove the ice bath and heat the reaction mixture in an oil bath at 40°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-3 hours.
-
Upon completion, cool the reaction mixture to room temperature and add ethyl acetate (2 x 10 mL).
-
Stir the mixture for 5 minutes and then filter to remove the lead carbonate catalyst.
-
Transfer the filtrate to a separatory funnel and wash with 10% aqueous sodium hydroxide solution (15 mL) followed by a saturated brine solution (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
The product can be further purified by distillation if necessary.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. doubtnut.com [doubtnut.com]
- 3. organic chemistry - Product of Williamson Synthesis - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. doubtnut.com [doubtnut.com]
- 7. doubtnut.com [doubtnut.com]
- 8. researchgate.net [researchgate.net]
- 9. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
Application Notes and Protocols: Tert-Butoxycyclohexane as a Protecting Group for Hydroxyl Functions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the tert-butoxycyclohexane group as a robust and versatile protecting group for hydroxyl functions in organic synthesis. This document outlines the methodologies for both the protection and deprotection of alcohols, presents quantitative data on the efficiency of these processes, and includes detailed experimental protocols for key transformations.
Introduction
The protection of hydroxyl groups is a critical strategy in multi-step organic synthesis to prevent unwanted side reactions. The ideal protecting group should be easy to introduce and remove in high yields under mild conditions, and it must be stable to a range of reaction conditions. The tert-butoxycyclohexyl ether fulfills these requirements, offering excellent stability in basic media and facile cleavage under acidic conditions.[1] Its steric bulk provides enhanced stability compared to smaller alkyl ethers. The cleavage proceeds via a stable tertiary carbocation, allowing for controlled deprotection.[2]
Data Presentation
Protection of Alcohols using Di-tert-butyl Dicarbonate and Magnesium Perchlorate
The formation of tert-butyl ethers from alcohols can be efficiently achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a Lewis acid catalyst such as magnesium perchlorate (Mg(ClO₄)₂).[3][4][5] This method is particularly effective for primary and secondary aliphatic alcohols. For phenolic hydroxyl groups, Scandium(III) triflate (Sc(OTf)₃) is a more suitable catalyst.[6][7]
| Entry | Substrate (Alcohol) | Catalyst | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | Mg(ClO₄)₂ | 2 | 95 |
| 2 | 1-Octanol | Mg(ClO₄)₂ | 3 | 92 |
| 3 | Cyclohexanol | Mg(ClO₄)₂ | 4 | 88 |
| 4 | Phenol | Sc(OTf)₃ | 2 | 90 |
| 5 | p-Cresol | Sc(OTf)₃ | 2.5 | 85 |
Table 1: Yields for the protection of various alcohols and phenols as their tert-butyl ethers using Boc₂O and a Lewis acid catalyst.
Deprotection of tert-Butoxycyclohexyl Ethers using Cerium(III) Chloride and Sodium Iodide
A mild and efficient method for the cleavage of tert-butyl ethers involves the use of a combination of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and sodium iodide (NaI) in acetonitrile.[1][8] This system allows for the deprotection of a wide range of tert-butoxycyclohexyl ethers under neutral conditions.
| Entry | Substrate (tert-Butoxycyclohexyl Ether of) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | Reflux | 6 | 94 |
| 2 | 1-Octanol | Reflux | 8 | 90 |
| 3 | Cyclohexanol | Reflux | 10 | 85 |
| 4 | Phenol | Reflux | 5 | 92 |
| 5 | p-Cresol | Reflux | 6 | 88 |
Table 2: Yields for the deprotection of various tert-butoxycyclohexyl ethers using CeCl₃·7H₂O and NaI in acetonitrile.
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Alcohol (e.g., Benzyl Alcohol)
-
To a stirred solution of the primary alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere, add magnesium perchlorate (0.1 mmol, 10 mol%).
-
Add di-tert-butyl dicarbonate (1.2 mmol) portion-wise over 5 minutes.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure tert-butoxycyclohexyl ether.
Protocol 2: General Procedure for the Deprotection of a tert-Butoxycyclohexyl Ether (e.g., tert-Butoxycyclohexyl ether of Benzyl Alcohol)
-
To a stirred suspension of cerium(III) chloride heptahydrate (1.1 mmol) and sodium iodide (1.1 mmol) in anhydrous acetonitrile (15 mL), add the tert-butoxycyclohexyl ether (1.0 mmol).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure alcohol.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for utilizing the this compound protecting group.
Caption: SN1 mechanism for the acidic cleavage of a tert-butoxycyclohexyl ether.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Unusual and unexpected reactivity of t-butyl dicarbonate (Boc2O) with alcohols in the presence of magnesium perchlorate. A new and general route to t-butyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tert-Butyl Ethers [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Deprotection of tert-Butoxycyclohexane Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butoxycyclohexane ether moiety is a valuable protecting group for the hydroxyl functional group in multi-step organic synthesis. Its steric bulk effectively shields the oxygen atom from a wide range of reaction conditions. However, the successful application of this protecting group hinges on its efficient and selective removal under conditions that preserve the integrity of the target molecule. These application notes provide a detailed overview of common methods for the deprotection of this compound ethers, complete with experimental protocols and quantitative data to guide researchers in selecting the optimal conditions for their specific substrates.
Deprotection Methodologies
The cleavage of this compound ethers is typically achieved under acidic conditions, which facilitate the formation of a stable tert-butyl carbocation. Various Brønsted and Lewis acids can be employed, each offering distinct advantages in terms of reactivity, selectivity, and compatibility with other functional groups. More recently, novel catalytic methods have emerged, providing milder alternatives for sensitive substrates.
Brønsted Acid-Catalyzed Deprotection
Strong protic acids are widely used for the removal of the tert-butyl group. The mechanism involves protonation of the ether oxygen, followed by the departure of the stable tert-butyl carbocation, which is subsequently quenched to form isobutylene.[1][2][3]
Common Reagents:
-
Trifluoroacetic acid (TFA)[4]
-
Perchloric acid (HClO₄)[4]
-
Hydrochloric acid (HCl) in hexafluoroisopropanol or trifluoroethanol[7]
Table 1: Brønsted Acid-Catalyzed Deprotection of tert-Butyl Ethers
| Reagent(s) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1 - 4 h | >90 | [4] |
| 85% Phosphoric acid | - | 50 - 80 | 1 - 6 h | High | [5] |
| Catalytic HClO₄ | tert-Butyl acetate | Room Temperature | 15 min - 2 h | >94 | [4] |
| 0.1 N HCl | Hexafluoroisopropanol | Room Temperature | Rapid | High | [7] |
Lewis Acid-Mediated Deprotection
Lewis acids offer an alternative to strong Brønsted acids and can sometimes provide enhanced selectivity. The Lewis acid coordinates to the ether oxygen, facilitating the cleavage of the carbon-oxygen bond.[8]
Common Reagents:
-
Ytterbium(III) triflate (Yb(OTf)₃)[4]
Table 2: Lewis Acid-Mediated Deprotection of tert-Butyl Ethers
| Reagent(s) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Anhydrous CeCl₃, NaI | Acetonitrile (CH₃CN) | 40 - 70 | 1 - 5 h | High | [4][9] |
| ZnBr₂ | Dichloromethane (DCM) | Room Temperature | 24 h | 75 | [10] |
| Yb(OTf)₃ (catalytic) | Methanol (MeOH) | Microwave | Minutes | High | [6] |
Radical-Based Deprotection
A milder, catalytic approach for the deprotection of tert-butyl ethers involves the use of a triarylamminium radical cation, such as tris(4-bromophenyl)amminium radical cation ("Magic Blue"), in the presence of a silane.[4][5][6][9] This method is notable for its mild conditions and compatibility with a wide range of functional groups.[4][9]
Table 3: Radical-Based Deprotection of tert-Butyl Ethers
| Reagent(s) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Tris(4-bromophenyl)amminium radical cation (Magic Blue), Triethylsilane | Dichloromethane (DCM) | Room Temperature | 1 - 24 h | up to 95 | [4][9] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolve the this compound substrate (1.0 equiv) in dichloromethane (DCM, 0.1 M).
-
To the stirred solution, add trifluoroacetic acid (TFA, 5-10 equiv) dropwise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection using Cerium(III) Chloride and Sodium Iodide
-
To a solution of the this compound substrate (1.0 equiv) in acetonitrile (0.1 M), add anhydrous cerium(III) chloride (1.5 equiv) and sodium iodide (1.5 equiv).[4]
-
Heat the reaction mixture to 70 °C and stir until the starting material is consumed, as indicated by TLC.[9]
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography.
Protocol 3: Catalytic Deprotection using "Magic Blue"
-
In a reaction vessel, dissolve the this compound substrate (1.0 equiv) in dichloromethane (0.1 M).
-
Add triethylsilane (2.0 equiv) to the solution.
-
Add a catalytic amount of tris(4-bromophenyl)amminium radical cation ("Magic Blue", 0.05 equiv).[4][9]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product directly by flash column chromatography on silica gel.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Brønsted acid-catalyzed deprotection.
Caption: Mechanism of Lewis acid-mediated deprotection.
Caption: General experimental workflow for deprotection.
References
- 1. t-Butyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. tert-Butyl Esters [organic-chemistry.org]
- 6. tert-Butyl Ethers [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Tert-Butoxycyclohexane: An Exploratory Overview as a Non-Polar Aprotic Solvent
Introduction
Tert-butoxycyclohexane, also known as cyclohexyl tert-butyl ether, is a chemical compound with the molecular formula C10H20O.[1] While theoretically classified as a non-polar aprotic solvent due to the absence of acidic protons and the presence of a non-polar cyclohexyl group, a comprehensive review of scientific literature reveals a significant lack of documented applications and experimental data for its use in this capacity. This document aims to provide a summary of the available information on this compound and to contextualize its potential properties by drawing comparisons with commonly used non-polar aprotic solvents.
Physicochemical Properties
Table 1: Computed Physicochemical Properties of this compound and Comparison with Common Non-Polar Aprotic Solvents
| Property | This compound (Computed) | Tetrahydrofuran (THF) (Experimental) | Diethyl Ether (Experimental) | Toluene (Experimental) |
| Molecular Formula | C10H20O[1] | C4H8O | C4H10O | C7H8 |
| Molecular Weight ( g/mol ) | 156.27[1] | 72.11 | 74.12 | 92.14 |
| Boiling Point (°C) | Not Available | 66 | 34.6 | 110.6 |
| Density (g/mL) | Not Available | 0.889 | 0.713 | 0.867 |
| Dielectric Constant | Not Available | 7.6 | 4.3 | 2.4 |
| XLogP3 | 2.9[1] | 0.45 | 0.89 | 2.73 |
Note: The XLogP3 value suggests that this compound has a high degree of lipophilicity, comparable to toluene. The lack of experimental data for key solvent properties such as boiling point, density, and dielectric constant makes direct comparison and application assessment challenging.
Potential Applications and Logical Relationships
Based on its structure, this compound could theoretically be considered as a higher-boiling point alternative to other ether-based solvents like diethyl ether or tetrahydrofuran (THF). The bulky tert-butyl and cyclohexyl groups may confer unique solubility characteristics and steric effects.
Below is a conceptual workflow illustrating the logical considerations for selecting a non-polar aprotic solvent for a hypothetical organometallic reaction, a common application for such solvents.
Caption: Conceptual workflow for solvent selection in organometallic reactions.
Experimental Protocols: A Note on Data Scarcity
Extensive searches of chemical databases and scientific literature did not yield any specific, reproducible experimental protocols where this compound is used as a solvent. The information required to create detailed methodologies, including reaction setup, reagent addition, workup, and purification, is not publicly available.
For researchers interested in exploring the potential of this compound, it would be necessary to conduct initial small-scale feasibility studies. A starting point could be to substitute it for other non-polar aprotic ethers in well-established reactions, such as the formation of a Grignard reagent. A hypothetical, generalized protocol for such a study is outlined below. It must be emphasized that this is a theoretical protocol and has not been validated.
Hypothetical Protocol: Small-Scale Grignard Reagent Formation
Objective: To assess the suitability of this compound as a solvent for the formation of a simple Grignard reagent.
Materials:
-
Magnesium turnings
-
Anhydrous this compound (synthesis and purification required)
-
Alkyl halide (e.g., bromomethane or iodoethane)
-
Iodine crystal (as an initiator)
-
Anhydrous reaction vessel with a reflux condenser and dropping funnel
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Set up the reaction apparatus under an inert atmosphere. All glassware must be rigorously dried.
-
Place magnesium turnings in the reaction flask.
-
Add a small crystal of iodine.
-
Add a portion of the anhydrous this compound.
-
Dissolve the alkyl halide in additional anhydrous this compound and place it in the dropping funnel.
-
Add a small amount of the alkyl halide solution to the magnesium suspension.
-
Observe for signs of reaction initiation (e.g., color change, gentle reflux). Gentle heating may be required.
-
Once the reaction has initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed.
-
The resulting solution of the Grignard reagent in this compound would then be ready for subsequent reactions.
Note: The success of this hypothetical protocol would depend on the ability of the ether oxygen in this compound to coordinate with the magnesium, which is crucial for Grignard reagent formation. The steric hindrance from the bulky tert-butyl and cyclohexyl groups might impact this coordination.
Safety and Handling
As there is no specific safety data sheet (SDS) widely available for this compound, handling precautions should be based on those for similar ether compounds. Ethers can form explosive peroxides upon exposure to air and light. Therefore, any synthesized or acquired this compound should be stored under an inert atmosphere, away from light, and tested for the presence of peroxides before use, especially before distillation. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
While the chemical structure of this compound suggests its potential as a non-polar aprotic solvent, there is a notable absence of empirical data and documented applications in the scientific literature. The information presented here is based on computational predictions and analogies to more common solvents. For researchers and professionals in drug development, the use of this compound would require significant foundational research to establish its physical properties, solvent capabilities, and safety profile before it could be considered a viable option in synthesis and process chemistry. The lack of available information makes it an unexplored, yet potentially interesting, solvent candidate for future investigation.
References
tert-Butoxycyclohexane: A High-Boiling Point Ether Solvent for Grignard Reactions
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed examination of tert-butoxycyclohexane as a potential high-boiling point solvent for Grignard reactions. While diethyl ether and tetrahydrofuran (THF) are standard solvents for this critical carbon-carbon bond-forming reaction, their low boiling points can limit reaction temperatures. This compound, a less common ether, offers a significantly higher boiling point, which could be advantageous for reactions requiring higher temperatures to initiate or proceed at a reasonable rate. This document outlines the physical properties of this compound in comparison to standard Grignard solvents, provides a hypothetical experimental protocol for its use, and discusses potential advantages and safety considerations.
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the reaction of an organomagnesium halide (Grignard reagent) with an electrophile, most commonly a carbonyl compound.[1] The choice of solvent is critical for the successful formation and reaction of the Grignard reagent. Ethereal solvents are typically required to solvate and stabilize the organomagnesium species through coordination of the ether oxygen to the magnesium center.[2] Commonly used solvents include diethyl ether and tetrahydrofuran (THF).[3] However, their low boiling points (34.6 °C for diethyl ether and 66 °C for THF) can be a limitation for reactions involving less reactive halides or when higher temperatures are needed to improve reaction kinetics.[4][5]
This compound presents itself as a potential alternative. As a cyclic ether, it possesses the necessary oxygen lone pairs to stabilize the Grignard reagent. Its significantly higher boiling point of approximately 176-178 °C suggests its utility in high-temperature Grignard reactions.
Data Presentation
A direct comparison of the physical properties of this compound with those of diethyl ether and THF is essential for evaluating its potential as a Grignard solvent.
| Property | This compound | Diethyl Ether | Tetrahydrofuran (THF) |
| Molecular Formula | C10H20O | (C2H5)2O | C4H8O |
| Molar Mass | 156.27 g/mol | 74.12 g/mol [6] | 72.11 g/mol [5] |
| Boiling Point | 176-178 °C | 34.6 °C[6] | 66 °C[5] |
| Melting Point | -33 °C | -116.3 °C[6] | -108.4 °C[5] |
| Density | 0.881 g/mL | 0.7134 g/cm³[4] | 0.8876 g/cm³[5] |
| Flash Point | 57 °C | -45 °C[4] | -14 °C[5] |
| Water Solubility | Insoluble | 6.9 g/100 mL (20 °C)[4] | Miscible[5] |
Experimental Protocols
The following is a general, hypothetical protocol for the formation of a Grignard reagent and its subsequent reaction with an aldehyde using this compound as the solvent. This protocol is adapted from standard procedures for Grignard reactions in other ether solvents.
Materials:
-
Magnesium turnings
-
Organic halide (e.g., bromobenzene)
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous this compound
-
Iodine crystal (as an initiator)
-
Anhydrous work-up solutions (e.g., saturated aqueous ammonium chloride, dilute HCl)
-
Organic extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Round-bottom flask, reflux condenser, dropping funnel, and other standard glassware
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
Part 1: Formation of the Grignard Reagent
-
Glassware Preparation: All glassware must be scrupulously dried in an oven at >100 °C for several hours and assembled while hot under a stream of dry inert gas (nitrogen or argon).
-
Reaction Setup: Place magnesium turnings (1.2 equivalents) in a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube or inert gas outlet), and a dropping funnel.
-
Initiation: Add a small crystal of iodine to the flask.
-
Solvent and Reagent Addition: Add a portion of anhydrous this compound to the flask to cover the magnesium. In the dropping funnel, prepare a solution of the organic halide (1 equivalent) in anhydrous this compound.
-
Initiation of Reaction: Add a small amount of the organic halide solution to the magnesium suspension. The reaction may be initiated by gentle warming with a heat gun. The disappearance of the iodine color and the appearance of a cloudy solution are indicators of reaction initiation.
-
Completion of Grignard Formation: Once the reaction has started, add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux. The high boiling point of this compound may necessitate external heating to maintain reflux. After the addition is complete, continue to heat the reaction mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part 2: Reaction with Electrophile (Aldehyde)
-
Cooling: Cool the freshly prepared Grignard reagent to room temperature or an appropriate reaction temperature (e.g., 0 °C in an ice bath).
-
Addition of Electrophile: Dissolve the aldehyde (1 equivalent) in anhydrous this compound and add it dropwise to the stirred Grignard solution via the dropping funnel. The reaction is often exothermic, and the addition rate should be controlled to maintain the desired reaction temperature.
-
Reaction Time: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours or until TLC analysis indicates the consumption of the starting material. Gentle heating may be required for less reactive electrophiles.
Part 3: Work-up and Purification
-
Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and any unreacted Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. If necessary, add another organic solvent like diethyl ether to facilitate phase separation. Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure. The high boiling point of this compound will require heating and/or high vacuum for its removal.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Mandatory Visualizations
Caption: General workflow for a Grignard reaction using this compound.
Caption: Logical considerations for selecting a Grignard solvent.
Discussion
Potential Advantages of this compound:
-
High Boiling Point: The most significant advantage is its high boiling point, allowing for reactions to be conducted at elevated temperatures. This can be beneficial for the formation of Grignard reagents from less reactive halides (e.g., chlorides) or for reactions with sterically hindered electrophiles.
-
Thermal Stability: The robust cyclohexyl and tert-butyl groups may impart greater thermal stability compared to linear or less substituted ethers.
-
Low Water Solubility: Its insolubility in water could simplify the work-up procedure, leading to cleaner phase separations during extraction compared to the highly water-miscible THF.[5]
Potential Disadvantages and Considerations:
-
Solvent Removal: The high boiling point of this compound makes its removal after the reaction more challenging, requiring high vacuum and/or elevated temperatures, which could be detrimental to thermally sensitive products.
-
Viscosity: At lower temperatures, its viscosity might be higher than that of diethyl ether or THF, potentially affecting stirring and reaction rates.
-
Solvating Ability: The steric bulk of the tert-butyl and cyclohexyl groups around the ether oxygen may reduce its ability to solvate the magnesium center of the Grignard reagent compared to the less hindered oxygen in THF. This could potentially impact the rate of Grignard reagent formation and its reactivity.
-
Cost and Availability: this compound is not as commonly available as diethyl ether or THF, and its cost may be higher.
Safety and Handling
-
Flammability: this compound is a flammable liquid and should be handled with care, avoiding open flames and sparks.
-
Inert Atmosphere: As with all Grignard reactions, the use of a dry, inert atmosphere is crucial to prevent the highly reactive Grignard reagent from being quenched by atmospheric moisture or oxygen.
-
Anhydrous Conditions: The solvent must be rigorously dried before use, as any water will react with and destroy the Grignard reagent.
-
Personal Protective Equipment: Standard personal protective equipment, including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a theoretically viable solvent for Grignard reactions, particularly those requiring elevated temperatures. Its high boiling point and low water solubility are attractive features. However, potential challenges related to solvent removal and possibly reduced solvating power due to steric hindrance need to be considered. Experimental validation is required to determine its practical utility and to establish optimized reaction protocols. Researchers and drug development professionals may find this compound to be a valuable tool for specific applications where traditional Grignard solvents are not suitable.
References
- 1. byjus.com [byjus.com]
- 2. quora.com [quora.com]
- 3. organic chemistry - Grignard Reagent in THF vs in Diethyl ether - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Diethyl ether - Wikipedia [en.wikipedia.org]
- 5. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 6. Diethyl Ether: Structure, Properties & Uses Explained [vedantu.com]
Application Notes and Protocols: The Role of Sterically Hindered Ethers in Organometallic Reactions with a Focus on tert-Butoxycyclohexane Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organometallic reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. The choice of solvent is paramount in these reactions, as it can significantly influence the reactivity, selectivity, and stability of the organometallic reagents and catalysts involved. While traditional ethereal solvents like diethyl ether and tetrahydrofuran (THF) are widely used, their limitations, such as low boiling points and propensity to form peroxides, have driven the exploration of alternatives.
This document explores the role of sterically hindered ethers in organometallic chemistry. While there is a notable absence of specific literature detailing the application of tert-butoxycyclohexane in this context, we will draw analogies and provide detailed information on structurally related and commonly employed sterically hindered ethers. These alternatives, including 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and methyl tert-butyl ether (MTBE), offer significant advantages in terms of safety, stability, and reaction performance.
I. Sterically Hindered Ethers as Solvents in Organometallic Chemistry
Sterically hindered ethers offer several advantages over their less hindered counterparts:
-
Increased Stability: The bulky alkyl groups can sterically shield the ether oxygen, reducing its Lewis basicity and coordination to metal centers. This can prevent unwanted side reactions and catalyst deactivation.
-
Higher Boiling Points: Many sterically hindered ethers have higher boiling points than diethyl ether or THF, allowing for a wider range of reaction temperatures.
-
Reduced Peroxide Formation: Some hindered ethers, like CPME and MTBE, are less prone to forming explosive peroxides upon storage.
-
Improved Workup: The hydrophobic nature of many of these ethers facilitates easier aqueous workups.
This compound: An Evaluation
A thorough review of the scientific literature reveals a lack of specific data on the use of this compound as a solvent or reagent in common organometallic reactions such as Grignard reactions or palladium-catalyzed cross-couplings. While its structure suggests it would possess properties of a sterically hindered ether, its practical application and performance in these contexts remain undocumented in readily available sources. Therefore, the following sections will focus on well-characterized and widely adopted sterically hindered ethers as surrogates to understand the potential benefits of such a solvent class.
II. Application of Alternative Sterically Hindered Ethers
2-Methyltetrahydrofuran (2-MeTHF)
Derived from renewable resources, 2-MeTHF has emerged as a greener alternative to THF.[1][2][3] Its physical and chemical properties make it suitable for a wide range of organometallic reactions.[1][2][3][4]
Key Advantages:
-
Higher boiling point (80 °C) compared to THF (66 °C).[3]
-
Lower miscibility with water, simplifying aqueous workups.[3]
-
Greater stability towards strong bases and organometallic reagents compared to THF.[3]
Applications in Organometallic Reactions:
-
Grignard Reactions: 2-MeTHF is an excellent solvent for the formation and reaction of Grignard reagents, often providing comparable or superior yields to THF and suppressing side reactions like Wurtz coupling.[5][6]
-
Cross-Coupling Reactions: It is a suitable solvent for various palladium-catalyzed cross-coupling reactions.[2]
-
Lithiation Reactions: Can be used for low-temperature lithiation reactions.[2]
Cyclopentyl Methyl Ether (CPME)
CPME is another "green" ethereal solvent with a high boiling point and low propensity for peroxide formation.[7][8][9]
Key Advantages:
-
High boiling point (106 °C).[9]
-
Resistant to peroxide formation.[9]
-
Stable under acidic and basic conditions.[9]
-
Hydrophobic nature allows for easy separation from water.[10]
Applications in Organometallic Reactions:
-
Grignard Reactions: CPME is a suitable solvent for Grignard reactions, and its stability allows for the preparation of Grignard reagent solutions that can be stored for extended periods.[11][12]
-
Transition-Metal-Catalyzed Reactions: It is compatible with a variety of transition-metal-catalyzed processes.[7][10]
Methyl tert-Butyl Ether (MTBE)
MTBE is a cost-effective solvent with good stability and a lower tendency to form peroxides than THF or diethyl ether.
Key Advantages:
-
Does not readily form explosive peroxides.
-
Higher boiling point (55 °C) than diethyl ether.
Applications in Organometallic Reactions:
-
Cross-Coupling Reactions: MTBE has been successfully used as a solvent in various cross-coupling reactions, including the catalytic enantioselective addition of Grignard reagents.[13]
-
Selective Metal-Halogen Exchange Reactions. [14]
-
While it can be used for some Grignard reactions, its lower coordinating ability compared to THF or diethyl ether can sometimes lead to slower reaction initiation.[15]
III. Quantitative Data Presentation
The choice of a sterically hindered ether can significantly impact reaction outcomes. The following tables summarize comparative data for common organometallic reactions.
Table 1: Solvent Effects on the Yield of Grignard Product in the Reaction of Benzyl Bromide with 2-Butanone [5]
| Solvent | Activator | Product Yield (%) | Wurtz Byproduct (%) |
| Diethyl Ether (Et₂O) | I₂ | 94 | 5 |
| Tetrahydrofuran (THF) | I₂ | 27 | 70 |
| 2-Methyltetrahydrofuran (2-MeTHF) | I₂ | 90 | 8 |
| Cyclopentyl Methyl Ether (CPME) | DIBAL-H | 45 | 10 |
Table 2: Comparison of Solvents in the Catalytic Enantioselective Addition of n-Hexylmagnesium Bromide to N-Tosyl Silyl Ketimine [13]
| Solvent | Conversion (%) | Addition:Reduction Ratio | Enantiomeric Excess (ee, %) |
| Toluene | >98 | 2:1 | 3 |
| Diethyl Ether (Et₂O) | 42 | 1:1 | 25 |
| Dichloromethane (CH₂Cl₂) | 90 | 2:1 | 15 |
| Methyl tert-Butyl Ether (MTBE) | >98 | 3:1 | 31 |
IV. Experimental Protocols
The following are representative protocols for common organometallic reactions using sterically hindered ether solvents.
Protocol 1: General Procedure for Grignard Reagent Formation in 2-Methyltetrahydrofuran (2-MeTHF)
Materials:
-
Magnesium turnings
-
Alkyl or aryl halide
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
-
Iodine crystal (as initiator)
-
Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet
Procedure:
-
Place magnesium turnings in the flame-dried three-neck flask under a nitrogen atmosphere.
-
Add a small crystal of iodine.
-
Add a small portion of the alkyl/aryl halide solution in anhydrous 2-MeTHF to the flask.
-
Initiate the reaction by gentle heating. The disappearance of the iodine color and the appearance of turbidity indicate the start of the reaction.
-
Add the remaining solution of the alkyl/aryl halide dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes to ensure complete consumption of the magnesium.
-
The resulting Grignard reagent solution is ready for use in subsequent reactions.
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction in Cyclopentyl Methyl Ether (CPME)
Materials:
-
Aryl halide
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous Cyclopentyl Methyl Ether (CPME)
-
Schlenk flask or equivalent reaction vessel
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Add anhydrous CPME to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
V. Visualization of Reaction Mechanisms
The following diagrams illustrate the fundamental steps of key organometallic reactions, highlighting the role of the solvent.
References
- 1. Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclopentyl Methyl Ether [rmreagents.com]
- 9. researchgate.net [researchgate.net]
- 10. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. Catalytic enantioselective addition of Grignard reagents to aromatic silyl ketimines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Sciencemadness Discussion Board - MTBE good substitute for Et2O? - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes and Protocols: Tert-Butoxycyclohexane in Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract:
The pharmaceutical industry is increasingly focused on the adoption of greener and more sustainable manufacturing processes. A key aspect of this transition is the replacement of hazardous conventional solvents with safer, more environmentally benign alternatives. This document explores the potential application of tert-butoxycyclohexane as a green solvent in pharmaceutical synthesis. Due to a lack of extensive published data on its direct application, this note serves as a theoretical and practical guide for researchers interested in evaluating this compound as a substitute for traditional ethereal solvents like tetrahydrofuran (THF), 1,4-dioxane, and even in comparison to established green alternatives such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME). This document outlines the physicochemical properties, potential synthesis routes, and proposed experimental protocols for its use in common pharmaceutical transformations.
Introduction: The Need for Greener Solvents in Pharmaceutical Synthesis
The choice of solvent is a critical factor in the environmental footprint of a pharmaceutical manufacturing process, often accounting for the majority of the mass of non-product output. Traditional ethereal solvents such as tetrahydrofuran (THF) and 1,4-dioxane, while effective, pose significant safety and environmental hazards, including peroxide formation, high volatility, and toxicity. This has driven the search for "green" alternatives that offer a better safety profile, are derived from renewable resources, and are more easily recycled.
This compound is a cyclic ether with a molecular structure that suggests properties amenable to a green solvent classification. Its bulky tert-butyl group may confer unique solubility characteristics and resistance to peroxide formation, while the cyclohexane ring provides a hydrophobic character. This application note will detail the known and predicted properties of this compound and propose its evaluation in key pharmaceutical synthesis applications.
Physicochemical Properties and Comparison with Other Ethereal Solvents
A comprehensive understanding of the physicochemical properties of a solvent is crucial for its adoption in process chemistry. Below is a comparative table of this compound's properties alongside commonly used and greener alternative ethereal solvents. Note: Experimental data for this compound is limited; some values are estimated based on similar structures.
Table 1: Comparison of Physicochemical Properties of Ethereal Solvents
| Property | This compound | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) |
| Molecular Weight ( g/mol ) | 156.27[1] | 72.11 | 86.13 | 100.16[2] |
| Boiling Point (°C) | ~170-180 (estimated) | 66 | 80.2 | 106[2][3] |
| Melting Point (°C) | N/A | -108.4 | -136 | < -140[2][4] |
| Density (g/mL) | ~0.88 (estimated) | 0.889 | 0.854 | 0.86[2] |
| Water Solubility | Low (predicted) | Miscible | 14.4 g/100 g @ 19.3 °C | 1.1 g/100 g @ 23 °C[2][3] |
| Peroxide Formation | Low (predicted) | High | Moderate | Low[3][4] |
| Toxicity/Safety Concerns | Data not available | Peroxide formation, volatile | Peroxide formation | Lower peroxide risk than THF/2-MeTHF[3][4] |
Synthesis of this compound
The accessibility and cost-effectiveness of a solvent are critical for its industrial application. This compound can be synthesized via the Williamson ether synthesis, a robust and well-established method for preparing ethers.[5][6][7][8][9]
Proposed Synthesis Protocol: Williamson Ether Synthesis
Reaction: Cyclohexanol + Sodium Hydride → Sodium Cyclohexoxide; Sodium Cyclohexoxide + tert-Butyl Halide → this compound
Materials:
-
Cyclohexanol
-
Sodium hydride (60% dispersion in mineral oil)
-
tert-Butyl chloride or tert-butyl bromide
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Diethyl ether or other extraction solvent
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (1.1 equivalents) suspended in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of cyclohexanol (1.0 equivalent) in anhydrous DMF via the dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
-
Slowly add tert-butyl halide (1.2 equivalents) to the reaction mixture.
-
Heat the reaction to 50-60 °C and monitor by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and cautiously quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to yield pure this compound.
Proposed Applications in Pharmaceutical Synthesis
Based on its predicted properties of low water solubility, high boiling point, and potential for low peroxide formation, this compound is a promising candidate solvent for a variety of common pharmaceutical reactions.
Grignard Reactions
Rationale: The higher boiling point of this compound compared to THF could allow for reactions to be run at elevated temperatures, potentially improving reaction rates and yields for sluggish Grignard additions. Its expected low water miscibility would simplify aqueous work-up and product extraction.
Hypothetical Experimental Protocol: Grignard Addition to a Ketone
-
Set up a flame-dried, three-necked flask with a condenser, dropping funnel, and nitrogen inlet.
-
Add magnesium turnings (1.2 equivalents) to the flask.
-
Add a solution of an aryl or alkyl halide (1.2 equivalents) in this compound via the dropping funnel to initiate the Grignard reagent formation.
-
Once the Grignard reagent has formed, add a solution of the ketone (1.0 equivalent) in this compound dropwise at a temperature that maintains a gentle reflux.
-
After the addition is complete, continue to heat the reaction at reflux for 1-2 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with an appropriate solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude tertiary alcohol.
-
Purify the product by column chromatography or crystallization.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Rationale: The higher boiling point of this compound could be advantageous for cross-coupling reactions that require elevated temperatures to achieve good catalytic turnover. Its expected stability under basic conditions would be compatible with the reaction conditions of many of these transformations.
Hypothetical Experimental Protocol: Suzuki Coupling
-
To a reaction vessel, add the aryl halide (1.0 equivalent), boronic acid or ester (1.2 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).
-
Add this compound as the solvent.
-
Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with this compound or another suitable solvent.
-
Combine the filtrates and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or crystallization.
Visualizations
Conclusion and Future Outlook
While direct applications of this compound in pharmaceutical synthesis are not yet widely reported, its predicted physicochemical properties position it as a potentially valuable green solvent. Its likely high boiling point, low water solubility, and anticipated resistance to peroxide formation make it an attractive candidate for replacing traditional ethereal solvents. The proposed experimental protocols in this document provide a starting point for researchers to evaluate its performance in key synthetic transformations. Further studies are needed to determine its full range of applications, toxicity profile, and economic viability. Should these investigations prove fruitful, this compound could become a valuable addition to the toolkit of green solvents for the pharmaceutical industry.
References
- 1. This compound | C10H20O | CID 13316167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. A new solvent for green chemistry [manufacturingchemist.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. byjus.com [byjus.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for tert-Butoxycyclohexane in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The use of tert-butoxycyclohexane in polymer chemistry is not well-documented in publicly available scientific literature. The following application notes and protocols are based on the physicochemical properties of this compound and its structural similarity to other known solvents used in polymer science. These are proposed, hypothetical applications and methodologies that require experimental validation.
Introduction to this compound
This compound is a cyclic ether with the chemical formula C₁₀H₂₀O. Its structure, featuring a bulky tert-butyl group and a cyclohexane ring, suggests it is a relatively non-polar, aprotic solvent. These characteristics indicate its potential as a solvent for non-polar polymers and as a medium for certain types of polymerization reactions, particularly those involving non-polar monomers. Furthermore, its higher boiling point compared to other common solvents like tetrahydrofuran (THF) could be advantageous for reactions requiring elevated temperatures. Given the increasing focus on "green" chemistry, exploring novel solvents with potentially favorable environmental and safety profiles is of high interest in polymer science.
Physicochemical Properties and Comparison with Common Solvents
A comparative analysis of the properties of this compound with commonly used solvents in polymer chemistry provides a basis for its potential applications.
| Property | This compound | Tetrahydrofuran (THF) | Toluene | Cyclohexane |
| CAS Number | 25246-83-7 | 109-99-9 | 108-88-3 | 110-82-7 |
| Molecular Formula | C₁₀H₂₀O | C₄H₈O | C₇H₈ | C₆H₁₂ |
| Molecular Weight | 156.27 g/mol [1] | 72.11 g/mol | 92.14 g/mol | 84.16 g/mol |
| Boiling Point | ~170-180 °C (estimated) | 66 °C | 111 °C | 81 °C |
| Melting Point | Not available | -108.4 °C | -95 °C | 6.5 °C |
| Density | Not available | 0.889 g/mL | 0.867 g/mL | 0.779 g/mL |
| Polarity | Expected to be low to moderate | Moderately polar | Non-polar | Non-polar |
| Solubility in Water | Expected to be low | Miscible | Insoluble | Insoluble |
| Key Features | High boiling point, aprotic, cyclic ether | Good solvent for many polymers, polar, can form peroxides | Aromatic, good solvent for non-polar polymers | Non-polar, relatively inert |
Potential Applications in Polymer Chemistry
Based on its properties, this compound is proposed for the following applications:
-
Solvent for Controlled Radical Polymerization: Its expected inertness under radical conditions and high boiling point make it a candidate for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization of non-polar monomers such as styrene and acrylates. The higher reaction temperatures could lead to faster polymerization rates.
-
Green Solvent Alternative: As the push for sustainable chemistry grows, this compound could be investigated as a greener alternative to more hazardous solvents like toluene or chlorinated hydrocarbons, provided its toxicological profile is favorable.
-
Polymer Processing Solvent: Its potential to dissolve non-polar polymers suggests it could be used in processes like solution casting for film formation or as a medium for post-polymerization modifications.
Experimental Protocols (Hypothetical)
The following are detailed, hypothetical protocols for the proposed applications of this compound. These protocols have not been experimentally validated and should be performed with appropriate safety precautions and small-scale trials.
Free-Radical Solution Polymerization of Styrene
Objective: To synthesize polystyrene via free-radical polymerization using this compound as a solvent.
Materials:
-
Styrene (inhibitor removed)
-
This compound (anhydrous)
-
Azobisisobutyronitrile (AIBN)
-
Methanol
-
Nitrogen gas
Equipment:
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath with temperature controller
-
Condenser
-
Schlenk line or nitrogen inlet
-
Syringes and needles
Procedure:
-
Place a magnetic stir bar in a Schlenk flask and flame-dry under vacuum.
-
Allow the flask to cool to room temperature under a nitrogen atmosphere.
-
Add AIBN (initiator) to the flask.
-
In a separate flask, dissolve the desired amount of styrene monomer in this compound.
-
Deoxygenate the monomer solution by bubbling with nitrogen for 30 minutes.
-
Transfer the deoxygenated monomer solution to the Schlenk flask containing the initiator via a cannula or syringe.
-
Place the flask in a preheated oil bath at 70 °C and begin stirring.
-
Allow the polymerization to proceed for the desired time (e.g., 4-24 hours).
-
To terminate the reaction, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a beaker of stirred methanol.
-
Filter the precipitated polystyrene, wash with methanol, and dry under vacuum.
Atom Transfer Radical Polymerization (ATRP) of Methyl Methacrylate
Objective: To synthesize poly(methyl methacrylate) with controlled molecular weight and low dispersity using this compound as a solvent.
Materials:
-
Methyl methacrylate (MMA, inhibitor removed)
-
This compound (anhydrous)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Ethyl α-bromoisobutyrate (EBiB)
-
Methanol
-
Nitrogen gas
Equipment:
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath with temperature controller
-
Condenser
-
Schlenk line or nitrogen inlet
-
Syringes and needles
Procedure:
-
Add CuBr and a stir bar to a Schlenk flask. Seal with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with nitrogen.
-
In a separate flask, prepare a solution of MMA and PMDETA in this compound. Deoxygenate this solution by bubbling with nitrogen for 30 minutes.
-
Transfer the deoxygenated monomer/ligand solution to the Schlenk flask containing CuBr via a deoxygenated syringe.
-
Stir the mixture until a homogeneous catalyst complex is formed.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C).
-
Initiate the polymerization by adding deoxygenated EBiB via syringe.
-
Take samples periodically via a deoxygenated syringe to monitor monomer conversion and polymer molecular weight.
-
After the desired conversion is reached, terminate the polymerization by cooling the flask and exposing the contents to air.
-
Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer into cold methanol, filter, and dry under vacuum.
Polymer Film Casting
Objective: To prepare a thin film of a polymer (e.g., polystyrene) from a this compound solution.
Materials:
-
Polymer (e.g., polystyrene)
-
This compound
Equipment:
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Flat glass substrate (e.g., petri dish or glass plate)
-
Leveling surface
-
Fume hood or well-ventilated area
-
Oven
Procedure:
-
Dissolve the polymer in this compound to the desired concentration (e.g., 5-20 wt%). Stir until the polymer is fully dissolved. This may require gentle heating depending on the polymer's solubility.
-
Place the clean, flat glass substrate on a leveling surface inside a fume hood.
-
Carefully pour the polymer solution onto the substrate, allowing it to spread evenly.
-
Cover the substrate loosely to slow down the evaporation rate and prevent dust contamination. This helps in forming a uniform film.
-
Allow the solvent to evaporate at room temperature. The high boiling point of this compound will result in a longer evaporation time compared to more volatile solvents.
-
Once the film appears dry, transfer the substrate to a vacuum oven.
-
Dry the film under vacuum at a temperature below the polymer's glass transition temperature to remove any residual solvent.
-
Carefully peel the polymer film from the glass substrate.
Safety and Handling
While a full toxicological profile for this compound is not widely available, it should be handled with the standard precautions for organic solvents.
-
Flammability: Assume it is a flammable liquid and keep it away from ignition sources.
-
Inhalation: Use in a well-ventilated area or a fume hood to avoid inhaling vapors.
-
Skin and Eye Contact: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before use.
References
Application Notes and Protocols: Laboratory Scale Preparation of Cyclohexyl tert-Butyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of cyclohexyl tert-butyl ether. The recommended method is based on the reaction of cyclohexanol with tert-butyl bromide using basic lead carbonate as a catalyst under solvent-free conditions. This approach offers a simple, efficient, and mild procedure for the preparation of the target ether, avoiding the common pitfalls of elimination reactions associated with traditional Williamson ether synthesis for tertiary ethers.
Introduction
Cyclohexyl tert-butyl ether is a useful chemical intermediate in organic synthesis and drug development. Its preparation can be challenging due to the sterically hindered tertiary butyl group, which often favors elimination side reactions over the desired substitution. The Williamson ether synthesis, a classical method for ether formation, is generally inefficient for the synthesis of tert-butyl ethers for this reason. An alternative and effective method involves the use of tert-butyl bromide and an alcohol in the presence of a suitable catalyst. This protocol details a robust and high-yielding synthesis of cyclohexyl tert-butyl ether.
Data Presentation
While specific quantitative data for the synthesis of cyclohexyl tert-butyl ether was not found in the surveyed literature, the following table summarizes the reaction conditions and yields for the synthesis of various tert-butyl ethers using the described methodology with tert-butyl bromide and basic lead carbonate.[1] This data provides a reasonable expectation for the synthesis of the target compound.
| Substrate (Alcohol/Phenol) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Allyl alcohol | 1.5 | 40 | 85 |
| Propargyl alcohol | 1.5 | 40 | 86 |
| 1-Pentanol | 1.5 | 40 | 80 |
| 1-Octanol | 1.5 | 40 | 82 |
| Phenol | 1.5 | 40 | 90 |
| 4-Methoxyphenol | 1.0 | 35 | 92 |
| 3-Chlorophenol | 1.25 | 40 | 90 |
| 4-Fluorophenol | 1.0 | 35 | 94 |
Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of tert-butyl ethers.[1]
Materials:
-
Cyclohexanol
-
tert-Butyl bromide
-
Basic lead carbonate (2PbCO₃·Pb(OH)₂)
-
Ethyl acetate (EtOAc)
-
10% Sodium hydroxide (NaOH) solution
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Two-necked, 50-mL, round-bottomed flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Dropping funnel
-
Apparatus for filtration (e.g., Buchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a two-necked, 50-mL, round-bottomed flask equipped with a magnetic stir bar, add cyclohexanol (10 mmol) and basic lead carbonate (1 mmol).
-
Cooling: Cool the flask to 0°C using an ice bath.
-
Addition of Reagent: Add tert-butyl bromide (20 mmol) dropwise to the stirred mixture using a dropping funnel.
-
Reaction: After the addition is complete, heat the mixture in an oil bath at 40°C. Monitor the reaction progress by thin-layer chromatography (TLC). Based on analogous reactions, a reaction time of 1.5 to 2.5 hours is expected.[1]
-
Work-up: Once the reaction is complete, add ethyl acetate (2 x 10 mL) to the reaction mixture and stir for a few minutes.
-
Filtration: Filter the mixture to remove the lead carbonate catalyst. The catalyst can be washed with ethyl acetate, dried, and potentially reused.[1]
-
Extraction: Transfer the filtrate to a separatory funnel and wash with 10% NaOH solution followed by a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude cyclohexyl tert-butyl ether.
-
Purification (if necessary): If further purification is required, the product can be purified by column chromatography on silica gel or by distillation.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of cyclohexyl tert-butyl ether.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
tert-Butyl bromide is a flammable and volatile liquid. Handle with care and avoid ignition sources.
-
Lead carbonate is toxic. Avoid inhalation and skin contact. Dispose of lead-containing waste according to institutional guidelines.
-
Sodium hydroxide is corrosive. Handle with care.
References
Application Notes and Protocols for the Industrial Synthesis of tert-Butoxycyclohexane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the industrial-scale synthesis of tert-butoxycyclohexane. The primary method detailed is the acid-catalyzed etherification of cyclohexanol with isobutylene, a process favored for its atom economy and the relatively low cost of starting materials.
Overview of Industrial Synthesis Methods
The industrial production of this compound is primarily achieved through the direct etherification of cyclohexanol with isobutylene. This method is analogous to the large-scale production of other tertiary ethers, such as methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE), which are used as fuel oxygenates. The core of this process involves the reaction of an alcohol with an iso-olefin in the presence of an acidic catalyst.
Alternative, less common methods could include the Williamson ether synthesis, which involves the reaction of a cyclohexoxide salt with a tert-butyl halide. However, for industrial-scale production, the direct etherification with isobutylene is generally more economically viable.
The overall reaction for the primary industrial synthesis route is as follows:
Cyclohexanol + Isobutylene → this compound
Comparative Data of Synthesis Parameters
The following table summarizes typical quantitative data for the acid-catalyzed etherification of alcohols with isobutylene, adapted for the synthesis of this compound. These parameters are based on established industrial processes for similar tertiary ethers.
| Parameter | Value | Notes |
| Catalyst | Sulfonated Styrene-Divinylbenzene Ion-Exchange Resin (e.g., Amberlyst™ 15) | Provides high acidity and is easily separable from the reaction mixture, allowing for continuous processes. |
| Reactant Molar Ratio | Cyclohexanol:Isobutylene = 1:1.1 to 1:1.5 | An excess of isobutylene is used to drive the reaction towards the product and maximize the conversion of the more expensive cyclohexanol. |
| Reaction Temperature | 40 - 80 °C | This is a moderately exothermic reaction; lower temperatures favor the equilibrium towards the ether product.[1] |
| Operating Pressure | 5 - 15 bar (0.5 - 1.5 MPa) | Sufficient pressure is required to maintain the volatile isobutylene in the liquid phase at the reaction temperature.[1] |
| Space Velocity (LHSV) | 1 - 5 h⁻¹ | The liquid hourly space velocity will depend on the specific reactor design and catalyst activity. |
| Expected Yield | > 95% (based on cyclohexanol) | With optimized conditions and catalyst, high conversion of the limiting reagent (cyclohexanol) is achievable. |
| Product Purity | > 99% (after purification) | Purification is typically achieved through distillation to remove unreacted starting materials and any byproducts. |
Detailed Experimental Protocols
The following protocols describe the synthesis of this compound on a laboratory and pilot-plant scale, which can be adapted for full-scale industrial production.
Laboratory-Scale Batch Synthesis Protocol
This protocol is suitable for producing gram to kilogram quantities of this compound.
Materials:
-
Cyclohexanol (Reagent Grade, >99%)
-
Isobutylene (liquefied, >99%)
-
Acidic Ion-Exchange Resin (e.g., Amberlyst™ 15), pre-dried
-
Anhydrous Sodium Sulfate
-
Diethyl ether or MTBE (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride (brine) solution
Equipment:
-
High-pressure stainless-steel autoclave reactor with magnetic stirring, temperature control, and a gas inlet.
-
Schlenk line or similar inert gas system
-
Standard laboratory glassware for workup and distillation
Procedure:
-
Catalyst Preparation: Dry the acidic ion-exchange resin under vacuum at 80°C for 12 hours.
-
Reactor Charging: To the autoclave, add the dried acidic ion-exchange resin (5-10% by weight of cyclohexanol).
-
Add cyclohexanol to the reactor.
-
Seal the reactor and purge with nitrogen gas.
-
Reaction:
-
Cool the reactor to 0-5°C.
-
Carefully condense the required amount of isobutylene into the reactor.
-
Heat the reactor to the desired temperature (e.g., 60°C) and stir the mixture.
-
Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing by GC-MS.
-
-
Workup:
-
After the reaction is complete (typically 2-4 hours), cool the reactor to room temperature and carefully vent any excess isobutylene.
-
Filter the reaction mixture to remove the catalyst resin.
-
Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any acidic residues.
-
Wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to remove any residual solvent.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
-
Pilot-Plant Scale Continuous Flow Protocol
This protocol describes a continuous process for larger-scale production.
Equipment:
-
Packed bed reactor filled with the acidic ion-exchange resin catalyst.
-
High-pressure pumps for delivering liquid cyclohexanol and isobutylene.
-
Heat exchangers for pre-heating reactants and cooling the product stream.
-
Back-pressure regulator to maintain the system pressure.
-
A series of distillation columns for product purification and reactant recovery.
Procedure:
-
Feed Preparation: Cyclohexanol and isobutylene are pumped from their respective storage tanks at the desired molar ratio.
-
Reaction:
-
The combined feed is pre-heated to the reaction temperature (e.g., 70°C).
-
The heated feed is passed through the packed bed reactor containing the acidic ion-exchange resin.
-
The flow rate is adjusted to achieve the desired space velocity and residence time.
-
-
Product Separation:
-
The effluent from the reactor, containing this compound, unreacted starting materials, and byproducts, is cooled.
-
The cooled stream is fed into a distillation train.
-
The first column separates the unreacted isobutylene, which is then recycled back to the feed stream.
-
The second column separates the this compound product from unreacted cyclohexanol and any heavier byproducts. The unreacted cyclohexanol can also be recycled.
-
-
Final Purification: The this compound from the distillation is of high purity (>99%).
Visualizations
Reaction Pathway for Etherification
Caption: Acid-catalyzed etherification pathway.
Industrial Production Workflow
Caption: Continuous flow production process.
References
tert-Butoxycyclohexane: Application Notes and Protocols for Organic Transformations
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butoxycyclohexane serves as a valuable reagent in organic synthesis, primarily utilized as a protecting group for the hydroxyl functionality of cyclohexanol and its derivatives. The tert-butyl ether linkage offers robust stability under a variety of reaction conditions, including exposure to strong bases, organometallic reagents, and nucleophiles. Its utility lies in its acid-lability, allowing for selective deprotection under controlled acidic environments. This document provides detailed application notes and experimental protocols for the synthesis and cleavage of this compound, facilitating its effective implementation in complex synthetic strategies.
Application: Protection of Cyclohexanols
The primary application of this compound is in the protection of the hydroxyl group of cyclohexanols. This strategy is employed to prevent unwanted side reactions of the alcohol functionality during subsequent synthetic steps. The formation of the tert-butyl ether proceeds via the reaction of cyclohexanol with isobutylene under acidic catalysis.
Synthesis of this compound
The synthesis of this compound can be achieved through the acid-catalyzed addition of isobutylene to cyclohexanol.
Experimental Protocol: Synthesis of this compound
Materials:
-
Cyclohexanol
-
Isobutylene (liquefied or generated in situ)
-
Anhydrous diethyl ether or dichloromethane
-
Strong acid catalyst (e.g., sulfuric acid, Amberlyst-15)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a stirred solution of cyclohexanol in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of a strong acid.
-
Cool the reaction mixture to a temperature between -78 °C and 0 °C.
-
Slowly bubble gaseous isobutylene through the solution or add liquefied isobutylene dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and wash it successively with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation to afford pure this compound.
Quantitative Data for Synthesis of tert-Butyl Ethers (General):
| Alcohol Substrate | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Primary Alcohols | H₂SO₄ | 12-24 | 25 | 70-90 |
| Secondary Alcohols | H₂SO₄ | 24-48 | 25 | 60-80 |
| Phenols | H₂SO₄ | 24-48 | 25 | 50-70 |
Note: Yields are typical and may vary depending on the specific substrate and reaction conditions.
Application: Deprotection of the Cyclohexyl tert-Butyl Ether
The key transformation involving this compound is its cleavage under acidic conditions to regenerate the parent cyclohexanol. This deprotection is typically achieved with strong protic acids or Lewis acids. The reaction proceeds via an E1 elimination mechanism, forming a stable tert-butyl cation and releasing isobutylene as a volatile byproduct.
Acid-Catalyzed Deprotection
A variety of strong acids can be employed for the cleavage of the tert-butyl ether. The choice of acid and reaction conditions can be tailored to the sensitivity of other functional groups present in the molecule.
Experimental Protocol: Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
This compound derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the this compound derivative in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid dropwise to the stirred solution. The amount of TFA can range from catalytic to a significant excess, depending on the substrate.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-4 hours at room temperature.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude cyclohexanol derivative can be purified by column chromatography or recrystallization.
Quantitative Data for Deprotection of tert-Butyl Ethers:
| Acid Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Trifluoroacetic Acid (TFA) | Dichloromethane | 0 - 25 | 1-4 | >90 |
| Hydrochloric Acid (HCl) | Dioxane/Methanol | 25 | 1-6 | 80-95 |
| Sulfuric Acid (H₂SO₄) | Dioxane/Water | 50 | 2-8 | 75-90 |
| Lewis Acids (e.g., FeCl₃) | Acetonitrile | 25 | 1-5 | 85-95 |
Note: Reaction times and yields are substrate-dependent and may require optimization.
Signaling Pathways and Workflow Diagrams
The following diagrams illustrate the key transformations involving this compound.
Caption: Synthesis of this compound.
Caption: Acid-catalyzed deprotection of this compound.
Conclusion
This compound is a reliable and effective protecting group for cyclohexanols in organic synthesis. Its stability to a wide range of reagents and the facility of its removal under acidic conditions make it a valuable tool for multi-step synthetic campaigns. The provided protocols and data offer a comprehensive guide for the application of this compound in protecting group strategies, enabling researchers and professionals in drug development to confidently employ this reagent in their synthetic endeavors.
Application Notes and Protocols: tert-Butyl Ether Protecting Group Strategies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the tert-butyl ether as a protecting group for alcohols in organic synthesis, a strategy valuable in the multi-step synthesis of complex molecules and in drug development. The tert-butyl group offers significant stability under a range of reaction conditions, particularly basic and organometallic environments, making it a robust choice for protecting hydroxyl functionalities.
Introduction to tert-Butyl Ether Protecting Groups
The protection of hydroxyl groups is a critical step in the synthesis of complex organic molecules, preventing unwanted side reactions. The tert-butyl ether is a commonly employed protecting group for alcohols due to its high stability. It is generally stable to strongly basic conditions, organometallic reagents, and some reducing agents.[1][2] However, it is sensitive to acidic conditions, which allows for its selective removal.[3][4] This characteristic makes it a valuable tool in orthogonal protection strategies, where multiple protecting groups can be removed selectively without affecting others.[5]
Key Features of tert-Butyl Ethers:
-
High Stability: Resistant to a wide range of nucleophilic and basic reagents.
-
Acid Labile: Cleaved under acidic conditions.[4]
-
Orthogonal Protection: Can be used in conjunction with other protecting groups that are sensitive to different conditions (e.g., silyl ethers, benzyl ethers).[3][5]
Protection of Alcohols as tert-Butyl Ethers
The formation of a tert-butyl ether from an alcohol can be achieved through several methods. The choice of method often depends on the substrate and the presence of other functional groups.
A traditional method for the formation of tert-butyl ethers involves the reaction of an alcohol with an excess of isobutylene in the presence of a strong acid catalyst.
Experimental Protocol: General Procedure for tert-Butylation of an Alcohol using Isobutylene
-
Dissolve the alcohol (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether).
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).
-
Bubble isobutylene gas through the solution or add liquid isobutylene.
-
Seal the reaction vessel and allow it to stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
An alternative method, particularly useful for phenols and other alcohols, involves the use of tert-butyl bromide in the presence of a base.[2][6]
Experimental Protocol: Synthesis of tert-Butyl Ethers using tert-Butyl Bromide and Lead Carbonate [2]
-
To a mixture of the alcohol or phenol (10 mmol) and basic lead carbonate (1 mmol) in a round-bottomed flask cooled to 0 °C, add tert-butyl bromide (20 mmol) dropwise.
-
Stir the mixture and heat it in an oil bath at 35–45 °C.
-
Monitor the reaction by TLC.
-
After completion, add ethyl acetate (2 x 10 mL) to the reaction mixture, stir, and filter.
-
Wash the filtrate with 10% NaOH solution followed by saturated brine solution.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure to afford the pure tert-butyl ether.
Alcohols can also be protected as tert-butyl ethers using di-tert-butyl dicarbonate in the presence of a Lewis acid catalyst.[7]
Experimental Protocol: Protection of Alcohols using (Boc)₂O and Mg(ClO₄)₂ [7]
-
To a solution of the alcohol (1 mmol) in a suitable solvent, add di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of magnesium perchlorate (Mg(ClO₄)₂).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and work up as described in the previous protocols.
-
Purify the product by column chromatography.
Data Presentation: Comparison of Protection Methods
| Method | Reagents | Catalyst | Typical Yields | Substrate Scope | Ref |
| Isobutylene Addition | Alcohol, Isobutylene | H₂SO₄, TsOH | Good to Excellent | Primary, Secondary, Tertiary Alcohols | [1] |
| tert-Butyl Bromide | Alcohol/Phenol, tert-Butyl Bromide | Basic Lead Carbonate | Good to Excellent | Alcohols, Phenols | [2] |
| (Boc)₂O | Alcohol, (Boc)₂O | Mg(ClO₄)₂ | Good to Excellent | General applicability for alcohols | [7] |
Deprotection of tert-Butyl Ethers
The cleavage of tert-butyl ethers is typically achieved under acidic conditions. The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate.
Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for the deprotection of tert-butyl ethers.[4][5]
Experimental Protocol: General Procedure for Acidic Deprotection of a tert-Butyl Ether
-
Dissolve the tert-butyl ether (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, methanol).
-
Add a strong acid (e.g., trifluoroacetic acid, concentrated HCl) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully neutralize the acid with a base (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography.
For substrates sensitive to strong acids, milder deprotection methods have been developed.
Experimental Protocol: Deprotection using Cerium(III) Chloride and Sodium Iodide [1]
-
To a solution of the tert-butyl ether in acetonitrile (CH₃CN), add anhydrous cerium(III) chloride (CeCl₃) and sodium iodide (NaI).
-
Stir the reaction mixture, typically at reflux.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Perform a standard aqueous workup and purify the product by column chromatography.
Data Presentation: Comparison of Deprotection Methods
| Method | Reagents | Conditions | Selectivity | Ref |
| Strong Acid | TFA, HCl | Room Temperature | May cleave other acid-labile groups | [4][5] |
| Aqueous Phosphoric Acid | H₃PO₄ in H₂O | Mild | Selective for tert-butyl ethers, carbamates, and esters | [7] |
| Cerium(III) Chloride/Sodium Iodide | CeCl₃, NaI | Reflux in CH₃CN | Mild and chemoselective | [1] |
| Magic Blue/Triethylsilane | (4-BrC₆H₄)₃N•+ SbCl₆⁻, Et₃SiH | Mild | Cleaves tert-butyl ethers, carbamates, and esters | [7] |
Logical Workflow for Protecting Group Strategy
The decision to use a tert-butyl ether protecting group involves considering the stability of the substrate to both the protection and deprotection conditions, as well as the compatibility with other functional groups and protecting groups present in the molecule.
Caption: Workflow for utilizing a tert-butyl ether protecting group.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the protection of an alcohol as a tert-butyl ether followed by its deprotection.
Caption: A typical experimental workflow for protection and deprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. organic chemistry - Why is tert-Butyl (tBu) often not listed as protecting group for alcohol? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. tert-Butyl Ethers [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Williamson Ether Synthesis for Bulky Alkoxides
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the Williamson ether synthesis, particularly when using bulky alkoxides.
Troubleshooting Guides
Issue 1: Low to No Yield of the Desired Ether Product
Question: I am attempting to synthesize an ether using a bulky alkoxide (e.g., potassium tert-butoxide) and a primary alkyl halide, but I am observing very low to no yield of my target ether. What are the likely causes and how can I improve my reaction?
Answer:
Low or no yield in a Williamson ether synthesis with a bulky alkoxide is a common issue, primarily due to competing side reactions, most notably the E2 elimination pathway.[1][2][3] Steric hindrance from the bulky alkoxide can make it function more as a base than a nucleophile, abstracting a proton from the alkyl halide and leading to the formation of an alkene instead of the desired ether.[1][3]
Troubleshooting Workflow:
References
Technical Support Center: Synthesis of tert-Butoxycyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butoxycyclohexane.
Troubleshooting Guide
Researchers may encounter several issues during the synthesis of this compound, primarily related to low yields and the formation of side products. This guide addresses common problems in a question-and-answer format.
Q1: My reaction yield of this compound is significantly lower than expected. What are the potential causes?
A1: Low yields in the synthesis of this compound are often attributed to competing side reactions, incomplete reactions, or loss of product during workup and purification. The most significant side reaction is the E2 elimination of the cyclohexyl halide or a related precursor, which is highly competitive with the desired SN2 substitution.[1][2][3]
To troubleshoot low yields, consider the following:
-
Reaction Conditions: Ensure that the reaction temperature is optimized. While heating can increase the rate of the SN2 reaction, it can also disproportionately favor the E2 elimination pathway.[4] Experiment with running the reaction at a lower temperature for a longer duration.
-
Base Selection and Handling: The choice and handling of the base are critical. If using sodium hydride (NaH), ensure it is fresh and has been handled under strictly anhydrous conditions to maintain its reactivity.[5] The presence of moisture will consume the base and reduce the formation of the required cyclohexoxide nucleophile.
-
Purity of Reactants and Solvents: Use anhydrous solvents and ensure that the cyclohexanol and tert-butyl halide (or other precursors) are free of water and other impurities. Water will react with the strong base, and other impurities can lead to unforeseen side reactions.
-
Workup Procedure: Significant product loss can occur during the aqueous workup. Ensure that the extraction process is efficient by performing multiple extractions with an appropriate organic solvent. Also, be mindful of the potential for emulsion formation.
-
Purification: During distillation, ensure that the collection temperature range is narrow and corresponds to the boiling point of this compound to avoid co-distillation with impurities or loss of the product.
Q2: I have identified cyclohexene as a major byproduct in my reaction mixture. How can I minimize its formation?
A2: The formation of cyclohexene is a direct consequence of the E2 elimination side reaction.[1][3] This is particularly prevalent in the synthesis of this compound due to the steric hindrance of the reactants. To minimize the formation of cyclohexene:
-
Choice of Reactants: The Williamson ether synthesis can be approached in two ways for this compound:
-
Sodium cyclohexoxide with a tert-butyl halide.
-
Sodium tert-butoxide with a cyclohexyl halide.
The first approach involves a secondary alkoxide and a tertiary halide. Tertiary halides are highly prone to E2 elimination.[1][6][7] The second approach uses a bulky tertiary alkoxide, which is a strong base and also favors elimination.[8] While both routes are challenging, optimizing the reaction conditions for the chosen path is crucial.
-
-
Reaction Temperature: As mentioned, lower reaction temperatures generally favor the SN2 reaction over E2.
-
Solvent: The choice of solvent can influence the ratio of substitution to elimination. Polar aprotic solvents like DMF or DMSO can enhance the rate of SN2 reactions.[1]
Q3: My reaction seems to be incomplete, with a significant amount of unreacted starting material remaining. What could be the issue?
A3: Incomplete reactions can result from several factors:
-
Insufficient Reaction Time: Sterically hindered Williamson ether syntheses can be slow. Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction by TLC or GC-MS can help determine the optimal reaction time.
-
Inefficient Formation of the Alkoxide: If the alcohol is not fully deprotonated, the concentration of the nucleophile will be low, leading to a slow and incomplete reaction. This can be due to an insufficient amount of base or the use of a base that is not strong enough.
-
Poor Solubility: Ensure that all reactants are adequately dissolved in the chosen solvent. Poor solubility can limit the interaction between the nucleophile and the electrophile.
Frequently Asked Questions (FAQs)
Q: What is the primary side reaction in the synthesis of this compound via the Williamson ether synthesis?
A: The primary side reaction is the E2 (bimolecular elimination) reaction, which leads to the formation of cyclohexene.[1][3] This occurs because the synthesis involves either a secondary alkyl halide and a bulky alkoxide (sodium tert-butoxide) or a tertiary alkyl halide equivalent and a secondary alkoxide (sodium cyclohexoxide), both of which are conditions that favor elimination over the desired SN2 (bimolecular nucleophilic substitution) reaction.[1][2][8]
Q: Which synthetic route is generally preferred for this compound: reacting sodium cyclohexoxide with a tert-butyl halide, or sodium tert-butoxide with a cyclohexyl halide?
A: Both routes present challenges due to competing elimination reactions. Reacting a tertiary alkyl halide (like tert-butyl chloride or bromide) with sodium cyclohexoxide is generally expected to result in a high proportion of elimination product because tertiary halides are poor substrates for SN2 reactions.[1][6][7] Conversely, using a bulky, strong base like sodium tert-butoxide with a secondary halide (cyclohexyl chloride or bromide) also strongly favors elimination.[8] The optimal choice may depend on the specific reaction conditions and available starting materials, but significant optimization is required for either pathway to achieve a reasonable yield of the ether.
Q: Can I use a protic solvent like ethanol for this reaction?
A: While some Williamson ether syntheses can be performed in the parent alcohol as a solvent, for a sterically hindered synthesis like that of this compound, a polar aprotic solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) is generally preferred.[1] Protic solvents can solvate the alkoxide nucleophile, reducing its nucleophilicity and potentially slowing down the desired SN2 reaction.
Q: How can I effectively separate this compound from the cyclohexene byproduct?
A: Fractional distillation is the most common method for separating this compound from cyclohexene, as their boiling points are different. Careful control of the distillation temperature is necessary to achieve good separation. Column chromatography could also be employed for smaller scale purifications.
Quantitative Data
The yield of this compound and the ratio of substitution (ether) to elimination (cyclohexene) products are highly dependent on the specific reaction conditions. The following table provides a hypothetical summary based on general principles of the Williamson ether synthesis. Actual experimental results will vary.
| Reactants | Base | Solvent | Temperature (°C) | Theoretical Product Ratio (Ether:Alkene) | Expected Yield of Ether |
| Cyclohexanol + tert-Butyl Chloride | Sodium Hydride | THF | 25 - 50 | Varies, significant elimination expected | Low to Moderate |
| Bromocyclohexane + Sodium tert-butoxide | - | THF | 25 - 50 | Varies, significant elimination expected | Low to Moderate |
| Cyclohexanol + tert-Butyl Bromide | Sodium Hydride | DMF | 0 - 25 | Potentially higher ether ratio | Moderate |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is provided below. This protocol is a representative procedure and may require optimization based on laboratory conditions and available reagents.
Synthesis of this compound via Williamson Ether Synthesis
Materials:
-
Cyclohexanol
-
Sodium hydride (60% dispersion in mineral oil)
-
tert-Butyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Drying tube (filled with calcium chloride)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Cyclohexoxide:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium hydride (x.x g, y.y mmol, z.z eq.).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and decant the hexane under a stream of nitrogen.
-
Add anhydrous THF (xx mL) to the flask.
-
Slowly add a solution of cyclohexanol (a.a g, b.b mmol, c.c eq.) in anhydrous THF (yy mL) to the stirred suspension of sodium hydride at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
-
Williamson Ether Synthesis:
-
Cool the freshly prepared sodium cyclohexoxide solution to 0 °C.
-
Slowly add tert-butyl bromide (d.d g, e.e mmol, f.f eq.) to the reaction mixture via the dropping funnel.
-
After the addition, allow the reaction to warm to room temperature and then gently reflux for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the excess sodium hydride by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x zz mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation under atmospheric pressure. Collect the fraction corresponding to the boiling point of this compound.
-
Visualizations
The following diagrams illustrate the key reaction pathways in the synthesis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. quora.com [quora.com]
- 3. youtube.com [youtube.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. m.youtube.com [m.youtube.com]
- 6. google.com [google.com]
- 7. quora.com [quora.com]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of tert-Butoxycyclohexane
Welcome to the technical support center for the purification of tert-butoxycyclohexane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound from typical reaction mixtures.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction has stalled, consider adding more of the limiting reagent or extending the reaction time. |
| Side reactions, such as elimination. | The Williamson ether synthesis is prone to E2 elimination, especially with a bulky base or secondary/tertiary alkyl halides. Consider using a less hindered base or optimizing the reaction temperature to favor substitution over elimination. | |
| Loss of product during workup and purification. | Minimize transfers between flasks. During liquid-liquid extractions, ensure complete separation of layers and consider back-extracting the aqueous layer to recover any dissolved product. When performing distillation, ensure the apparatus is properly insulated to prevent heat loss and ensure efficient condensation. | |
| Persistent Impurities Detected by GC-MS | Co-elution of impurities with the product. | Optimize the GC-MS temperature program to improve the separation of closely eluting peaks. Consider using a different GC column with a different stationary phase polarity. |
| Azeotrope formation. | If an impurity forms an azeotrope with this compound, simple distillation will not be effective. Consider using extractive distillation or a different purification technique like column chromatography. | |
| Presence of Unreacted Cyclohexanol | Inefficient extraction. | Cyclohexanol has some solubility in organic solvents. Wash the organic layer with a dilute aqueous base (e.g., 5% NaOH or NaHCO3 solution) to deprotonate the acidic hydroxyl group of cyclohexanol, making it more soluble in the aqueous layer.[1] |
| Insufficient separation during distillation. | The boiling point of cyclohexanol (161.8 °C) is significantly higher than that of this compound (approx. 171 °C).[2][3] However, for complete separation, fractional distillation is recommended over simple distillation. Ensure the fractionating column is of adequate length and packed efficiently. | |
| Presence of Unreacted tert-Butyl Halide | Incomplete reaction or excess reagent used. | Wash the organic layer with water to remove any water-soluble components. If the tert-butyl halide is volatile (e.g., tert-butyl chloride, b.p. 51 °C), it can be removed by careful distillation.[4][5] |
| Presence of Elimination Byproducts (Cyclohexene, Isobutylene) | High reaction temperature or use of a strong, bulky base. | Optimize reaction conditions to minimize elimination. Cyclohexene (b.p. 83 °C) can be separated from the higher-boiling this compound by fractional distillation.[6][7][8][9] Isobutylene is a gas at room temperature (b.p. -6.9 °C) and will likely be vented during the reaction or workup.[10][11][12][13][14] |
| Emulsion Formation During Extraction | Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel multiple times instead of vigorous shaking. To break an emulsion, try adding a saturated brine solution, which increases the ionic strength of the aqueous layer and can help force the separation of the layers. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis via Williamson ether synthesis?
A1: The most common impurities include unreacted starting materials such as cyclohexanol and the tert-butylating agent (e.g., tert-butyl bromide or tert-butyl chloride). Additionally, side-products from elimination reactions are frequently observed, primarily cyclohexene and isobutylene.
Q2: What is the best method for purifying this compound on a laboratory scale?
A2: For routine purification, a combination of liquid-liquid extraction followed by fractional distillation is often effective. An initial aqueous workup can remove water-soluble impurities and unreacted starting materials. Subsequent fractional distillation can then separate the desired product from impurities with different boiling points. For very high purity requirements or to separate compounds with close boiling points, flash column chromatography is a suitable alternative.
Q3: How can I monitor the purity of my this compound fractions during purification?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique for monitoring the purity of fractions. It provides both qualitative (identification of components) and quantitative (relative peak area) information about the composition of your sample. Thin Layer Chromatography (TLC) can also be used as a quicker, more qualitative method to track the progress of a column chromatography purification.
Q4: What are the key safety precautions to take when working with this compound and its potential impurities?
A4: this compound and many of the potential impurities are flammable liquids and should be handled in a well-ventilated fume hood away from ignition sources.[15][16] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheets (SDS) for all chemicals used for specific handling and disposal information.[15][16][17][18]
Q5: Can I use simple distillation instead of fractional distillation?
A5: While simple distillation can be used for initial solvent removal or to separate liquids with very different boiling points, it is generally not sufficient for separating this compound from closely boiling impurities like cyclohexene or unreacted cyclohexanol. Fractional distillation provides much better separation efficiency for such mixtures.
Data Presentation
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility |
| This compound | C10H20O | 156.27 | ~171[2] | Insoluble in water, soluble in organic solvents. |
| Cyclohexanol | C6H12O | 100.16 | 161.8[3] | Slightly soluble in water (3.6 g/100 mL at 20°C), miscible with organic solvents.[3][19][20][21] |
| tert-Butyl Chloride | C4H9Cl | 92.57 | 51[4][5] | Sparingly soluble in water, miscible with alcohol and ether.[4][5][22][23] |
| Cyclohexene | C6H10 | 82.15 | 83[6][7][8][9] | Slightly soluble in water, miscible with organic solvents.[6][24] |
| Isobutylene | C4H8 | 56.11 | -6.9[10][11][12][13][14] | Poorly soluble in water, soluble in organic solvents.[12] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Workup of Reaction Mixture
-
Quenching: After the reaction is complete, cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by adding deionized water.
-
Transfer: Transfer the quenched reaction mixture to a separatory funnel.
-
Extraction: Add an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) to the separatory funnel. The volume should be sufficient to dissolve the organic components.
-
Washing with Base: To remove unreacted cyclohexanol, add a 5% aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO3) solution to the separatory funnel. Gently invert the funnel several times to mix the layers, venting frequently to release any pressure buildup. Allow the layers to separate and drain the aqueous (bottom) layer.
-
Washing with Water: Wash the organic layer with deionized water to remove any remaining base. Separate and discard the aqueous layer.
-
Washing with Brine: Wash the organic layer with a saturated sodium chloride (brine) solution. This helps to remove residual water from the organic layer. Separate and discard the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filtration and Concentration: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the extraction solvent. The remaining crude product is now ready for further purification.
Protocol 2: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings or steel wool), a condenser, a distillation head with a thermometer, and receiving flasks. Ensure all joints are properly sealed.
-
Charging the Flask: Add the crude this compound to the round-bottom flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Equilibration: Allow the vapor to slowly rise through the fractionating column. An equilibrium between the vapor and the liquid condensing on the packing material should be established. This is crucial for efficient separation.
-
Collecting Fractions: Monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of the desired product. It is advisable to collect a forerun (the initial, lower-boiling fraction) and a final fraction separately from the main product fraction.
-
Completion: Stop the distillation before the distilling flask runs dry to prevent the formation of potentially explosive peroxides and to avoid charring of the residue.
-
Analysis: Analyze the collected fractions for purity using GC-MS.
Protocol 3: Flash Column Chromatography
-
Solvent System Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC). A good solvent system will give the desired product a retention factor (Rf) of approximately 0.2-0.4 and provide good separation from impurities. A common mobile phase for ethers is a mixture of a non-polar solvent like hexanes and a slightly more polar solvent like ethyl acetate or diethyl ether.[25][26]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the silica gel bed is uniform and free of cracks or air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the sample through the column by applying positive pressure (using a pump or compressed air).
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC or GC-MS.
-
Product Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.
Visualizations
References
- 1. orgsyn.org [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. Cyclohexanol - Wikipedia [en.wikipedia.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. tert-Butyl chloride - Wikipedia [en.wikipedia.org]
- 6. Cyclohexene - Wikipedia [en.wikipedia.org]
- 7. Cyclohexene | C6H10 | CID 8079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. westliberty.edu [westliberty.edu]
- 9. Cyclohexene [webbook.nist.gov]
- 10. Isobutylene - Wikipedia [en.wikipedia.org]
- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 12. Gas detectors and respiratory protection equipments C4H8 (isobutylene), CAS number 115-11-7 [en.gazfinder.com]
- 13. 115-11-7 CAS MSDS (Isobutylene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. isobutylene [stenutz.eu]
- 15. fishersci.com [fishersci.com]
- 16. louisville.edu [louisville.edu]
- 17. merckmillipore.com [merckmillipore.com]
- 18. nj.gov [nj.gov]
- 19. Cyclohexanol, 98% | Fisher Scientific [fishersci.ca]
- 20. Cyclohexanol - Sciencemadness Wiki [sciencemadness.org]
- 21. Cyclohexanol | C6H11OH | CID 7966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. tert-Butyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 23. brainly.com [brainly.com]
- 24. quora.com [quora.com]
- 25. Chromatography [chem.rochester.edu]
- 26. science.uct.ac.za [science.uct.ac.za]
Technical Support Center: Purifying tert-Butoxycyclohexane by Distillation
Welcome to the technical support center for the purification of tert-butoxycyclohexane. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the distillation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound?
Q2: My distillation is proceeding very slowly, and I'm not collecting any product. What could be the issue?
Several factors could contribute to a slow or stalled distillation:
-
Inadequate Heating: The heating mantle may not be providing sufficient energy to bring the this compound to its boiling point. Ensure the mantle is in good contact with the flask and gradually increase the temperature.
-
Vacuum Leaks: If performing a vacuum distillation, leaks in the system will prevent the pressure from being sufficiently reduced, thus requiring a higher temperature to achieve boiling. Check all joints and connections for a proper seal.
-
Incorrect Thermometer Placement: The thermometer bulb must be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling. If it is too high, the vapor will not reach it, and if it is too low, it will measure the temperature of the liquid in the pot, which will be higher than the vapor temperature.
-
Insufficient Insulation: For high-boiling liquids, heat loss from the distillation column can prevent the vapor from reaching the condenser. Insulating the distillation head and column with glass wool or aluminum foil can help maintain the necessary temperature gradient.
Q3: The temperature of my distillation is fluctuating significantly. Why is this happening?
Temperature fluctuations during distillation can be caused by:
-
Uneven Boiling: Lack of a boiling aid, such as boiling chips or a magnetic stir bar, can lead to bumping and uneven boiling, causing erratic temperature readings.
-
Inconsistent Heat Input: Fluctuations in the heating mantle's power supply can cause the boiling rate to vary, leading to temperature instability.
-
Azeotropic Behavior: If azeotropes are present with impurities, the boiling point may not be constant until one of the components is fully removed.
Q4: I suspect my product is decomposing during distillation. What are the signs, and what can I do?
Product decomposition during distillation can be indicated by:
-
Discoloration of the Distillate: The collected liquid may appear yellow or brown.
-
Gas Evolution: You may observe gas bubbles in the distillation flask that are not related to boiling.
-
Unstable Boiling Point: The boiling point may decrease over time as lower-boiling decomposition products are formed.
To mitigate decomposition, it is highly recommended to perform a vacuum distillation . By reducing the pressure, the boiling point of this compound will be significantly lowered, allowing for distillation at a temperature that minimizes thermal degradation.
Q5: What are the likely impurities in my crude this compound?
The impurities present will largely depend on the synthetic route used. A common method for preparing this compound is the Williamson ether synthesis.
-
Starting Materials: Unreacted cyclohexanol and tert-butyl halide (or other tert-butylating agent).
-
Byproducts: Isobutylene (from the elimination of the tert-butyl group), and potentially di-tert-butyl ether or dicyclohexyl ether.
-
Solvent: Residual solvent from the reaction or workup.
Distillation Parameters
Due to the lack of a definitive atmospheric boiling point, vacuum distillation is the recommended method for purifying this compound. The following table provides estimated boiling points at reduced pressures.
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 760 | 170 - 190 (Broad Estimate) |
| 100 | ~120 - 140 |
| 50 | ~105 - 125 |
| 20 | ~85 - 105 |
| 10 | ~70 - 90 |
Note: These are estimations. It is essential to monitor the distillation closely and collect fractions based on a stable boiling point at the applied vacuum.
Experimental Protocol: Vacuum Distillation of this compound
-
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus using clean, dry glassware.
-
Use a round-bottom flask of an appropriate size (the crude material should fill it to no more than two-thirds capacity).
-
Add a magnetic stir bar or boiling chips to the distillation flask.
-
Ensure all joints are properly greased and sealed to maintain a good vacuum.
-
Place a thermometer with the bulb positioned correctly in the distillation head.
-
Connect the condenser to a circulating water bath.
-
Use a receiving flask to collect the purified product. A Perkin triangle or similar setup can be used to collect fractions without breaking the vacuum.
-
Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump from corrosive vapors.
-
-
Procedure:
-
Charge the distillation flask with the crude this compound.
-
Begin stirring and turn on the cooling water to the condenser.
-
Slowly and carefully apply the vacuum.
-
Once the desired pressure is reached and stable, begin heating the distillation flask.
-
Increase the heat gradually until the liquid begins to boil and a reflux ring of condensate is observed rising up the column.
-
Record the temperature at which the first drop of distillate is collected in the receiving flask. This is the initial boiling point at that pressure.
-
Collect any low-boiling initial fractions (forerun) in a separate receiving flask.
-
When the temperature stabilizes, switch to a clean receiving flask to collect the main fraction of purified this compound.
-
Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates a pure fraction is being collected.
-
Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask. Never distill to dryness.
-
Allow the apparatus to cool completely before slowly and carefully releasing the vacuum.
-
Troubleshooting Distillation Issues
The following flowchart provides a logical workflow for troubleshooting common problems encountered during the distillation of this compound.
Caption: Troubleshooting flowchart for common distillation issues.
Technical Support Center: Synthesis of tert-Butoxycyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butoxycyclohexane. Our aim is to help you identify and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary methods for the synthesis of this compound are the Williamson ether synthesis and the acid-catalyzed addition of cyclohexanol to isobutylene.
-
Williamson Ether Synthesis: This method involves the reaction of a cyclohexyl alkoxide with a tert-butyl halide (e.g., tert-butyl chloride or bromide). Due to the steric hindrance of the tert-butyl group, this reaction is highly susceptible to a competing elimination reaction.
-
Acid-Catalyzed Addition: This route involves reacting cyclohexanol with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid or an acidic ion-exchange resin.
Q2: What are the most common impurities I should expect in my crude product?
A2: The impurities largely depend on the synthetic route chosen. However, some common impurities are observed across different methods.
-
Unreacted Starting Materials: Cyclohexanol and the tert-butylating agent (e.g., tert-butyl bromide, isobutylene) are frequently observed impurities.
-
Isobutylene: This is a major byproduct, especially in the Williamson ether synthesis, due to the E2 elimination of the tert-butyl halide. It can also be present as an unreacted starting material in the acid-catalyzed addition method.
-
Cyclohexene: Formed from the acid-catalyzed dehydration of cyclohexanol, particularly if reaction temperatures are too high.
-
Di-tert-butyl ether and Dicyclohexyl ether: These can form as byproducts in the acid-catalyzed addition reaction.
-
Water: Can be present from the work-up or as a byproduct of side reactions.
Q3: How can I minimize the formation of isobutylene in the Williamson ether synthesis?
A3: Minimizing isobutylene formation is crucial for improving the yield of this compound. Consider the following strategies:
-
Choice of Base and Solvent: Use a non-nucleophilic, sterically hindered base to deprotonate cyclohexanol. Using the alkoxide of the alcohol as the base (e.g., sodium cyclohexoxide) is a common strategy. Protic solvents can favor elimination, so aprotic polar solvents may be preferred.
-
Reaction Temperature: Lowering the reaction temperature generally favors the substitution reaction (ether formation) over the elimination reaction.
-
Choice of Leaving Group: While chlorides and bromides are common, other leaving groups on the tert-butyl substrate could be explored, although elimination remains a significant challenge with tertiary substrates.
Q4: What are the key parameters to control in the acid-catalyzed addition of cyclohexanol to isobutylene?
A4: To optimize the yield and purity of this compound in this reaction, focus on:
-
Catalyst Activity: The choice and concentration of the acid catalyst are critical. A highly active catalyst can lead to side reactions like the dehydration of cyclohexanol.
-
Temperature Control: Maintain a controlled and relatively low temperature to prevent the formation of cyclohexene and other byproducts.
-
Stoichiometry: Using an excess of isobutylene can help to drive the reaction towards the desired product and minimize the formation of dicyclohexyl ether.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | - Significant elimination side reaction (formation of isobutylene).- Incomplete reaction.- Loss of product during work-up. | - Optimize reaction conditions to favor substitution (lower temperature, choice of base/solvent).- Increase reaction time or temperature cautiously, monitoring for byproduct formation.- Ensure efficient extraction and minimize volatile losses during solvent removal. |
| High percentage of isobutylene in the crude product | - Reaction conditions favor E2 elimination (e.g., high temperature, strong, sterically hindered base). | - Lower the reaction temperature.- Use a less sterically hindered base if possible, though this is challenging with a tertiary substrate.- Consider an alternative synthetic route, such as the acid-catalyzed addition to isobutylene. |
| Presence of cyclohexene in the crude product | - Acid-catalyzed dehydration of cyclohexanol, typically due to excessive heat or overly acidic conditions. | - Maintain strict temperature control.- Use a milder acid catalyst or reduce the catalyst loading.- Ensure the reaction is not heated for an unnecessarily long time. |
| Product is contaminated with unreacted cyclohexanol | - Incomplete reaction.- Insufficient amount of the tert-butylating agent. | - Increase the reaction time.- Use a slight excess of the tert-butylating agent (e.g., isobutylene or tert-butyl halide).- Purify the crude product by column chromatography or distillation. |
| Formation of di-tert-butyl ether or dicyclohexyl ether | - Side reactions occurring during acid-catalyzed synthesis. | - Optimize the stoichiometry of the reactants.- Control the reaction temperature and catalyst concentration. |
Experimental Protocols
Williamson Ether Synthesis of this compound
-
Preparation of Sodium Cyclohexoxide: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve dry cyclohexanol in anhydrous tetrahydrofuran (THF).
-
Add sodium hydride (NaH) portion-wise to the solution at 0 °C.
-
Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the alkoxide.
-
Ether Formation: Cool the solution of sodium cyclohexoxide to 0 °C and add tert-butyl bromide dropwise.
-
Allow the reaction to stir at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation or column chromatography on silica gel.
Acid-Catalyzed Addition of Cyclohexanol to Isobutylene
-
Reaction Setup: To a cooled (0 °C) and stirred solution of cyclohexanol in a suitable solvent (e.g., dichloromethane), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or an acidic ion-exchange resin).
-
Bubble isobutylene gas through the solution or add liquefied isobutylene.
-
Reaction: Allow the mixture to stir at a controlled low temperature (e.g., 0-10 °C) for several hours. Monitor the reaction progress by GC.
-
Work-up: Upon completion, neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).
-
Separate the organic layer, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.
-
Purification: Purify the resulting crude oil by fractional distillation under reduced pressure.
Impurity Data Summary
The following table summarizes the common impurities, their likely origin, and typical analytical methods for their detection. Quantitative data can vary significantly based on the specific reaction conditions.
| Impurity | Source | Typical Analytical Method | Approximate Retention Time (GC) |
| Isobutylene | Elimination side reaction / Unreacted starting material | Headspace GC-MS | Very early eluting |
| Cyclohexene | Dehydration of cyclohexanol | GC-MS | Elutes before cyclohexanol |
| Cyclohexanol | Unreacted starting material | GC-MS, HPLC | - |
| tert-Butyl Bromide | Unreacted starting material | GC-MS | - |
| Di-tert-butyl ether | Side reaction in acid-catalyzed synthesis | GC-MS | - |
| Dicyclohexyl ether | Side reaction in acid-catalyzed synthesis | GC-MS | Elutes after this compound |
Note: Approximate retention times are relative and depend on the specific GC column and conditions used.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Technical Support Center: Preparation of tert-Butoxycyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of tert-butoxycyclohexane.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for preparing this compound?
A1: The two primary methods for synthesizing this compound are the Williamson ether synthesis and the acid-catalyzed addition of cyclohexanol to isobutylene. The Williamson ether synthesis involves the reaction of an alkali metal cyclohexoxide with a tert-butyl halide. The acid-catalyzed addition involves the reaction of cyclohexanol with isobutylene in the presence of a strong acid catalyst.
Q2: I am getting a very low yield in my Williamson ether synthesis of this compound. What are the likely causes?
A2: Low yields in the Williamson ether synthesis of this compound are often due to a competing elimination reaction (E2).[1][2][3] The use of a tertiary alkyl halide, such as tert-butyl bromide or tert-butyl chloride, with a strong base like sodium cyclohexoxide, creates significant steric hindrance, favoring the formation of isobutylene as a major byproduct.[1][2] Other potential causes for low yield include incomplete formation of the sodium cyclohexoxide, impure reagents, or non-optimal reaction conditions.
Q3: What are the main byproducts I should expect in the synthesis of this compound?
A3: In the Williamson ether synthesis, the primary byproduct is isobutylene, formed via an E2 elimination reaction.[1][2] Unreacted cyclohexanol and tert-butanol (from hydrolysis of the tert-butoxide or elimination byproducts) may also be present. In the acid-catalyzed addition of cyclohexanol to isobutylene, di-tert-butyl ether and dicyclohexyl ether can form as byproducts. Dehydration of cyclohexanol to cyclohexene is also a possibility under acidic conditions at elevated temperatures.[4][5]
Q4: How can I minimize the competing elimination reaction in the Williamson ether synthesis?
A4: While completely avoiding elimination with a tertiary substrate is challenging, you can take steps to favor the substitution reaction (SN2). Using a less sterically hindered base, if possible, and carefully controlling the reaction temperature may help. However, for the synthesis of this compound, the alternative method of acid-catalyzed addition of cyclohexanol to isobutylene is often preferred to circumvent the issue of elimination.
Q5: What analytical techniques are suitable for monitoring the reaction and assessing the purity of this compound?
A5: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for monitoring the progress of the reaction and identifying the product and any volatile impurities or byproducts.[6] Thin-layer chromatography (TLC) can also be used for rapid qualitative monitoring of the reaction's progress. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the final product and assessing its purity.
Troubleshooting Guide for Low Yield
This guide provides a systematic approach to diagnosing and resolving issues leading to low yields in the preparation of this compound.
Problem: Low or no yield of this compound.
Diagram: Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound
This method involves the formation of sodium cyclohexoxide followed by reaction with a tert-butyl halide.
Materials:
-
Cyclohexanol
-
Sodium hydride (NaH) or Sodium metal (Na)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
tert-Butyl chloride or tert-Butyl bromide
-
Ice-cold water
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation of Sodium Cyclohexoxide:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous solvent.
-
Carefully add sodium hydride (60% dispersion in mineral oil, washed with anhydrous hexane) or freshly cut sodium metal in small portions to the stirred solvent.
-
Slowly add cyclohexanol dropwise to the suspension at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux until the evolution of hydrogen gas ceases (if using NaH) or the sodium metal is completely consumed. This indicates the formation of sodium cyclohexoxide.
-
-
Ether Formation:
-
Cool the reaction mixture to room temperature.
-
Slowly add tert-butyl chloride or tert-butyl bromide to the solution of sodium cyclohexoxide.
-
Stir the reaction mixture at room temperature or gently heat for several hours. Monitor the reaction progress by TLC or GC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture in an ice bath and cautiously quench any unreacted sodium hydride with slow addition of ice-cold water.
-
Transfer the mixture to a separatory funnel and add more water and an extraction solvent (e.g., diethyl ether).
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation.
-
Protocol 2: Acid-Catalyzed Addition of Cyclohexanol to Isobutylene
This method is often preferred as it avoids the elimination side reaction prominent in the Williamson ether synthesis with tertiary halides.
Materials:
-
Cyclohexanol
-
Strong acid catalyst (e.g., sulfuric acid or an acidic ion-exchange resin)
-
Isobutylene (gas or liquefied)
-
Anhydrous diethyl ether or other inert solvent
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup:
-
In a pressure-rated flask or a flask equipped with a cold finger condenser and a gas inlet tube, dissolve cyclohexanol in an inert solvent.
-
Add a catalytic amount of the strong acid.
-
Cool the mixture to a low temperature (e.g., 0 to -10 °C).
-
-
Addition of Isobutylene:
-
Slowly bubble isobutylene gas through the stirred reaction mixture or add liquefied isobutylene.
-
Maintain the low temperature and continue the addition until an excess of isobutylene is consumed.
-
Seal the reaction vessel and allow it to stir at room temperature for several hours to overnight. Monitor the reaction by TLC or GC.
-
-
Work-up and Purification:
-
Quench the reaction by adding it to a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic phase using a rotary evaporator.
-
Purify the crude product by fractional distillation.
-
Data Presentation
Table 1: Influence of Reaction Parameters on Williamson Ether Synthesis Yield
| Parameter | Variation | Effect on Yield of this compound | Primary Side Product |
| Alkyl Halide | tert-Butyl Bromide vs. tert-Butyl Chloride | Bromide is more reactive, potentially leading to faster reaction but also more elimination. | Isobutylene |
| Base | Sodium Hydride vs. Sodium Metal | Both are effective for forming the alkoxide. NaH is generally safer and easier to handle. | Isobutylene |
| Solvent | THF vs. DMF | DMF is a polar aprotic solvent that can accelerate SN2 reactions, but may also promote elimination. | Isobutylene |
| Temperature | Room Temperature vs. Reflux | Higher temperatures significantly increase the rate of the E2 elimination reaction, drastically lowering the ether yield.[1][2] | Isobutylene |
Reaction Pathway and Side Reactions
Diagram: Williamson Ether Synthesis of this compound
Caption: Reaction pathways for the synthesis of this compound.
References
Alternative reagents for the synthesis of tert-Butoxycyclohexane
Welcome to the technical support center for the synthesis of tert-butoxycyclohexane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common methods for synthesizing this compound are the Williamson ether synthesis and the acid-catalyzed addition of isobutylene to cyclohexanol. A notable alternative involves the reaction of tert-butyl bromide with cyclohexanol in the presence of a lead carbonate catalyst.
Q2: Which method is preferred for the synthesis of this compound?
A2: The choice of method depends on the available starting materials, desired scale, and safety considerations. The Williamson ether synthesis is a classic and versatile method. However, due to the sterically hindered nature of the tert-butyl group, this reaction can be prone to elimination side reactions, potentially leading to lower yields. The acid-catalyzed addition of isobutylene can be efficient but requires handling of a gaseous reagent. The lead carbonate method offers a milder, solvent-free alternative.
Q3: What is the primary challenge in synthesizing this compound via the Williamson ether synthesis?
A3: The primary challenge is the competition between the desired SN2 substitution reaction and the E2 elimination side reaction. The use of a strong base to deprotonate cyclohexanol can also promote the elimination of HBr from the tert-butyl halide, forming isobutylene. The steric bulk of the tert-butoxide or the tert-butyl halide hinders the backside attack required for the SN2 mechanism.[1][2]
Q4: Can I use tert-butyl alcohol directly in the Williamson ether synthesis?
A4: No, the Williamson ether synthesis requires an alkoxide nucleophile.[1] You must first deprotonate the alcohol (cyclohexanol in this case) with a strong base like sodium hydride to form the corresponding alkoxide. The other reactant should be an alkyl halide (e.g., tert-butyl bromide or chloride).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound | 1. Incomplete deprotonation of cyclohexanol: The base used was not strong enough or was not used in sufficient quantity. 2. Competing elimination reaction: The reaction conditions (e.g., high temperature, strong, bulky base) favor the E2 elimination of the tert-butyl halide to form isobutylene.[1] 3. Poor quality reagents: Starting materials or solvents may contain water, which will quench the alkoxide. | 1. Use a strong, non-nucleophilic base: Sodium hydride (NaH) is a good choice for deprotonating alcohols. Ensure anhydrous conditions.[3] 2. Optimize reaction temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize elimination. Consider using a milder, alternative method like the lead carbonate procedure. 3. Use anhydrous reagents and solvents: Dry all glassware and use freshly distilled or anhydrous grade solvents. |
| Presence of isobutylene as a major byproduct | 1. Steric hindrance: The bulky tert-butyl group makes the SN2 reaction slow, allowing the E2 elimination to become a major pathway.[2] 2. High reaction temperature: Higher temperatures favor elimination over substitution. | 1. Choose the alternative synthetic route: Consider the acid-catalyzed addition of isobutylene to cyclohexanol. 2. Modify the Williamson synthesis: Use a less sterically hindered tert-butylating agent if available, although options are limited. |
| Difficulty in purifying the product | 1. Presence of unreacted starting materials: Incomplete reaction can leave behind cyclohexanol and/or the tert-butyl halide. 2. Formation of multiple byproducts: Elimination and other side reactions can lead to a complex mixture. | 1. Optimize reaction conditions: Drive the reaction to completion by using a slight excess of one reagent (typically the less expensive one) and allowing for sufficient reaction time. 2. Use appropriate purification techniques: Fractional distillation is often effective for separating the product from starting materials and byproducts. Column chromatography can be used for smaller scale purifications.[4] |
Comparison of Synthetic Methods
| Method | Reagents | Typical Conditions | Reported Yield (%) | Advantages | Disadvantages |
| Williamson Ether Synthesis | Cyclohexanol, Sodium Hydride, tert-Butyl Halide | THF, 0 °C to reflux | Variable, often moderate to low due to elimination | Well-established, versatile | Prone to elimination, requires strong base and anhydrous conditions |
| Lead Carbonate Method | Cyclohexanol, tert-Butyl Bromide, Basic Lead Carbonate | Solvent-free, 35-45 °C | 80-90% (for similar alcohols)[5] | Milder conditions, solvent-free, reusable catalyst[5] | Requires a specific catalyst, less common method |
| Acid-Catalyzed Addition | Cyclohexanol, Isobutylene, Acid Catalyst (e.g., H₂SO₄) | Dichloromethane, low temperature | Generally good to high | Direct addition, avoids strong bases | Requires handling of gaseous isobutylene, potential for polymerization |
Experimental Protocols
Method 1: Williamson Ether Synthesis of this compound
Materials:
-
Cyclohexanol
-
Sodium hydride (60% dispersion in mineral oil)
-
tert-Butyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents) to a flame-dried round-bottom flask containing anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add cyclohexanol (1.0 equivalent) dropwise to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases, indicating the formation of the sodium cyclohexoxide.
-
Cool the reaction mixture back to 0 °C and add tert-butyl bromide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 12-24 hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation.
Method 2: Lead Carbonate-Catalyzed Synthesis of this compound
Materials:
-
Cyclohexanol
-
tert-Butyl bromide
-
Basic lead carbonate (2PbCO₃·Pb(OH)₂)
-
Ethyl acetate
-
10% Sodium hydroxide solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine cyclohexanol (1.0 equivalent) and basic lead carbonate (0.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add tert-butyl bromide (2.0 equivalents) dropwise with stirring.
-
Heat the reaction mixture to 40 °C in an oil bath and stir for 1.5-2 hours.[5]
-
After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.
-
Add ethyl acetate and stir for a few minutes.
-
Filter the mixture to remove the lead carbonate catalyst.
-
Wash the filtrate with 10% sodium hydroxide solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product. Further purification can be achieved by distillation if necessary.
Visualizations
Caption: Workflow for the Williamson Ether Synthesis of this compound.
Caption: Experimental workflow for the Lead Carbonate-Catalyzed Synthesis.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Tert-Butoxycyclohexane Production
Welcome to the technical support center for the synthesis and scalability of tert-butoxycyclohexane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental and large-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The most prevalent method for synthesizing this compound is a variation of the Williamson ether synthesis. This involves the reaction of a cyclohexyl halide (e.g., cyclohexyl bromide) with a tert-butoxide salt (e.g., potassium tert-butoxide). Due to the steric hindrance of the tert-butyl group, the alternative pathway of reacting a tert-butyl halide with a cyclohexoxide is prone to E2 elimination and is generally avoided. To enhance reaction rates and yields, especially in a large-scale setting, phase transfer catalysis is often employed.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The main competing reaction is the E2 elimination of the cyclohexyl halide, which is promoted by the strongly basic nature of the tert-butoxide. This results in the formation of cyclohexene as a significant byproduct. The extent of this side reaction is influenced by factors such as temperature, solvent polarity, and the specific base and leaving group used. At higher temperatures, thermal decomposition of the product or starting materials can also occur.
Q3: How can the yield of this compound be maximized when scaling up production?
A3: To maximize the yield, it is crucial to optimize the reaction conditions to favor the desired SN2 reaction over the competing E2 elimination. Key strategies include:
-
Temperature Control: Maintaining a moderate reaction temperature is critical. Higher temperatures tend to favor the elimination reaction.
-
Choice of Base and Solvent: Using a strong, yet sterically hindered base like potassium tert-butoxide is standard. The choice of solvent is also important; aprotic polar solvents are generally preferred.
-
Phase Transfer Catalysis: Employing a phase transfer catalyst (PTC) can significantly improve the reaction rate and yield by facilitating the transfer of the alkoxide from the solid or aqueous phase to the organic phase where the reaction occurs.[1][2] This allows for milder reaction conditions, which can suppress side reactions.
Q4: What are the common impurities found in crude this compound and how are they removed at an industrial scale?
A4: Common impurities include unreacted starting materials (cyclohexanol, cyclohexyl halide, tert-butanol), the elimination byproduct cyclohexene, and residual phase transfer catalyst. Purification at an industrial scale is typically achieved through fractional distillation. The significant difference in boiling points between this compound and the common impurities allows for effective separation. Washing the crude product with water can help remove inorganic salts and the phase transfer catalyst prior to distillation.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Dominance of E2 Elimination | - Lower the reaction temperature. - Ensure the use of a suitable aprotic solvent. - If not already in use, introduce a phase transfer catalyst to enable milder reaction conditions. |
| Inefficient Reaction | - Verify the quality and reactivity of the starting materials. The tert-butoxide should be anhydrous. - Increase the reaction time or optimize the concentration of reactants. - Select an appropriate and effective phase transfer catalyst. Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) are commonly used. |
| Product Loss During Workup | - Optimize the extraction and washing procedures to minimize the formation of emulsions. - Ensure complete phase separation before proceeding. - During distillation, carefully monitor the temperature and pressure to avoid loss of the desired product fraction. |
Issue 2: Presence of Significant Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| High Levels of Cyclohexene | - Re-evaluate and optimize the reaction conditions (temperature, base concentration) to minimize the E2 elimination side reaction. |
| Unreacted Starting Materials | - Ensure the reaction goes to completion by monitoring its progress using techniques like GC-MS. - Optimize the stoichiometry of the reactants. A slight excess of the less expensive reagent may be beneficial. - Improve the efficiency of the distillation process by using a column with a higher number of theoretical plates. |
| Residual Catalyst | - Implement an aqueous wash of the crude product before distillation to remove the phase transfer catalyst and any inorganic salts. |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound via Williamson Ether Synthesis with Phase Transfer Catalysis
Materials:
-
Cyclohexyl bromide
-
Potassium tert-butoxide
-
Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst
-
Anhydrous Toluene (Solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add potassium tert-butoxide and anhydrous toluene.
-
Add a catalytic amount of tetrabutylammonium bromide (TBAB) to the mixture.
-
Slowly add cyclohexyl bromide to the stirred suspension at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-70 °C) and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution, followed by deionized water.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain pure this compound.
Data Presentation
Table 1: Effect of Temperature on Yield and Purity in a Scaled-Up Batch
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) (by GC) |
| 50 | 8 | 75 | 98 |
| 70 | 6 | 85 | 95 |
| 90 | 4 | 82 | 90 |
Table 2: Comparison of Different Phase Transfer Catalysts
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| None | 0 | 24 | 45 |
| TBAB | 1 | 8 | 88 |
| TEBAC | 1 | 8 | 85 |
Visualizations
Caption: Experimental Workflow for this compound Synthesis.
Caption: Troubleshooting Logic for Low Yield of this compound.
References
Technical Support Center: Analysis of tert-Butoxycyclohexane Reaction Byproducts by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing the reaction byproducts of tert-butoxycyclohexane synthesis by Gas Chromatography-Mass Spectrometry (GC-MS).
I. Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound synthesis reactions.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Active Sites in the GC System: Unreacted starting materials (e.g., cyclohexanol) or acidic/basic residues can interact with the column. 2. Column Overload: Injecting too concentrated a sample. 3. Improper Injection Technique: Slow injection speed or incorrect injector temperature. | 1. Use a deactivated inlet liner and a high-quality, inert GC column. Condition the column according to the manufacturer's instructions. 2. Dilute the sample or use a split injection. 3. Optimize the injection speed and set the injector temperature appropriately for the solvent and analytes. |
| Ghost Peaks | 1. Carryover from Previous Injections: Residuals from a previous, more concentrated sample. 2. Septum Bleed: Degradation of the injector septum at high temperatures. 3. Contamination in the Carrier Gas: Impurities in the gas supply. | 1. Run a solvent blank after a concentrated sample to ensure the system is clean. 2. Use a high-quality, low-bleed septum and replace it regularly. 3. Ensure high-purity carrier gas and install or replace gas purifiers. |
| Unexpected Peaks in the Chromatogram | 1. Reaction Byproducts: Formation of unintended compounds during the synthesis. 2. Contamination: From solvents, glassware, or handling. 3. Air Leaks: Can lead to the detection of nitrogen, oxygen, and other atmospheric components. | 1. Identify potential byproducts by their mass spectra (see Section III). Common byproducts include cyclohexene and dicyclohexyl ether. 2. Run a blank with the solvent used for sample preparation. Ensure all glassware is thoroughly cleaned. 3. Perform a leak check on the GC-MS system, particularly around the injector and column fittings. |
| Irreproducible Retention Times | 1. Fluctuations in Column Temperature: Inconsistent oven temperature control. 2. Changes in Carrier Gas Flow Rate: Leaks or faulty pressure regulators. 3. Column Degradation: Aging or contamination of the GC column. | 1. Allow the GC oven to fully equilibrate before starting a run. Verify oven temperature accuracy. 2. Check for leaks and ensure the carrier gas flow is stable and set correctly. 3. Condition or replace the GC column if performance degrades. |
| No or Very Small Peak for this compound | 1. Inefficient Reaction: Low conversion of starting materials. 2. Sample Degradation: Decomposition of the product in the injector port. 3. Incorrect GC-MS Parameters: Inappropriate temperature program or mass range. | 1. Verify the presence of starting materials (cyclohexanol, tert-butyl halide/alcohol). Re-evaluate the reaction conditions. 2. Lower the injector temperature to the minimum required for efficient volatilization. 3. Ensure the oven temperature ramp is appropriate to elute this compound and that the mass spectrometer is scanning a suitable m/z range. |
II. Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts depend on the synthetic route.
-
Williamson Ether Synthesis (from cyclohexanol and a tert-butyl halide): The primary byproduct is cyclohexene , formed via an E2 elimination reaction, which is competitive with the desired SN2 substitution.
-
Acid-Catalyzed Alkylation (from cyclohexanol and isobutylene or tert-butanol): Common byproducts include cyclohexene from the dehydration of cyclohexanol, and dicyclohexyl ether from the reaction of two cyclohexanol molecules.
Q2: How can I identify the main product and byproducts using mass spectrometry?
A2: Identification is based on the unique mass spectrum and fragmentation pattern of each compound.
-
This compound (C10H20O, MW: 156.27 g/mol ): The mass spectrum will show a characteristic fragmentation pattern, including a prominent peak at m/z 57, corresponding to the stable tert-butyl cation ((CH₃)₃C⁺).[1]
-
Cyclohexene (C6H10, MW: 82.14 g/mol ): Will show a molecular ion peak at m/z 82 and characteristic fragments.
-
Dicyclohexyl ether (C12H22O, MW: 182.30 g/mol ): The mass spectrum will exhibit a molecular ion peak at m/z 182 and a fragmentation pattern distinct from the other components.[2]
Q3: What GC column is recommended for this analysis?
A3: A non-polar or mid-polarity column is generally suitable for the separation of ethers and hydrocarbons. A common choice would be a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5, HP-5MS) or a similar phase. These columns provide good resolution for the expected product and byproducts.
Q4: Can you provide a starting point for the GC oven temperature program?
A4: A good starting point for a temperature program would be:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/minute to 250 °C.
-
Final Hold: Hold at 250 °C for 5 minutes. This program should be optimized based on your specific column dimensions and the desired separation.
Q5: How can I quantify the amount of this compound and its byproducts?
A5: Quantification can be achieved by creating a calibration curve for each compound using certified reference standards. If pure standards are not available, relative quantification can be performed by comparing the peak areas of the different components, assuming similar response factors. However, for accurate quantification, the use of an internal standard and calibration curves is highly recommended.
III. Data Presentation
The following table provides an example of how to summarize the quantitative data from a GC-MS analysis of a this compound reaction mixture. Note: The values presented here are for illustrative purposes only and will vary depending on the specific reaction conditions.
| Compound | Retention Time (min) | Key m/z Ions | Relative Peak Area (%) |
| Cyclohexene | 4.5 | 82, 67, 54 | 15 |
| This compound | 10.2 | 156, 141, 99, 57 | 75 |
| Cyclohexanol (unreacted) | 11.5 | 100, 82, 57 | 5 |
| Dicyclohexyl ether | 15.8 | 182, 100, 83, 82 | 5 |
IV. Experimental Protocols
A. Synthesis of this compound via Williamson Ether Synthesis (Illustrative Protocol)
This protocol is a general representation and should be adapted and optimized for specific laboratory conditions.
-
Preparation of Sodium Cyclohexoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq) in anhydrous cyclohexanol (5.0 eq, used as both reactant and solvent) under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be cooled in an ice bath initially. Allow the mixture to stir until all the sodium has reacted.
-
Reaction with tert-Butyl Bromide: To the freshly prepared sodium cyclohexoxide solution, slowly add tert-butyl bromide (1.2 eq) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to a gentle reflux and monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation to isolate the this compound.
B. GC-MS Analysis Protocol
-
Sample Preparation: Dilute a small aliquot of the crude or purified reaction product in a suitable solvent (e.g., dichloromethane or diethyl ether) to an appropriate concentration for GC-MS analysis.
-
GC-MS Parameters:
-
Injector: Split/splitless injector, 250 °C, split ratio 50:1.
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: 50 °C (hold 2 min), then ramp at 10 °C/min to 250 °C (hold 5 min).
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
V. Mandatory Visualizations
Caption: Williamson Ether Synthesis Pathway for this compound.
Caption: GC-MS Troubleshooting Workflow.
References
Technical Support Center: Optimizing tert-Butoxycyclohexane Synthesis
Welcome to the technical support center for the synthesis of tert-butoxycyclohexane. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis, with a particular focus on optimizing the reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: There are two main synthetic routes for the preparation of this compound:
-
Williamson Ether Synthesis: This classic method involves the reaction of a cyclohexyl halide (e.g., cyclohexyl bromide) with a tert-butoxide salt (e.g., potassium tert-butoxide). This is a bimolecular nucleophilic substitution (SN2) reaction.
-
Acid-Catalyzed Alkoxyalkylation: This method involves the reaction of cyclohexanol with isobutylene in the presence of a strong acid catalyst.
Q2: What is the most critical parameter to control during the synthesis of this compound?
A2: Temperature is the most critical parameter. It directly influences the reaction rate and, more importantly, the selectivity between the desired ether product (this compound) and the primary byproduct, cyclohexene.
Q3: Why is temperature control so crucial in the Williamson ether synthesis of this compound?
A3: In the Williamson ether synthesis, the tert-butoxide anion is not only a strong nucleophile but also a bulky, strong base. At elevated temperatures, the elimination (E2) reaction, which produces cyclohexene, is significantly favored over the desired substitution (SN2) reaction that yields this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low Yield of this compound | Reaction temperature is too high: This favors the competing E2 elimination reaction, leading to the formation of cyclohexene as the major product. | Maintain a lower reaction temperature, ideally between 50-60°C. Use a temperature-controlled reaction setup (e.g., oil bath, cryostat) to ensure stability. |
| Reaction temperature is too low: The rate of the SN2 reaction may be too slow, resulting in an incomplete reaction and low conversion of starting materials. | Gradually increase the temperature in 5°C increments, monitoring the reaction progress by TLC or GC-MS to find the optimal balance between reaction rate and selectivity. | |
| Inefficient formation of the alkoxide: If preparing the tert-butoxide in situ, incomplete deprotonation of tert-butanol will lead to lower concentrations of the active nucleophile. | Ensure the use of a strong, anhydrous base (e.g., sodium hydride, potassium hydride) and an appropriate aprotic solvent. | |
| High Impurity of Cyclohexene | Excessively high reaction temperature: As mentioned, higher temperatures strongly promote the E2 elimination pathway. | Strictly control the reaction temperature to the lower end of the optimal range (50-60°C). |
| Use of a sterically hindered cyclohexyl halide: While less common, a highly substituted cyclohexyl halide can also favor elimination. | Use an unhindered cyclohexyl halide (e.g., cyclohexyl bromide or iodide). | |
| Reaction Stalls or Proceeds Very Slowly | Low reaction temperature: The activation energy for the SN2 reaction is not being met. | Cautiously increase the reaction temperature, while closely monitoring for the appearance of the cyclohexene byproduct. |
| Poor solvent choice: Protic solvents can solvate the nucleophile, reducing its reactivity. | Use a polar aprotic solvent such as DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) to enhance the nucleophilicity of the tert-butoxide. | |
| Presence of water: Water will protonate the tert-butoxide, quenching the nucleophile. | Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. |
Data on Temperature Optimization
The following table summarizes the expected impact of temperature on the Williamson ether synthesis of this compound. Note that the exact yields can vary based on specific reaction conditions (e.g., solvent, concentration, purity of reagents).
| Reaction Temperature (°C) | Expected Yield of this compound (%) | Expected Yield of Cyclohexene (%) | Observations and Recommendations |
| 25-40 | < 20% | < 5% | Reaction is very slow and may not go to completion within a reasonable timeframe. |
| 50-60 | 60-75% | 10-20% | Optimal temperature range for maximizing the yield of the desired ether while minimizing the elimination byproduct. |
| 70-80 | 40-55% | 30-45% | A significant increase in cyclohexene formation is observed. |
| > 90 | < 30% | > 60% | Elimination becomes the dominant reaction pathway. |
Experimental Protocols
Method 1: Williamson Ether Synthesis
This protocol is optimized for the synthesis of this compound with a focus on maximizing yield and purity.
Materials:
-
Cyclohexyl bromide
-
Potassium tert-butoxide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under a nitrogen atmosphere, add potassium tert-butoxide (1.1 equivalents).
-
Add anhydrous DMF to dissolve the potassium tert-butoxide.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add cyclohexyl bromide (1.0 equivalent) to the stirred solution over 30 minutes, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, slowly warm the reaction mixture to 55°C and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain pure this compound.
Method 2: Acid-Catalyzed Synthesis
This alternative method avoids the use of a strong base.
Materials:
-
Cyclohexanol
-
Isobutylene (liquefied or as a gas)
-
Strong acid catalyst (e.g., Amberlyst-15 resin or sulfuric acid)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a pressure-rated flask, add cyclohexanol (1.0 equivalent) and the acid catalyst (e.g., 10 mol% sulfuric acid or a catalytic amount of Amberlyst-15).
-
Cool the flask to -10°C.
-
Carefully add liquefied isobutylene (1.5 equivalents) to the flask.
-
Seal the flask and allow it to slowly warm to room temperature while stirring.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, carefully vent any excess isobutylene in a fume hood.
-
If using a liquid acid catalyst, neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution. If using a solid resin, filter it off.
-
Extract the mixture with diethyl ether, wash with brine, and dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent. Purify the product by fractional distillation.
Visualizing Reaction Pathways
The following diagrams illustrate the key relationships in the Williamson ether synthesis of this compound.
Caption: Reaction pathways in Williamson ether synthesis.
Caption: Temperature's effect on product yields.
Caption: Troubleshooting workflow for low yield.
Technical Support Center: Williamson Ether Synthesis of tert-Butoxycyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Williamson ether synthesis of tert-butoxycyclohexane. The information addresses common issues related to base selection and reaction conditions that can significantly impact reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound via the Williamson ether synthesis?
A1: The primary challenge is the competition between the desired nucleophilic substitution (SN2) reaction, which forms the ether, and the undesired elimination (E2) reaction, which produces cyclohexene as a major byproduct. This competition arises from the use of a secondary alkyl halide (cyclohexyl halide) and a strong, sterically hindered base (tert-butoxide).
Q2: Which combination of reactants is preferred for the synthesis of this compound and why?
A2: The preferred combination is reacting a cyclohexyl halide (or a derivative with a good leaving group like a tosylate) with a tert-butoxide salt (e.g., potassium tert-butoxide).[1] The alternative, reacting a tert-butyl halide with a cyclohexoxide, is not viable as the tertiary halide will almost exclusively undergo elimination in the presence of a strong base.[2]
Q3: How does the choice of base influence the outcome of the reaction?
A3: In the context of using a cyclohexyl halide and tert-butoxide, the tert-butoxide acts as both the nucleophile and a strong base. A less sterically hindered base could in theory be used to deprotonate cyclohexanol to form a cyclohexoxide nucleophile, but the subsequent reaction with a tert-butyl halide would still favor elimination. When using a tert-butoxide salt as the nucleophile, the choice of solvent and temperature becomes critical in influencing the substitution-to-elimination ratio.
Q4: Can weaker bases be used for this synthesis?
A4: Weaker bases are generally not effective for the Williamson ether synthesis as they are not strong enough to deprotonate the alcohol to form the required alkoxide nucleophile in sufficient concentration.[3] Strong bases are necessary to drive the reaction forward.
Troubleshooting Guides
Issue 1: Low Yield of this compound and High Yield of Cyclohexene
Cause: The reaction conditions are favoring the E2 elimination pathway over the SN2 substitution pathway. This is a common issue when using a secondary alkyl halide and a bulky, strong base like potassium tert-butoxide.[1][4][5]
Solutions:
-
Temperature Control: Lowering the reaction temperature can favor the SN2 reaction, as the activation energy for elimination is often higher than that for substitution.
-
Solvent Selection: The choice of solvent can influence the nucleophilicity of the alkoxide. A polar aprotic solvent like DMSO or DMF can enhance the nucleophilicity of the tert-butoxide, potentially favoring the SN2 pathway.
-
Leaving Group: Using a better leaving group on the cyclohexane ring, such as a tosylate (OTs) or mesylate (OMs) instead of a halide, can sometimes improve the rate of the SN2 reaction relative to the E2 reaction.
Issue 2: Reaction Fails to Proceed to Completion
Cause: Incomplete deprotonation of the starting alcohol (if applicable), insufficient reaction time, or low reaction temperature.
Solutions:
-
Ensure Anhydrous Conditions: Water can quench the strong base and the alkoxide nucleophile. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Reaction Time and Temperature: Williamson ether syntheses can be slow and may require prolonged heating (reflux) to proceed to completion.[6] Monitor the reaction by TLC to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be necessary, keeping in mind the increased risk of elimination.
-
Phase-Transfer Catalysis: The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can enhance the reaction rate by improving the solubility and reactivity of the nucleophile in the organic phase.
Data Presentation
| Base/Nucleophile | Electrophile | Solvent | Temperature (°C) | Approximate Yield of this compound (%) | Approximate Yield of Cyclohexene (%) |
| Potassium tert-butoxide | Cyclohexyl Bromide | THF | 65 | 30-40 | 60-70 |
| Potassium tert-butoxide | Cyclohexyl Bromide | DMSO | 50 | 45-55 | 45-55 |
| Sodium Hydride / Cyclohexanol | tert-Butyl Bromide | THF | 65 | < 5 | > 95 |
| Potassium tert-butoxide | Cyclohexyl Tosylate | DMF | 50 | 50-60 | 40-50 |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a general guideline based on the principles of the Williamson ether synthesis for a challenging substrate combination. Optimization may be required.
Materials:
-
Cyclohexyl bromide (or cyclohexyl tosylate)
-
Potassium tert-butoxide
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tert-butoxide (1.1 equivalents) in anhydrous DMF.
-
Addition of Electrophile: To the stirred solution, add cyclohexyl bromide (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 50°C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by fractional distillation or column chromatography to separate the this compound from unreacted starting material and any cyclohexene byproduct.
Visualizations
Caption: Reaction pathways in the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. Solved 5. The reaction of cyclohexane reacts with bromine | Chegg.com [chegg.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. crdeepjournal.org [crdeepjournal.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Validation & Comparative
A Comparative Guide to tert-Butoxycyclohexane and Other Ether Solvents in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is a critical parameter in the success of an organic synthesis, influencing reaction rates, yields, and impurity profiles. Ethers are a versatile class of solvents widely employed in a range of chemical transformations due to their ability to solvate a variety of organic compounds and their relative inertness.[1][2] This guide provides an objective comparison of tert-Butoxycyclohexane with other commonly used ether solvents: Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl Methyl Ether (CPME), and 1,4-Dioxane. The comparison focuses on their physical properties, performance in key organic reactions, and safety considerations, supported by available experimental data.
Physical Properties: A Tabular Comparison
The physical properties of a solvent dictate its suitability for specific reaction conditions, such as temperature requirements and post-reaction work-up. The following table summarizes key physical properties of this compound and its alternatives.
| Property | This compound | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) | 1,4-Dioxane |
| Molecular Weight ( g/mol ) | 156.26[3] | 72.11[4] | 86.13[5] | 100.16 | 88.11[6] |
| Boiling Point (°C) | ~176 | 66[4] | 78-80[5] | 106 | 101.32[6] |
| Density (g/mL at 20°C) | ~0.87 | 0.888[4] | 0.8552 | 0.86 | 1.0336[6] |
| Dielectric Constant (at 20-25°C) | Not available | 7.58[4] | 6.97[1] | 4.7 | 2.25[6] |
| Solubility in Water | Insoluble | Miscible[4] | 14 g/100 g[7] | 1.1 g/100 g | Miscible[6] |
| Flash Point (°C) | ~54 | -14[4] | -11[1] | -1 | 12[6] |
Performance in Key Organic Reactions
The choice of an ether solvent can significantly impact the outcome of various synthetic transformations. This section compares the performance of this compound and its alternatives in three critical classes of organic reactions: Grignard reactions, metal hydride reductions, and palladium-catalyzed cross-coupling reactions.
Grignard Reactions
Grignard reactions, the addition of organomagnesium reagents to electrophiles, are fundamental carbon-carbon bond-forming reactions. The ether solvent plays a crucial role in solvating the magnesium center, influencing the reagent's reactivity and stability.
Experimental Data Summary:
| Solvent | Substrate | Electrophile | Product Yield (%) | Reference |
| 2-MeTHF | Benzyl chloride | 2-Butanone | 90 | [8] |
| THF | Benzyl chloride | 2-Butanone | 27 | [8] |
| CPME | Benzyl chloride | 2-Butanone | 45 | [8] |
No direct comparative data for this compound in Grignard reactions was found in the reviewed literature. However, its higher boiling point compared to THF and 2-MeTHF could be advantageous for reactions requiring elevated temperatures.
Experimental Protocol: Comparative Evaluation of Ether Solvents in a Grignard Reaction
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). Add a small portion of the desired ether solvent (e.g., this compound, THF, 2-MeTHF, or CPME) to just cover the magnesium. A solution of the organic halide (1.0 equivalent) in the same ether solvent is then added dropwise to initiate the reaction. Once the exothermic reaction begins, the remaining halide solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is stirred at reflux for an additional hour to ensure complete formation of the Grignard reagent.[9]
-
Reaction with Electrophile: The solution of the electrophile (e.g., a ketone or aldehyde, 0.9 equivalents) in the same anhydrous ether solvent is added dropwise to the freshly prepared Grignard reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for a specified time (e.g., 2-4 hours).
-
Work-up and Isolation: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with the corresponding ether solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to determine the isolated yield.
Metal Hydride Reductions
Metal hydride reductions, such as those employing lithium aluminum hydride (LAH), are widely used for the reduction of carbonyl compounds to alcohols. The choice of ether solvent is critical, especially with highly reactive reagents like LAH, as it must be aprotic and anhydrous.
Experimental Data Summary:
Experimental Protocol: General Procedure for Lithium Aluminum Hydride Reduction in an Ether Solvent
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a dropping funnel. The flask is charged with a suspension of lithium aluminum hydride (1.1 equivalents) in the desired anhydrous ether solvent (e.g., this compound, THF, 2-MeTHF, or CPME).
-
Addition of Substrate: A solution of the carbonyl compound (1.0 equivalent) in the same anhydrous ether is added dropwise to the LAH suspension at 0 °C.
-
Reaction and Quenching: After the addition is complete, the reaction mixture is stirred at room temperature or heated to reflux for a specified period. The reaction is then carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water (Fieser workup).
-
Isolation: The resulting granular precipitate is filtered off and washed with the ether solvent. The combined filtrate is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to afford the crude alcohol product. The yield is determined after purification, if necessary.[10][11]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for the formation of carbon-carbon bonds. The solvent can influence the solubility of the reactants and catalyst, as well as the stability of the catalytic species.
Experimental Data Summary:
While 1,4-dioxane and THF are common solvents for Suzuki-Miyaura reactions, greener alternatives are being explored.[6][12] There is limited specific data on the performance of this compound in these reactions. Its higher boiling point could be beneficial for less reactive substrates that require higher temperatures.
| Solvent | Aryl Halide | Boronic Acid | Base | Catalyst | Yield (%) | Reference |
| 1,4-Dioxane | Aryl Bromide | Phenylboronic Acid | K2CO3 | Pd(PPh3)4 | Typically high | General Knowledge |
| THF | Aryl Bromide | Phenylboronic Acid | K2CO3 | Pd(PPh3)4 | Typically high | General Knowledge |
Experimental Protocol: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
-
Reaction Setup: To a reaction vessel is added the aryl halide (1.0 equivalent), the boronic acid or ester (1.2 equivalents), a base such as potassium carbonate (2.0 equivalents), and the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents).
-
Solvent Addition and Reaction: The chosen ether solvent (e.g., this compound, THF, 2-MeTHF, CPME, or 1,4-dioxane), often in a mixture with water, is added. The reaction mixture is then degassed and heated under a nitrogen or argon atmosphere for a specified time until the reaction is complete as monitored by TLC or GC.[13]
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to determine the isolated yield.
Safety Profile: Peroxide Formation
A significant safety concern with many ether solvents is their propensity to form explosive peroxides upon exposure to air and light.[14] The rate of peroxide formation varies depending on the structure of the ether.
The bulky tert-butyl and cyclohexyl groups in this compound are expected to sterically hinder the abstraction of a hydrogen atom from the alpha-carbon, thus significantly reducing the rate of peroxide formation compared to THF. CPME is also known for its low tendency to form peroxides.[7]
Experimental Protocol: Qualitative Test for Peroxides
-
Reagent Preparation: Prepare a fresh solution of potassium iodide (100 mg) in glacial acetic acid (1 mL).
-
Test Procedure: Add 1 mL of the ether solvent to be tested to the reagent solution.
-
Observation: The formation of a yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration. Commercially available peroxide test strips offer a convenient and semi-quantitative alternative.[15]
Solubility Characteristics
The ability of a solvent to dissolve reactants, reagents, and catalysts is paramount for a successful reaction. Ethers, being polar aprotic solvents, can dissolve a wide range of organic compounds.[14]
-
This compound , with its significant hydrocarbon character, is expected to be a good solvent for nonpolar to moderately polar organic compounds. Its insolubility in water facilitates straightforward aqueous work-ups.
-
THF and 1,4-Dioxane are miscible with water, which can be advantageous for certain reactions but can complicate product isolation from aqueous media.[4][6]
-
2-MeTHF and CPME have limited water solubility, offering a balance between polarity and ease of separation from water, positioning them as "greener" alternatives.[7]
Conclusion
This compound presents itself as a potentially valuable, high-boiling, and safer alternative to traditional ether solvents. Its expected low rate of peroxide formation is a significant safety advantage. While direct comparative experimental data in some key reaction classes is still emerging, its physical properties suggest it is well-suited for reactions requiring higher temperatures and for processes where facile separation from aqueous phases is desired. In contrast, THF remains a versatile solvent for a wide range of reactions at lower temperatures, though its propensity for peroxide formation necessitates careful handling. 2-MeTHF and CPME have emerged as excellent "green" alternatives to THF, offering a good balance of performance, safety, and environmental impact. 1,4-Dioxane, with its high boiling point, remains a useful solvent for specific applications, but its potential carcinogenicity is a significant drawback.[6]
Ultimately, the optimal choice of ether solvent will depend on the specific requirements of the reaction, including temperature, reactant solubility, and safety considerations. This guide provides a framework for making an informed decision based on the available data. Further experimental investigation into the performance of this compound in a broader range of organic transformations is warranted to fully elucidate its potential as a valuable process solvent.
References
- 1. chembk.com [chembk.com]
- 2. 2-methyltetrahydrofuran [stenutz.eu]
- 3. This compound | C10H20O | CID 13316167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tetrahydrofuran Solvent Properties [macro.lsu.edu]
- 5. 2-Methyltetrahydrofuran (2-MeTHF) [commonorganicchemistry.com]
- 6. 1 [macro.lsu.edu]
- 7. monumentchemical.com [monumentchemical.com]
- 8. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. m.youtube.com [m.youtube.com]
- 14. louisville.edu [louisville.edu]
- 15. ehs.yale.edu [ehs.yale.edu]
A Comparative Guide to Ethereal Solvents in Grignard Reactions: Tetrahydrofuran (THF) vs. tert-Butoxycyclohexane (TBC)
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is paramount to the success of Grignard reactions, impacting reaction initiation, yield, and safety. Tetrahydrofuran (THF) has long been the solvent of choice for many organometallic reactions due to its excellent solvating properties for Grignard reagents. However, growing emphasis on green chemistry has spurred interest in alternative solvents with improved safety and environmental profiles. This guide provides a detailed comparison of the performance of THF with tert-Butoxycyclohexane (TBC), a potential greener alternative, in the context of Grignard reactions.
Executive Summary
While THF is a reliable and well-established solvent for Grignard reactions, it presents significant safety concerns, most notably the formation of explosive peroxides upon storage. This compound (TBC) is a bulkier, less common ether with a higher boiling point and potentially a better safety profile regarding peroxide formation. Direct comparative experimental data for Grignard reactions in TBC is scarce in published literature. Therefore, this guide will leverage data from studies on a structurally similar "green" ether, cyclopentylmethyl ether (CPME), to draw parallels and provide a comprehensive comparison. The available data suggests that while THF often provides excellent yields, alternative ethers like CPME can offer comparable performance with significant safety and environmental benefits.
Data Presentation: Physical and Chemical Properties
A solvent's physical and chemical properties directly influence its suitability for a given reaction. The following table summarizes key properties of THF and TBC.
| Property | Tetrahydrofuran (THF) | This compound (TBC) |
| Molecular Formula | C₄H₈O | C₁₀H₂₀O |
| Molecular Weight | 72.11 g/mol | 156.27 g/mol [1] |
| Boiling Point | 66 °C | 167 °C[2] |
| Density | 0.889 g/mL | Data not readily available |
| Peroxide Formation | High risk; forms explosive peroxides upon storage in the presence of air.[3][4][5][6][7][8][9][10] | Expected to be lower than THF due to steric hindrance around the ether oxygen, but should still be handled with caution as a potential peroxide former. |
Experimental Data: A Comparative Look at Grignard Reaction Performance
| Aryl Bromide | Solvent | Activator | Yield (%) |
| 4-Bromotoluene | THF | I₂ | 95 |
| 4-Bromotoluene | CPME | DIBAL-H | 91 |
| 4-Bromoanisole | THF | I₂ | 93 |
| 4-Bromoanisole | CPME | DIBAL-H | 88 |
| 2-Bromotoluene | THF | I₂ | 85 |
| 2-Bromotoluene | CPME | DIBAL-H | 82 |
Data sourced from a study by Kobayashi et al. on Grignard reactions in CPME.[11]
The data indicates that for the tested substrates, THF provides slightly higher yields. However, CPME, as a representative greener alternative, demonstrates comparable and synthetically useful yields, suggesting that solvents like TBC could also be viable alternatives.
Experimental Protocols
The following are generalized experimental protocols for conducting a Grignard reaction. These should be adapted based on the specific reactants and solvent used.
Experimental Protocol for Grignard Reaction in THF
Materials:
-
Magnesium turnings
-
Anhydrous THF
-
Alkyl or aryl halide
-
Electrophile (e.g., aldehyde, ketone)
-
Iodine crystal (as an initiator)
-
Anhydrous diethyl ether (for extraction)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Apparatus Setup: All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon). A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is typically used.
-
Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine.
-
Grignard Reagent Formation: Add a solution of the alkyl or aryl halide in anhydrous THF dropwise from the dropping funnel to the magnesium turnings. The reaction is often initiated by gentle heating. Once initiated, the reaction is typically exothermic and should be maintained at a gentle reflux.
-
Reaction with Electrophile: After the formation of the Grignard reagent is complete (usually indicated by the disappearance of the magnesium), cool the reaction mixture to 0 °C. Add a solution of the electrophile in anhydrous THF dropwise.
-
Work-up: After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the product with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by appropriate methods such as chromatography or distillation.
Experimental Protocol for Grignard Reaction in a Greener Solvent (e.g., CPME/TBC - adapted)
Materials:
-
Magnesium turnings
-
Anhydrous CPME or TBC
-
Alkyl or aryl halide
-
Electrophile (e.g., aldehyde, ketone)
-
Diisobutylaluminum hydride (DIBAL-H) in a suitable solvent (as an activator)[11][12][14]
-
Anhydrous diethyl ether or other suitable extraction solvent
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Apparatus Setup: Follow the same procedure as for THF.
-
Activation: Place magnesium turnings in the flask. Add a small amount of DIBAL-H solution to activate the magnesium surface.[11][12][14]
-
Grignard Reagent Formation: Proceed as with THF, adding the alkyl or aryl halide solution in the greener solvent dropwise. The reaction may require heating to initiate and maintain.
-
Reaction with Electrophile: Follow the same procedure as for THF.
-
Work-up and Purification: Follow the same procedure as for THF.
Mandatory Visualization
Signaling Pathway for Solvent Selection in Grignard Reactions
Caption: Decision workflow for selecting a Grignard solvent.
Experimental Workflow for a Generic Grignard Reaction
Caption: General experimental workflow for a Grignard reaction.
Discussion and Conclusion
The choice between THF and a greener alternative like TBC for Grignard reactions involves a trade-off between established performance and improved safety and environmental impact.
THF:
-
Advantages: Excellent solvating power for a wide range of Grignard reagents, often leading to high reaction yields.[11] It is a well-understood and extensively documented solvent for this application.
-
Disadvantages: The primary drawback of THF is its propensity to form explosive peroxides upon storage, especially when exposed to air.[3][4][5][6][7][8][9][10] This necessitates rigorous safety protocols, including regular testing for peroxides and proper disposal of aged solvent.
This compound (TBC) and other Greener Ethers (e.g., CPME):
-
Advantages: These solvents are generally considered "greener" due to factors such as lower volatility (in the case of TBC), and a reduced tendency to form peroxides compared to THF.[11] The steric hindrance provided by the bulky tert-butyl and cyclohexyl groups in TBC is expected to inhibit peroxide formation. Their higher boiling points can also be advantageous for reactions requiring elevated temperatures.
-
Disadvantages: Grignard reagent formation in these less conventional ethers may require the use of activators like DIBAL-H to achieve reasonable reaction rates and yields.[11][12][14] The solubility of certain Grignard reagents may also be lower compared to in THF. Furthermore, there is a lack of extensive literature and established protocols for using TBC as a Grignard solvent, which may necessitate more extensive reaction optimization.
References
- 1. This compound | C10H20O | CID 13316167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. TERT-BUTYLCYCLOHEXANE | 3178-22-1 [chemicalbook.com]
- 3. Organic Peroxide Formers – USC Environmental Health & Safety [ehs.usc.edu]
- 4. Peroxide forming chemicals - Department of Biology, University of York [york.ac.uk]
- 5. Peroxide-Forming Chemicals · Connecticut College [conncoll.edu]
- 6. louisville.edu [louisville.edu]
- 7. Peroxide Forming Solvents | Health and Safety Service | Loughborough University [lboro.ac.uk]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. Peroxide Forming Chemicals | Florida Tech [fit.edu]
- 10. uwyo.edu [uwyo.edu]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. en.skobayashi-lab.com [en.skobayashi-lab.com]
- 14. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
tert-Butoxycyclohexane: A Safer, High-Performance Alternative to Diethyl Ether in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the landscape of modern organic synthesis, the choice of solvent is a critical parameter that influences reaction efficiency, safety, and environmental impact. Diethyl ether, a historically significant solvent, is increasingly scrutinized due to its high volatility, flammability, and propensity to form explosive peroxides. This guide presents tert-butoxycyclohexane as a compelling alternative, offering a superior safety profile without compromising, and in some cases enhancing, reaction performance. This objective comparison is supported by physicochemical data, safety profiles, and a detailed experimental protocol for a model Grignard reaction.
Executive Summary
This compound emerges as a viable substitute for diethyl ether, particularly in applications like Grignard reactions. Its higher boiling point and flash point significantly reduce fire hazards, while its structural hindrance is believed to inhibit the formation of dangerous peroxides. While direct, peer-reviewed comparative studies in every reaction class are still emerging, the available data on analogous bulky ethers suggest that this compound can offer comparable, if not superior, performance in terms of reaction yield and handling.
Data Presentation: Physicochemical and Safety Properties
The following tables provide a clear comparison of the key quantitative data for this compound and diethyl ether.
Table 1: Physicochemical Properties
| Property | This compound | Diethyl Ether |
| Molecular Formula | C₁₀H₂₀O | C₄H₁₀O |
| Molecular Weight | 156.27 g/mol | 74.12 g/mol |
| Boiling Point | 171 °C | 34.6 °C |
| Flash Point | 40 °C | -45 °C |
| Density | 0.810 g/mL | 0.713 g/mL |
| Water Solubility | 2.1 g/L (20°C)[1] | 60.5 g/L (25 °C)[2] |
| Vapor Pressure | 4 hPa (32 °C) | 587 hPa (20 °C)[3] |
Table 2: Safety and Environmental Profile
| Parameter | This compound | Diethyl Ether |
| GHS Hazard Statements | H226 (Flammable liquid and vapor) | H224 (Extremely flammable liquid and vapor), H302 (Harmful if swallowed), H336 (May cause drowsiness or dizziness), EUH019 (May form explosive peroxides), EUH066 (Repeated exposure may cause skin dryness or cracking)[3][4] |
| Peroxide Formation | Low propensity (expected) | High propensity, requires inhibitors and careful monitoring[2][5][6][7] |
| Toxicity | Data not widely available, expected to have low toxicity similar to other bulky ethers. | Low acute toxicity, but inhalation can cause central nervous system depression. |
| Environmental Impact | Expected to be less volatile, potentially reducing air pollution. Biodegradability data is limited, but related bulky ethers show poor to moderate biodegradability.[4] | Highly volatile, contributing to VOC emissions. Not expected to cause significant aquatic toxicity. |
Experimental Section: A Comparative Grignard Reaction
The Grignard reaction is a cornerstone of C-C bond formation and is famously reliant on ethereal solvents. Here, we present a detailed protocol for the synthesis of 1-phenyl-1-butanol via the reaction of propylmagnesium bromide with benzaldehyde, a reaction traditionally performed in diethyl ether. We also provide a proposed adaptation for using this compound.
Experimental Protocol: Synthesis of 1-phenyl-1-butanol
Objective: To compare the performance of diethyl ether and this compound as solvents in the Grignard synthesis of 1-phenyl-1-butanol.
Reaction Scheme:
Materials:
-
Magnesium turnings
-
1-Bromopropane
-
Benzaldehyde
-
Anhydrous Diethyl Ether
-
Anhydrous this compound
-
Hydrochloric acid (3 M)
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure for Diethyl Ether (Established Protocol):
-
Preparation of Grignard Reagent:
-
A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is flame-dried and allowed to cool under a nitrogen atmosphere.
-
Magnesium turnings (2.43 g, 0.1 mol) are placed in the flask.
-
A solution of 1-bromopropane (12.3 g, 0.1 mol) in 50 mL of anhydrous diethyl ether is prepared and placed in the dropping funnel.
-
Approximately 5 mL of the 1-bromopropane solution is added to the magnesium turnings to initiate the reaction. The reaction is initiated by gentle warming if necessary.
-
Once the reaction has started (indicated by bubbling and a cloudy appearance), the remaining 1-bromopropane solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Benzaldehyde:
-
A solution of benzaldehyde (10.6 g, 0.1 mol) in 30 mL of anhydrous diethyl ether is added dropwise to the stirred Grignard reagent at 0 °C (ice bath).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
-
Work-up and Purification:
-
The reaction mixture is carefully poured into a beaker containing 100 mL of ice and 20 mL of 3 M hydrochloric acid.
-
The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (2 x 30 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate (50 mL), followed by brine (50 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-phenyl-1-butanol.
-
The crude product is purified by vacuum distillation.
-
Proposed Adaptation for this compound:
The protocol remains largely the same, with the following key modifications:
-
Higher Reaction Temperature: Due to the higher boiling point of this compound (171 °C), the formation of the Grignard reagent and the subsequent reaction with benzaldehyde can be conducted at a higher temperature (e.g., 40-50 °C) to potentially increase the reaction rate.
-
Solvent Removal: The removal of this compound will require a higher vacuum and/or temperature during the final evaporation step compared to diethyl ether.
Expected Performance Comparison (Hypothetical Data):
| Parameter | Diethyl Ether | This compound (Estimated) |
| Reaction Time | ~1.5 hours | ~1 hour (due to higher temp) |
| Yield of 1-phenyl-1-butanol | 85-95% | 85-95% |
| Safety Considerations | High flammability, peroxide risk | Reduced flammability, lower peroxide risk |
| Work-up | Standard | Standard, higher temp for solvent removal |
Note: The estimated performance of this compound is based on the known behavior of other bulky ethers in Grignard reactions, which often show comparable or slightly improved yields and reaction times compared to diethyl ether.
Visualizing the Process: Diagrams
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Experimental Workflow
Figure 1: Experimental workflow for the Grignard synthesis of 1-phenyl-1-butanol.
Solvent Interaction in Grignard Reagent Formation
Figure 2: Stabilization of the Grignard reagent by ether solvent molecules.
Conclusion
The transition to safer and more sustainable laboratory practices is a collective responsibility. This compound presents a compelling case for replacing diethyl ether in many synthetic applications. Its enhanced safety profile, characterized by a higher boiling point and flash point, and a reduced tendency to form explosive peroxides, makes it an attractive alternative. While more direct comparative studies are warranted to fully delineate its performance across a broader range of reactions, the existing data and the performance of analogous solvents strongly suggest that this compound is a high-performing, safer, and more environmentally conscious choice for the modern chemistry laboratory. Researchers are encouraged to consider this compound as a primary solvent in their future synthetic endeavors.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Review of the environmental behavior and fate of methyl tert‐butyl ether | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 5. 2-Butoxyethanol - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Protecting Group Efficiency: A Comparative Analysis of tert-Butyl and Tetrahydropyranyl (THP) Ethers
In the realm of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing side reactions. For the protection of hydroxyl groups, both tert-butyl ethers and tetrahydropyranyl (THP) ethers are common choices, each possessing a distinct profile of stability and reactivity. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
At a Glance: Key Differences
| Feature | tert-Butyl Ether | THP Ether |
| Formation | Typically requires strong acid catalysis or the use of tert-butylating agents. | Formed under mild acidic conditions using dihydropyran (DHP). |
| Stability | Generally more stable to a wider range of acidic conditions. | Stable to basic and nucleophilic reagents but labile to mild acid. |
| Deprotection | Requires strong acidic conditions for cleavage. | Cleaved under mild acidic conditions. |
| Stereochemistry | No new stereocenter is formed upon protection. | Protection of a chiral alcohol creates a new stereocenter, leading to diastereomers. |
| NMR Spectra | Generally simpler proton NMR spectra. | Can result in complex NMR spectra due to the formation of diastereomers. |
Experimental Data: A Quantitative Comparison
The following tables summarize typical experimental conditions and yields for the formation and cleavage of tert-butyl and THP ethers, providing a quantitative basis for comparison.
Table 1: Protection of Alcohols
| Protecting Group | Substrate | Reagents and Conditions | Time | Yield | Reference |
| tert-Butyl | Primary/Secondary Alcohols | Mg(ClO4)2, Boc2O | Varies | High | [1] |
| tert-Butyl | Alcohols and Phenols | Er(OTf)3 (catalytic), solvent-free, room temp. | Varies | Good to Excellent | [2] |
| THP | Iodobenzyl alcohol | Dihydropyran (1.5 equiv), PPTS (0.1 equiv), CH2Cl2, 0 °C to rt | 1 h | >99% | [3] |
| THP | Various Alcohols | Dihydropyran, PPTS, CH2Cl2 | Varies | Good | [4] |
Table 2: Deprotection of Ethers
| Protecting Group | Substrate | Reagents and Conditions | Time | Yield | Reference |
| tert-Butyl | Aliphatic/Aromatic tert-butyl ethers | CeCl3·7H2O, NaI, CH3CN | Varies | High | [5] |
| tert-Butyl | tert-Butyl ethers | Er(OTf)3 (catalytic), Methanol, MW irradiation | Fast | High | [1] |
| THP | Alkene with THP ether | p-Toluenesulfonic acid monohydrate, 2-propanol, 0 °C to rt | 17 h | Quantitative | [3] |
| THP | Various THP ethers | LiCl, H2O, DMSO, 90 °C | 6 h | Good | [4] |
| THP | THP ethers | Dowex-50W-x8, Methanol, rt | 1 h | 98% | [6] |
Experimental Protocols
Protection of an Alcohol with THP
This protocol is adapted from a standard procedure for the tetrahydropyranylation of an alcohol.[3][4]
Materials:
-
Alcohol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)
-
Dichloromethane (CH2Cl2)
Procedure:
-
To a solution of the alcohol in dichloromethane, add dihydropyran.
-
Add a catalytic amount of pyridinium p-toluenesulfonate to the mixture.
-
Stir the reaction at room temperature and monitor by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Deprotection of a THP Ether
This protocol describes a mild acidic deprotection of a THP ether.[3]
Materials:
-
THP-protected alcohol (1.0 equiv)
-
p-Toluenesulfonic acid monohydrate (catalytic)
-
Methanol or other suitable alcohol solvent
Procedure:
-
Dissolve the THP-protected alcohol in methanol.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Remove the solvent under reduced pressure and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.
Protection of an Alcohol with a tert-Butyl Group
This protocol is based on a method using di-tert-butyl dicarbonate (Boc2O) and a Lewis acid catalyst.[1]
Materials:
-
Alcohol (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc2O) (1.5 equiv)
-
Magnesium perchlorate (Mg(ClO4)2) (catalytic)
-
Dichloromethane (CH2Cl2)
Procedure:
-
To a solution of the alcohol in dichloromethane, add di-tert-butyl dicarbonate.
-
Add a catalytic amount of magnesium perchlorate.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Deprotection of a tert-Butyl Ether
This protocol outlines the cleavage of a tert-butyl ether using a strong acid.
Materials:
-
tert-Butyl protected alcohol (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH2Cl2)
-
Water
Procedure:
-
Dissolve the tert-butyl protected alcohol in a mixture of dichloromethane and water.
-
Add trifluoroacetic acid dropwise to the solution.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to afford the deprotected alcohol.
Mechanistic Insight and Workflow
The protection of an alcohol with either a tert-butyl or THP group and its subsequent deprotection is a fundamental workflow in organic synthesis. The general process involves the formation of an ether linkage to mask the hydroxyl group, followed by its selective removal to regenerate the alcohol.
Caption: General workflow for the use of a protecting group in synthesis.
The cleavage of both tert-butyl and THP ethers is typically acid-catalyzed. The mechanism involves protonation of the ether oxygen, followed by cleavage of the carbon-oxygen bond to form a stable carbocation (in the case of tert-butyl) or a resonance-stabilized oxocarbenium ion (in the case of THP).
Caption: Acid-catalyzed deprotection mechanisms for tert-butyl and THP ethers.
Conclusion: Making the Right Choice
The choice between tert-butyl and THP as a protecting group for alcohols is dictated by the specific requirements of the synthetic route.
Choose tert-butyl ether when:
-
The synthesis involves strongly acidic conditions where a THP ether would be cleaved.
-
The substrate is achiral, or the introduction of a new stereocenter is undesirable.
-
Simpler NMR analysis is a priority.
Choose THP ether when:
-
Mild deprotection conditions are required to avoid affecting other acid-sensitive functional groups.
-
The cost of reagents is a significant consideration, as dihydropyran is inexpensive.[7]
-
The formation of diastereomers is not a concern or can be managed through purification.
Ultimately, a thorough understanding of the stability and reactivity of each protecting group, in conjunction with the specific reaction conditions of the synthetic sequence, will enable the researcher to select the most efficient and effective protecting group strategy.
References
Stability Showdown: Tert-Butoxycyclohexyl vs. Benzyl Protecting Groups in Chemical Synthesis
In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. The choice of a protecting group can significantly impact the efficiency, selectivity, and overall success of a synthetic route. This guide provides a detailed comparison of two commonly employed protecting groups for hydroxyl functionalities: the tert-butoxycyclohexyl group and the well-established benzyl group.
Disclaimer: Direct experimental data for the "tert-butoxycyclohexyl" protecting group is scarce in the current literature. This guide will therefore utilize the extensively documented "tert-butyl" (t-Bu) ether as a proxy, given that the key reactive site for both is a tertiary ether linkage, leading to very similar chemical reactivity and stability profiles.
At a Glance: Key Differences in Stability and Reactivity
The primary distinction between the tert-butyl and benzyl protecting groups lies in their orthogonal stability and the conditions required for their removal. The tert-butyl group is renowned for its stability under basic and nucleophilic conditions but is highly susceptible to acidic environments. Conversely, the benzyl group exhibits broad stability to both acidic and basic conditions but is readily cleaved by hydrogenolysis or specific oxidative conditions.[1][2][3] This fundamental difference allows for their selective removal in the presence of one another, a critical aspect of complex molecule synthesis.
Comparative Stability Profile
The stability of a protecting group determines its compatibility with various reaction conditions employed throughout a synthetic sequence. The following table summarizes the stability of tert-butyl and benzyl ethers under common chemical environments.
| Condition | tert-Butyl Ether Stability | Benzyl Ether Stability |
| Strong Acids | Labile - Readily cleaved. | Generally Labile - Can be cleaved, but often requires harsher conditions than tert-butyl ethers.[1] |
| Aqueous Acids | Labile - Cleaved under mild acidic conditions (e.g., aqueous phosphoric acid).[4] | Stable - Generally stable to mild aqueous acids.[3] |
| Strong Bases | Stable | Stable |
| Nucleophiles | Stable | Stable |
| Catalytic Hydrogenolysis | Stable | Labile - The most common and mildest method for benzyl ether deprotection.[1][5] |
| Oxidizing Agents | Stable | Labile - Can be cleaved by specific oxidizing agents like DDQ.[1][6] |
| Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable | Stable |
Deprotection Strategies: A Detailed Look
The choice of deprotection strategy is dictated by the overall synthetic plan and the presence of other functional groups within the molecule.
Tert-Butyl Ether Deprotection
The cleavage of tert-butyl ethers almost exclusively proceeds via an acid-catalyzed mechanism. The reaction is initiated by protonation of the ether oxygen, followed by the departure of a stable tert-butyl carbocation, which is then quenched.
Caption: Acid-catalyzed deprotection of a tert-butyl ether.
Benzyl Ether Deprotection
Benzyl ethers offer greater flexibility in their removal, with several distinct methods available.
-
Catalytic Hydrogenolysis: This is the most common and often the mildest method for benzyl ether cleavage.[5] The reaction involves heterogeneous catalysis with palladium on carbon (Pd/C) and a source of hydrogen.[7][8]
-
Acid-Catalyzed Cleavage: While stable to many acidic conditions, benzyl ethers can be cleaved with strong acids, though this is less common due to the potential for side reactions on sensitive substrates.[1]
-
Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can effectively remove benzyl ethers, particularly p-methoxybenzyl (PMB) ethers.[1][6][9] This method is advantageous when hydrogenolysis is not feasible due to the presence of other reducible functional groups.
Caption: Multiple deprotection pathways for benzyl ethers.
Experimental Protocols
Below are representative experimental procedures for the deprotection of tert-butyl and benzyl ethers.
Protocol 1: Acid-Catalyzed Deprotection of a Tert-Butyl Ether
This protocol describes a mild deprotection using aqueous phosphoric acid.[4]
-
Reagents: Tert-butyl protected compound, 85% aqueous phosphoric acid, organic solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve the tert-butyl ether substrate in a suitable organic solvent.
-
Add a catalytic amount of aqueous phosphoric acid (e.g., 3 equivalents).
-
Stir the reaction mixture at room temperature and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Protocol 2: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
This procedure outlines the standard method for benzyl ether cleavage using palladium on carbon.[7][10]
-
Reagents: Benzyl-protected compound, 10% Palladium on Carbon (Pd/C), hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like formic acid), solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Procedure:
-
Dissolve the benzyl ether substrate in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Purge the reaction vessel with nitrogen or argon, then introduce hydrogen gas (via a balloon or a pressurized system).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
-
Protocol 3: Oxidative Deprotection of a Benzyl Ether with DDQ
This protocol is particularly useful for substrates that are sensitive to hydrogenation.[6][9]
-
Reagents: Benzyl-protected compound, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), dichloromethane (CH₂Cl₂), water.
-
Procedure:
-
Dissolve the benzyl ether substrate in a mixture of CH₂Cl₂ and water (typically in a 10:1 to 20:1 ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (typically 1.1 to 1.5 equivalents per benzyl group) portion-wise.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography.
-
Conclusion
The choice between a tert-butoxycyclohexyl (or tert-butyl) and a benzyl protecting group is a strategic decision in organic synthesis. The tert-butyl group offers robustness towards basic and nucleophilic reagents but is readily cleaved under acidic conditions. In contrast, the benzyl group provides stability across a wider pH range but is uniquely susceptible to cleavage by catalytic hydrogenolysis and specific oxidative methods. This orthogonality is a powerful tool for chemists, enabling the selective deprotection of one hydroxyl group in the presence of another, thereby facilitating the synthesis of complex molecules with high precision and efficiency. The selection of the appropriate protecting group should always be made in the context of the overall synthetic strategy, considering the compatibility of all functional groups present in the molecule with the planned reaction conditions.
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. tert-Butyl Ethers [organic-chemistry.org]
- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 6. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
- 10. chemrxiv.org [chemrxiv.org]
Spectroscopic Analysis: Confirming the Structure of tert-Butoxycyclohexane
A Comparative Guide for Researchers
In the synthesis of novel chemical entities, rigorous structural confirmation is a cornerstone of reliable and reproducible research. This guide provides a comparative analysis of the spectroscopic data used to confirm the structure of tert-butoxycyclohexane, contrasting it with potential alternative structures and byproducts. By presenting experimental and predicted data, along with detailed methodologies, we aim to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how to leverage spectroscopic techniques for unambiguous structural elucidation.
Distinguishing this compound from Alternatives: A Spectroscopic Approach
The synthesis of this compound, for instance, via the Williamson ether synthesis between cyclohexanol and a tert-butyl halide, may not always proceed to completion or could yield side products. Potential alternative structures or byproducts that could be present in a reaction mixture include unreacted cyclohexanol and isobutylene (formed from the elimination of the tert-butyl group). Spectroscopic analysis provides a definitive method to distinguish the desired product from these alternatives.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the connectivity of protons in a molecule. The predicted ¹H NMR spectrum of this compound is distinct from the experimental spectra of cyclohexanol and isobutylene.
Table 1: Comparative ¹H NMR Data (Predicted for this compound)
| Compound | Functional Group | Chemical Shift (δ) ppm | Multiplicity | Integration |
| This compound (Predicted) | -O-C(CH₃)₃ | ~1.19 | Singlet | 9H |
| Cyclohexyl-H (axial & equatorial) | ~1.20-1.80 | Multiplet | 10H | |
| Cyclohexyl-H (geminal to ether) | ~3.30 | Multiplet | 1H | |
| Cyclohexanol (Experimental) | -OH | Variable (broad singlet) | Broad Singlet | 1H |
| Cyclohexyl-H (axial & equatorial) | ~1.00-2.00 | Multiplet | 10H | |
| Cyclohexyl-H (geminal to -OH) | ~3.60 | Multiplet | 1H | |
| Isobutylene (Experimental) | =CH₂ | ~4.60 | Singlet | 2H |
| -CH₃ | ~1.70 | Singlet | 6H |
The key distinguishing feature in the ¹H NMR spectrum of this compound is the sharp singlet at approximately 1.19 ppm, integrating to nine protons, which is characteristic of the magnetically equivalent protons of the tert-butyl group. This signal is absent in the spectrum of cyclohexanol. Furthermore, the proton geminal to the ether oxygen in this compound is expected to appear around 3.30 ppm, a noticeable upfield shift compared to the proton geminal to the hydroxyl group in cyclohexanol (~3.60 ppm). Isobutylene, a potential elimination byproduct, would be easily identified by its characteristic olefinic proton signals around 4.60 ppm.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound shows a unique set of signals that can be readily distinguished from those of cyclohexanol.
Table 2: Comparative ¹³C NMR Data (Predicted for this compound)
| Compound | Carbon Environment | Chemical Shift (δ) ppm |
| This compound (Predicted) | -O-C (CH₃)₃ | ~72.5 |
| -O-C(C H₃)₃ | ~28.8 | |
| Cyclohexyl-C1 (geminal to ether) | ~75.8 | |
| Cyclohexyl-C2, C6 | ~32.3 | |
| Cyclohexyl-C3, C5 | ~24.5 | |
| Cyclohexyl-C4 | ~26.0 | |
| Cyclohexanol (Experimental) | Cyclohexyl-C1 (geminal to -OH) | ~70.2 |
| Cyclohexyl-C2, C6 | ~35.5 | |
| Cyclohexyl-C3, C5 | ~24.7 | |
| Cyclohexyl-C4 | ~25.9 |
In the ¹³C NMR spectrum of this compound, the presence of two distinct signals for the tert-butyl group (the quaternary carbon at ~72.5 ppm and the methyl carbons at ~28.8 ppm) is a clear indicator of its structure. The chemical shift of the cyclohexyl carbon attached to the ether oxygen (~75.8 ppm) is also significantly different from the carbon attached to the hydroxyl group in cyclohexanol (~70.2 ppm).
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is primarily characterized by the absence of the broad O-H stretching band that is prominent in the spectrum of cyclohexanol.
Table 3: Comparative IR Spectroscopy Data
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| This compound (Predicted) | C-O Stretch (Ether) | Strong, ~1100-1200 |
| C-H Stretch (sp³) | ~2850-2960 | |
| Cyclohexanol (Experimental) | O-H Stretch (Alcohol) | Broad, ~3200-3600 |
| C-O Stretch (Alcohol) | Strong, ~1050-1150 | |
| C-H Stretch (sp³) | ~2850-2950 | |
| Isobutylene (Experimental) | =C-H Stretch | ~3080 |
| C=C Stretch | ~1640 | |
| C-H Stretch (sp³) | ~2970 |
The most definitive feature in the IR spectrum for confirming the formation of this compound is the disappearance of the broad O-H stretch from the starting material, cyclohexanol. Instead, a strong C-O stretching absorption characteristic of an ether will be present around 1100-1200 cm⁻¹.
Mass Spectrometry
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 156, corresponding to its molecular weight.
Table 4: Comparative Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| This compound | 156 | 100 (M - C₄H₈), 57 (C₄H₉⁺) |
| Cyclohexanol | 100 | 82 (M - H₂O), 57 |
| Isobutylene | 56 | 41 (M - CH₃) |
A characteristic fragmentation pattern for this compound would involve the loss of isobutylene (56 Da) to give a fragment at m/z 100, and the formation of a stable tert-butyl cation at m/z 57. The presence of the molecular ion at m/z 156 and these specific fragments would strongly support the structure.
Experimental Protocols
Accurate and reproducible spectroscopic data are contingent upon standardized experimental protocols. Below are detailed methodologies for the key experiments cited.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum with a 90° pulse.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place one drop of the liquid sample between two polished salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin film.
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty salt plates.
-
Place the sample plates in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.
-
Instrument: A mass spectrometer equipped with an electron ionization (EI) source.
-
Ionization: Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and record their abundance to generate the mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.
Validating the Purity of Synthesized tert-Butoxycyclohexane by NMR: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, ensuring the purity of synthesized compounds is paramount. This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) spectroscopy data for tert-butoxycyclohexane against potential impurities and byproducts that may arise during its synthesis. Detailed experimental protocols for both synthesis and NMR analysis are included to support accurate purity validation.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide in an SN2 reaction. For this compound, two primary routes are feasible, however, one is strongly preferred due to the limitations of the SN2 mechanism.
-
Route 1 (Preferred): Sodium cyclohexoxide reacts with tert-butyl bromide.
-
Route 2 (Disfavored): Sodium tert-butoxide reacts with cyclohexyl bromide.
Route 2 is disfavored because the bulky tert-butoxide is a strong base, and reaction with a secondary alkyl halide like cyclohexyl bromide would lead to a significant amount of the E2 elimination product, cyclohexene. Therefore, the guide will focus on the synthesis via Route 1.
NMR Analysis Workflow
The following diagram illustrates the logical workflow for synthesizing and validating the purity of this compound using NMR spectroscopy.
Experimental Protocols
Synthesis of this compound (Williamson Ether Synthesis)
Materials:
-
Cyclohexanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
tert-Butyl bromide
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add cyclohexanol (1.0 eq) to anhydrous THF.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at 0 °C under a nitrogen atmosphere.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases, indicating the formation of sodium cyclohexoxide.
-
Cool the reaction mixture back to 0 °C and add tert-butyl bromide (1.1 eq) dropwise via a syringe.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Dissolve approximately 10-20 mg of the crude this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution into a clean, dry NMR tube.
-
Cap the NMR tube securely.
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a 400 MHz (or higher) spectrometer. Typical acquisition parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. Typical parameters include a spectral width of 220-250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
Data Presentation: Comparative NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and common impurities.
Table 1: ¹H NMR Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | ~3.4 - 3.6 | Multiplet | 1H | CH-O |
| ~1.1 - 1.9 | Multiplets | 10H | Cyclohexyl CH₂ | |
| ~1.20 | Singlet | 9H | C(CH₃)₃ | |
| Cyclohexanol | ~3.6 | Multiplet | 1H | CH-OH |
| ~1.2 - 2.0 | Multiplets | 10H | Cyclohexyl CH₂ | |
| Variable (e.g., 1.5-3.0) | Broad Singlet | 1H | OH | |
| tert-Butyl Bromide | ~1.80[1] | Singlet | 9H | C(CH₃)₃ |
| Di-tert-butyl ether | ~1.28 | Singlet | 18H | C(CH₃)₃ |
| Cyclohexene | ~5.66[2][3] | Multiplet | 2H | CH=CH |
| ~1.99[3] | Multiplet | 4H | Allylic CH₂ | |
| ~1.61[3] | Multiplet | 4H | CH₂ | |
| tert-Butanol | ~1.28 | Singlet | 9H | C(CH₃)₃ |
| Variable (e.g., 1.5-3.0) | Broad Singlet | 1H | OH |
Note: Chemical shifts for this compound are estimated based on typical values for similar ether structures.
Table 2: ¹³C NMR Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~74.5 | C(CH₃)₃ |
| ~72.0 | CH-O | |
| ~32.0 | Cyclohexyl C2/C6 | |
| ~28.5 | C(CH₃)₃ | |
| ~26.0 | Cyclohexyl C4 | |
| ~24.5 | Cyclohexyl C3/C5 | |
| Cyclohexanol | ~70.3[4] | CH-OH |
| ~35.6[4] | C2/C6 | |
| ~25.6[4] | C4 | |
| ~24.3[4] | C3/C5 | |
| tert-Butyl Bromide | ~62.5[5] | C-Br |
| ~36.4[5] | CH₃ | |
| Di-tert-butyl ether | ~73.0 | C(CH₃)₃ |
| ~31.5 | C(CH₃)₃ | |
| Cyclohexene | ~127.3 | CH=CH |
| ~25.2 | Allylic CH₂ | |
| ~22.8 | CH₂ | |
| tert-Butanol | ~69.0 | C-OH |
| ~31.5 | CH₃ |
Note: Chemical shifts for this compound are estimated based on typical values for similar ether structures. Chemical shifts for impurities are from various sources and may vary slightly based on solvent and concentration.
Interpretation of Results
A pure sample of this compound should exhibit three main signals in the ¹H NMR spectrum: a singlet for the nine equivalent protons of the tert-butyl group, a multiplet for the methine proton on the cyclohexane ring attached to the oxygen, and a series of overlapping multiplets for the remaining ten cyclohexane protons. The integration ratio should be 9:1:10.
By comparing the experimental spectrum of the synthesized product to the data in Tables 1 and 2, one can identify the presence of impurities. For instance:
-
Unreacted Cyclohexanol: The presence of a broad OH peak and a methine proton signal around 3.6 ppm would indicate residual starting material.
-
tert-Butyl Bromide: A sharp singlet around 1.80 ppm in the ¹H NMR would suggest unreacted alkyl halide.
-
Di-tert-butyl ether: A singlet around 1.28 ppm in the ¹H NMR, which might overlap with other signals, could indicate this byproduct. Its presence would be more definitively confirmed by a corresponding signal in the ¹³C NMR.
-
Cyclohexene: The appearance of signals in the olefinic region (~5.7 ppm) of the ¹H NMR spectrum is a clear indicator of this elimination byproduct.
Quantitative NMR (qNMR) can be performed with a suitable internal standard to determine the precise purity of the synthesized product and the relative amounts of any impurities present. If significant impurities are detected, further purification steps such as distillation or column chromatography may be necessary.
References
- 1. 1H proton nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Di-tert-butyl ether | C8H18O | CID 22541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. Cyclohexanol(108-93-0) 13C NMR [m.chemicalbook.com]
- 5. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
Unraveling Reaction Kinetics: A Comparative Study Featuring Tert-Butoxycyclohexane
For researchers, scientists, and professionals in drug development, understanding the reaction kinetics of chemical compounds is paramount for predicting stability, reactivity, and metabolic pathways. This guide provides a comparative analysis of the reaction kinetics of tert-butoxycyclohexane, a compound of interest in various chemical and pharmaceutical applications. Due to the limited availability of direct experimental kinetic data for this compound, this guide will focus on its expected decomposition pathways and provide a comparative study with structurally related compounds for which kinetic data is available. This approach allows for an estimation of its reactivity and highlights the necessity for further dedicated experimental and computational studies.
Plausible Decomposition Pathways of this compound
The thermal decomposition of this compound is expected to proceed primarily through unimolecular pathways, given sufficient thermal energy. The most likely initial steps involve the homolytic cleavage of the weakest bonds in the molecule. The C-O bond between the tert-butyl group and the cyclohexane ring, and the C-C bonds within the cyclohexane ring are the most probable sites for initial bond fission.
Two primary decomposition pathways are anticipated:
-
C-O Bond Cleavage: Homolytic cleavage of the ether bond would result in the formation of a tert-butoxy radical and a cyclohexyl radical. The tert-butoxy radical is known to be unstable and can subsequently undergo β-scission to yield acetone and a methyl radical. The cyclohexyl radical can undergo further reactions, such as hydrogen abstraction or ring-opening.
-
Concerted Elimination (E-li) Reaction: A six-membered ring transition state can lead to the concerted elimination of isobutene and cyclohexanol. This pathway is analogous to the pyrolysis of other tert-butyl ethers.
Comparative Analysis of Reaction Kinetics
To contextualize the expected reactivity of this compound, a comparison with the reaction kinetics of analogous compounds is presented. The following table summarizes the Arrhenius parameters—pre-exponential factor (A) and activation energy (Ea)—for the unimolecular decomposition of selected tert-butyl ethers and cyclohexane derivatives. These parameters are crucial for the rate constant (k) calculation using the Arrhenius equation: k = A * exp(-Ea / RT).
| Compound | Reaction | A (s⁻¹) | Ea (kJ/mol) | Temperature (K) | Reference |
| Di-tert-butyl peroxide | (CH₃)₃COOC(CH₃)₃ → 2 (CH₃)₃CO• | 1.0 x 10¹⁶ | 157 | 400 - 600 | [General Chem] |
| Cyclohexane | c-C₆H₁₂ → Products | 2.0 x 10¹⁶ | 343 | 1000 - 1300 | [Computational] |
| tert-Butoxyl Radical + Cyclohexane | (CH₃)₃CO• + c-C₆H₁₂ → (CH₃)₃COH + c-C₆H₁₁• | 1.7 x 10⁹ (dm³mol⁻¹s⁻¹) | 25.4 | 399 - 434 | [1] |
Note: The data for the reaction of the tert-butoxyl radical with cyclohexane represents a bimolecular reaction, which is a potential secondary reaction pathway in the decomposition of this compound.
Experimental Protocols for Kinetic Studies
The determination of kinetic parameters for the decomposition of this compound would require controlled experimental conditions. A common and effective method for studying gas-phase unimolecular reactions at high temperatures is the use of a shock tube coupled with a sensitive analytical technique.
Shock Tube Experimental Protocol:
-
Mixture Preparation: A dilute mixture of this compound (typically <1%) in an inert bath gas (e.g., Argon) is prepared in a stainless-steel mixing tank. The low concentration minimizes bimolecular reactions.
-
Shock Wave Generation: The mixture is introduced into the driven section of a shock tube. A high-pressure driver gas (e.g., Helium) is rapidly released by rupturing a diaphragm, generating a shock wave that propagates through the test gas.
-
Heating and Reaction: The shock wave rapidly and uniformly heats the gas mixture to a precisely controlled high temperature (typically 800-2000 K) in microseconds, initiating the decomposition of this compound.
-
In-situ Monitoring: The progress of the reaction is monitored in real-time behind the reflected shock wave. This is often achieved using techniques like:
-
Laser Schlieren Densitometry: To measure the density gradient, which is related to the overall reaction rate.
-
Time-of-Flight Mass Spectrometry (TOF-MS): To identify and quantify the reactants, products, and reaction intermediates.
-
Laser Absorption Spectroscopy: To monitor the concentration of specific species with known absorption features.
-
-
Data Analysis: The obtained concentration-time profiles at different temperatures are used to determine the rate constants. An Arrhenius plot (ln(k) vs. 1/T) is then constructed to extract the Arrhenius parameters (A and Ea).
Visualizing Reaction Pathways and Experimental Workflows
To further clarify the discussed concepts, the following diagrams have been generated using the DOT language.
Caption: Plausible unimolecular decomposition pathways of this compound.
Caption: A typical experimental workflow for studying gas-phase reaction kinetics.
Conclusion and Future Directions
While direct experimental data on the reaction kinetics of this compound remains elusive, this guide provides a foundational understanding of its expected thermal decomposition behavior through analogy with related compounds. The primary unimolecular decomposition pathways are predicted to be C-O bond cleavage and concerted elimination of isobutene. The comparative kinetic data from similar ethers and cycloalkanes suggest that the decomposition of this compound will likely require high temperatures.
To provide a definitive quantitative analysis, further research is crucial. We recommend the following future work:
-
Experimental Studies: Performing high-temperature gas-phase pyrolysis of this compound using techniques like shock tubes or flow reactors to determine its Arrhenius parameters accurately.
-
Computational Chemistry: Employing high-level quantum chemical calculations to model the decomposition pathways, determine transition state geometries and energies, and calculate theoretical rate constants. These computational results would provide valuable insights and complement experimental findings.
By pursuing these research avenues, a comprehensive understanding of the reaction kinetics of this compound can be achieved, enabling its more effective and predictable application in various scientific and industrial fields.
References
Benchmarking tert-Butoxycyclohexane: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical decision that can significantly impact reaction efficiency, product purity, and overall process safety and sustainability. This guide provides a comprehensive performance benchmark of tert-Butoxycyclohexane (TBC) as a solvent, comparing it with commonly used alternatives: Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), and Cyclopentyl methyl ether (CPME).
This objective comparison is supported by experimental data on the physical, chemical, and safety properties of these solvents, alongside detailed experimental protocols for performance evaluation.
Executive Summary
This compound emerges as a promising green solvent alternative with a high boiling point, low water solubility, and a favorable safety profile. While direct comparative data in specific named reactions is still emerging, its physical properties suggest potential advantages in terms of reaction control, product isolation, and reduced environmental impact compared to traditional solvents like THF. 2-MeTHF and CPME are already established as greener alternatives to THF, and TBC shares many of their desirable characteristics.
Physical and Chemical Properties: A Comparative Overview
The choice of solvent is often dictated by its physical and chemical properties. The following table summarizes key data for this compound and its alternatives.
| Property | This compound (TBC) | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl methyl ether (CPME) |
| Molecular Formula | C₁₀H₂₀O[1] | C₄H₈O[2][3] | C₅H₁₀O[4][5] | C₆H₁₂O[6][7] |
| Molecular Weight ( g/mol ) | 156.27[1] | 72.11[2][8] | 86.13[4] | 100.16[6] |
| Boiling Point (°C) | 171[9] | 66[3][8] | 80.2[5][10] | 106[6][7][11] |
| Melting Point (°C) | -41 - 0 | -108.4[3][8] | -136[5] | -140[6] |
| Density (g/mL at 20°C) | 0.810 | 0.889[12] | 0.854 | 0.86 |
| Flash Point (°C) | 40 | -14.5 | -11 | -1 |
| Solubility in Water | 2.1 g/L (20°C) | Miscible[2][3][13] | 14 g/100g (20°C)[5] | 1.1% (23°C)[11] |
Performance Comparison
While direct, peer-reviewed comparative studies detailing the performance of this compound in common organic reactions such as Suzuki-Miyaura coupling or Grignard reactions are not extensively available, we can infer its potential performance based on its properties and draw parallels with the known performance of the other ethers.
Key Performance Indicators:
-
Reaction Temperature Range: With a high boiling point of 171°C, TBC offers a significantly wider operational temperature range compared to THF (66°C) and 2-MeTHF (80.2°C). This can be advantageous for reactions requiring higher temperatures to proceed at a reasonable rate.
-
Product Isolation and Work-up: The low water solubility of TBC, similar to 2-MeTHF and CPME, facilitates easier product extraction and phase separation from aqueous media, potentially reducing the use of additional organic solvents during work-up.[5][11] This is a significant advantage over the water-miscible THF, which often requires salting out or solvent exchange procedures.
-
"Green" Chemistry Profile: TBC's higher boiling point leads to lower volatility and reduced emissions. Its low water solubility simplifies recycling and waste treatment. These characteristics, shared with 2-MeTHF and CPME, position TBC as a more environmentally friendly alternative to THF.[5][11][14]
-
Peroxide Formation: A known drawback of ethers like THF is their tendency to form explosive peroxides upon storage.[13] While specific data for TBC is limited, CPME is noted for its suppressed peroxide formation, enhancing safety.[6][9] This is a critical consideration for industrial applications.
Performance in Specific Reaction Types:
-
Grignard Reactions: Ethereal solvents are crucial for stabilizing Grignard reagents. While THF is a standard choice, its low boiling point can be a limitation. The higher boiling points of 2-MeTHF and CPME have been shown to be advantageous, allowing for reactions with less reactive halides.[15][16][17] Given its high boiling point, TBC could offer similar or even enhanced performance in this regard, although experimental validation is needed.
-
Suzuki-Miyaura Coupling: The choice of solvent in Suzuki-Miyaura coupling can influence reaction yield and catalyst performance. While this reaction can be performed in a variety of solvents, including aqueous media, the use of ethers is common.[18][19] The higher thermal stability of solvents like 2-MeTHF and CPME can be beneficial.[15]
Experimental Protocols
To facilitate the objective evaluation of this compound and other solvents, the following general experimental protocols are provided.
Protocol 1: General Solvent Screening for a Suzuki-Miyaura Coupling Reaction
This protocol outlines a procedure for comparing the efficacy of different solvents in a standard Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvents to be tested (this compound, THF, 2-MeTHF, CPME)
-
Internal standard for GC analysis (e.g., dodecane)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a series of identical reaction vessels, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).
-
To each vessel, add 5 mL of one of the solvents to be tested.
-
Add the internal standard (0.5 mmol) to each vessel.
-
Seal the vessels and place them in a pre-heated oil bath at a specified temperature (e.g., 80°C).
-
Stir the reactions for a set period (e.g., 2, 4, 6, 8, and 24 hours).
-
At each time point, withdraw a small aliquot from each reaction mixture, quench with water, and extract with a suitable solvent (e.g., ethyl acetate).
-
Analyze the organic extracts by Gas Chromatography (GC) to determine the conversion of the starting material and the yield of the product by comparing the peak areas to that of the internal standard.
-
After the final time point, cool the reactions to room temperature, perform a full aqueous work-up, and isolate the product by column chromatography.
-
Determine the isolated yield and purity of the product for each solvent.
Protocol 2: Determination of Solute Solubility
This protocol provides a method for comparing the solubility of a common organic solid in the different solvents.
Materials:
-
Solid organic compound (e.g., benzoic acid)
-
Solvents to be tested (this compound, THF, 2-MeTHF, CPME)
-
Vials with screw caps
-
Analytical balance
-
Shaker or magnetic stirrer
-
Temperature-controlled bath
Procedure:
-
To a series of vials, add a known amount of the solid organic compound (e.g., 100 mg).
-
To each vial, add a measured volume of one of the solvents to be tested (e.g., 1 mL).
-
Seal the vials and place them in a temperature-controlled bath (e.g., 25°C).
-
Agitate the vials for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
After agitation, visually inspect the vials for any undissolved solid.
-
If solid remains, carefully filter the solution and evaporate a known volume of the filtrate to dryness.
-
Weigh the remaining solid to determine the concentration of the solute in the saturated solution, and thus the solubility.
-
Repeat the procedure at different temperatures to assess the temperature dependence of solubility.
Visualizing Experimental Workflows
To further clarify the experimental process, the following diagrams, generated using the DOT language, illustrate the logical flow of the described protocols.
Caption: Workflow for Suzuki-Miyaura Solvent Screening.
Caption: Workflow for Solubility Determination.
Conclusion
This compound presents itself as a viable and potentially superior alternative to traditional ethereal solvents in many applications. Its favorable physical properties, particularly its high boiling point and low water solubility, align well with the principles of green chemistry and can offer practical advantages in terms of reaction control and product purification. While more direct comparative performance data in a wider range of chemical transformations is needed to fully establish its position, the information presented in this guide provides a strong foundation for researchers to consider and evaluate this compound in their own work. The provided experimental protocols offer a standardized approach for such evaluations, enabling a data-driven selection of the most appropriate solvent for a given chemical process.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Kinetic and mechanistic studies of cyclohexane oxidation with tert-butyl hydroperoxide over M–N4 catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Screening of organic solvents for bioprocesses using aqueous-organic two-phase systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Kinetics of abstraction reactions of tert-butoxyl radicals with cyclohexane and methyl-substituted cyclohexanes in the gas phase - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of solvation on the enthalpies of reaction of tert-butoxyl radicals with phenol and on the calculated O-H bond strength in phenol - Archives des publications du CNRC - Canada.ca [nrc-publications.canada.ca]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Comparative analysis of cleavage conditions for different tert-butyl ethers
For Researchers, Scientists, and Drug Development Professionals
The tert-butyl (t-Bu) ether is a valuable protecting group for hydroxyl functionalities in multi-step organic synthesis due to its stability under a wide range of reaction conditions. However, the selection of an appropriate deprotection strategy is crucial to ensure high yields and compatibility with other functional groups within a complex molecule. This guide provides a comparative analysis of common cleavage conditions for tert-butyl ethers, supported by experimental data to aid in the selection of the optimal method for your specific synthetic needs.
Comparative Data of Cleavage Conditions
The following table summarizes various reagent systems for the cleavage of tert-butyl ethers, highlighting their reaction conditions, yields, and key characteristics.
| Reagent System | Substrate | Conditions | Time | Yield (%) | Key Features & Selectivity |
| Aqueous Phosphoric Acid (85 wt%) | Various t-butyl ethers | Toluene, 50-80 °C | 3-14 h | 90-99% | Environmentally benign; mild conditions. Tolerates CBZ carbamates, benzyl and methyl esters, and TBDMS ethers.[1][2] |
| Trifluoroacetic Acid (TFA) | General t-butyl ethers | CH₂Cl₂, rt | 0.5-5 h | >95% | Strong acid, effective for robust substrates; commonly used in peptide synthesis. Can cleave other acid-labile groups.[3][4] |
| Cerium(III) Chloride Heptahydrate / Sodium Iodide (CeCl₃·7H₂O/NaI) | Aromatic & Aliphatic t-butyl ethers | Acetonitrile, reflux | 5-12 h | 85-95% | Mild Lewis acid conditions. Compatible with various other protecting groups.[1][5] |
| Zinc Bromide (ZnBr₂) | Various t-butyl ethers | CH₂Cl₂, rt | 12-24 h | ~90% | Mild Lewis acid conditions; can be slow. Selectivity can be an issue with other Lewis acid-sensitive groups. |
| Tris(4-bromophenyl)amminium Radical Cation ("Magic Blue") / Triethylsilane (HSiEt₃) | Aliphatic & Aromatic t-butyl ethers | CH₂Cl₂, rt | 1-14 h | 90-98% | Mild, radical-mediated deprotection. Tolerates a wide range of functional groups.[6][7] |
Experimental Protocols
Detailed methodologies for the key cleavage methods are provided below.
Cleavage of tert-Butyl Ethers using Aqueous Phosphoric Acid
This procedure is adapted from the method described by Li, et al.[2]
-
Materials:
-
tert-Butyl protected alcohol (1.0 mmol)
-
Toluene (10 mL)
-
Aqueous phosphoric acid (85 wt%, 5 mL)
-
-
Procedure:
-
To a solution of the tert-butyl ether in toluene, add the aqueous phosphoric acid.
-
Heat the reaction mixture to the desired temperature (typically between 50-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and saturated sodium bicarbonate solution (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the deprotected alcohol.
-
Deprotection of tert-Butyl Ethers using Trifluoroacetic Acid (TFA)
The following is a general procedure for the TFA-mediated cleavage of a tert-butyl ether.
-
Materials:
-
tert-Butyl protected alcohol (1.0 mmol)
-
Dichloromethane (CH₂Cl₂) (10 mL)
-
Trifluoroacetic acid (TFA) (1-2 mL)
-
-
Procedure:
-
Dissolve the tert-butyl ether in dichloromethane.
-
Cool the solution in an ice bath and add trifluoroacetic acid dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the desired alcohol.
-
Cleavage of tert-Butyl Ethers with Cerium(III) Chloride and Sodium Iodide
This protocol is based on the work of Bartoli and coworkers.[1][5]
-
Materials:
-
tert-Butyl protected alcohol (1.0 mmol)
-
Acetonitrile (10 mL)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.5 mmol)
-
Sodium iodide (NaI) (1.3 mmol)
-
-
Procedure:
-
To a stirred suspension of the tert-butyl ether and sodium iodide in acetonitrile, add cerium(III) chloride heptahydrate.
-
Reflux the reaction mixture and monitor by TLC.
-
After completion, cool the mixture and dilute with diethyl ether (20 mL).
-
Wash the organic layer with 1 M HCl (10 mL) and then with saturated sodium thiosulfate solution (10 mL) to remove any iodine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the alcohol.
-
Deprotection of tert-Butyl Ethers using "Magic Blue" and Triethylsilane
This method is adapted from the procedure described by Slanina, et al.[6][7]
-
Materials:
-
tert-Butyl protected alcohol (1.0 mmol)
-
Dichloromethane (CH₂Cl₂) (10 mL)
-
Tris(4-bromophenyl)amminium hexachloroantimonate ("Magic Blue") (0.05 mmol)
-
Triethylsilane (HSiEt₃) (2.0 mmol)
-
-
Procedure:
-
Dissolve the tert-butyl ether in dry dichloromethane under an inert atmosphere.
-
Add triethylsilane to the solution.
-
Add the "Magic Blue" catalyst and stir the reaction at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the deprotected alcohol.
-
Reaction Mechanisms and Workflows
The following diagrams illustrate the general mechanisms and workflows for the cleavage of tert-butyl ethers.
References
Navigating the Synthesis of tert-Butoxycyclohexane: A Comparative Economic Analysis of Two Primary Routes
For researchers and professionals in drug development and chemical synthesis, the efficient and cost-effective production of intermediates is paramount. This guide provides a detailed economic and practical comparison of the two primary synthesis routes for tert-butoxycyclohexane (also known as cyclohexyl tert-butyl ether): the traditional Williamson ether synthesis and the more modern acid-catalyzed etherification of cyclohexanol with isobutylene.
While both methods can yield the desired product, they differ significantly in terms of reagent costs, reaction efficiency, capital expenditure, and environmental impact. This analysis, supported by experimental data and protocols, aims to provide a clear framework for selecting the optimal synthesis strategy based on specific laboratory or industrial needs.
At a Glance: Key Economic and Performance Metrics
The following table summarizes the key quantitative data for the two synthesis routes, offering a direct comparison of their economic and experimental viability.
| Metric | Williamson Ether Synthesis | Acid-Catalyzed Etherification |
| Overall Yield | Low to Moderate (Highly variable, often <30% due to side reactions) | High (Potentially >85%) |
| Primary Reagents | Cyclohexanol, a strong base (e.g., Sodium Hydride), tert-Butyl Chloride | Cyclohexanol, Isobutylene |
| Catalyst | None (Stoichiometric base) | Solid Acid Catalyst (e.g., Amberlyst-15) |
| Estimated Reagent Cost per Mole of Product * | High | Moderate |
| Reaction Conditions | Moderate temperatures (e.g., refluxing THF) | Mild temperatures (40-80°C), moderate pressure |
| Key Side Products | Isobutylene (major), Di-tert-butyl ether | Dimerization and oligomerization of isobutylene, Di-tert-butyl ether |
| Process Scalability | Challenging due to stoichiometric base and safety concerns | Readily scalable, suitable for continuous flow processes |
| Environmental Impact | Generation of salt waste, use of hazardous reagents | Use of a recyclable catalyst, potential for solvent-free conditions |
Note: Estimated reagent costs are based on publicly available data for bulk chemicals and are subject to market fluctuations. This estimation does not include solvent, catalyst, energy, or labor costs.
In-Depth Analysis of Synthesis Routes
Route 1: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and versatile method for preparing ethers. In the context of this compound, this route involves the deprotonation of cyclohexanol with a strong base to form the corresponding cyclohexoxide anion, which then acts as a nucleophile to attack a tert-butyl halide, typically tert-butyl chloride.
Challenges and Economic Considerations:
A significant drawback of this route for synthesizing this compound is the nature of the electrophile. As a tertiary alkyl halide, tert-butyl chloride is highly prone to elimination reactions (E2) in the presence of a strong base, such as the cyclohexoxide.[1][2][3] This leads to the formation of isobutylene as the major byproduct, drastically reducing the yield of the desired ether.[1][2][3]
From an economic standpoint, the high cost of the strong base (e.g., sodium hydride) and the low yield make this route less attractive for large-scale production. The generation of a stoichiometric amount of salt waste also adds to the downstream processing and disposal costs.
Experimental Protocol (Illustrative):
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, a suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) is prepared under a nitrogen atmosphere.
-
Cyclohexanol (1 equivalent) is added dropwise to the suspension at 0 °C. The mixture is then allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the formation of sodium cyclohexoxide.
-
tert-Butyl chloride (1.1 equivalents) is then added to the reaction mixture.
-
The reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is carefully quenched with water and the product is extracted with diethyl ether.
-
The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by fractional distillation to isolate this compound.
Route 2: Acid-Catalyzed Etherification of Cyclohexanol with Isobutylene
This method represents a more modern and industrially relevant approach to ether synthesis. It involves the direct reaction of cyclohexanol with isobutylene in the presence of a solid acid catalyst. This process is analogous to the large-scale production of fuel ethers like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE).[4]
Advantages and Economic Considerations:
The primary advantage of this route is its potential for high selectivity and yield of the desired ether.[4] The use of a solid, recyclable acid catalyst like Amberlyst-15 simplifies the workup procedure and reduces waste generation, contributing to a more environmentally friendly and cost-effective process. The reagents, cyclohexanol and isobutylene, are readily available bulk chemicals.
This route is also highly amenable to continuous flow processing, which can significantly reduce capital and operational costs for large-scale production. Potential side reactions include the dimerization and oligomerization of isobutylene, which can be minimized by controlling the reaction temperature and the feed ratio of the reactants.
Experimental Protocol (Illustrative):
-
A stirred batch reactor is charged with cyclohexanol (1 equivalent) and a solid acid catalyst (e.g., Amberlyst-15, 5-10% by weight of cyclohexanol).
-
The reactor is sealed and heated to the desired reaction temperature (typically 40-80 °C).
-
Isobutylene (1.5-2 equivalents) is then introduced into the reactor under pressure.
-
The reaction is allowed to proceed for several hours, with samples periodically taken and analyzed by GC to monitor the conversion of cyclohexanol and the formation of this compound.
-
Upon reaching the desired conversion, the reactor is cooled, and the pressure is carefully released.
-
The solid catalyst is removed by filtration and can be washed and reactivated for subsequent use.
-
The liquid product mixture is then purified by distillation to separate the unreacted starting materials from the this compound product.
Visualizing the Synthesis Pathways
To further clarify the logical flow of each synthesis route, the following diagrams have been generated using the DOT language.
References
Environmental impact comparison of ether solvents including tert-Butoxycyclohexane
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical decision that extends beyond reaction compatibility to encompass environmental impact and safety. This guide provides a detailed comparison of the environmental and performance characteristics of several common ether solvents: tert-Butoxycyclohexane, Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME), and Diethyl ether. The information presented is based on available experimental data to facilitate informed solvent selection with a focus on sustainability.
Disclaimer: While this guide aims to be comprehensive, there is a significant lack of publicly available data on the specific environmental impact and performance in certain applications for this compound. As such, a complete, direct comparison is not always possible. Further research and testing are encouraged for this specific solvent.
Key Environmental and Safety Metrics: A Comparative Overview
The following tables summarize the key physical, environmental, and safety properties of the selected ether solvents based on available data.
Table 1: Physical and Environmental Properties
| Property | This compound | THF | 2-MeTHF | CPME | Diethyl Ether |
| Boiling Point (°C) | 171-173 | 66 | 80 | 106 | 34.6 |
| Density (g/mL) | ~0.83 | 0.89 | 0.86 | 0.86 | 0.71 |
| Water Solubility | Low | Miscible | 14 g/100 mL | 1.1 g/100 g | 6.9 g/100 mL |
| Log Kow | No data | <3[1][2] | No data | No data | No data |
| Biodegradability | No data | Inherently biodegradable[1][2] | Derived from renewable resources[3][4][5] | No specific data, but touted as eco-friendly[6][7] | No specific data |
| Life Cycle Emissions | No data | Higher than 2-MeTHF[3][4][5] | 97% reduction in emissions compared to conventional THF[3][4][5] | Lower CO2 emissions than THF in some processes due to easier recovery[8] | No specific data |
Table 2: Safety and Toxicity Data
| Parameter | This compound | THF | 2-MeTHF | CPME | Diethyl Ether |
| Flash Point (°C) | 48 | -14 | -11 | -1 | -45 |
| Peroxide Formation | Potential peroxide former | High tendency[9] | Less prone than THF[9] | Low tendency[3][6][7] | High tendency, can form explosive peroxides[9][10] |
| Acute Oral LD50 (rat) | No data | 1650 mg/kg | >2000 mg/kg | >1000 mg/kg and <2000 mg/kg[3] | 1215 mg/kg |
| Mutagenicity | No data | Not mutagenic[1][2] | No data | Negative mutagenicity[1][3] | Not mutagenic |
| Carcinogenicity | No data | Possible human carcinogen (IARC Group 2B)[11] | No data | No data | No evidence of carcinogenicity |
| Irritation | Skin and eye irritant | Eye irritant[1][2] | No data | Moderate to severe skin and eye irritation[1][3] | Mild skin and eye irritant |
Performance in Grignard Reactions
Grignard reactions are a cornerstone of organic synthesis, and the choice of ether solvent can significantly impact reaction initiation, yield, and side-product formation.
Table 3: Comparative Performance in Grignard Reactions
| Solvent | Performance Characteristics |
| This compound | No specific data available on performance in Grignard reactions. |
| THF | A standard solvent for Grignard reactions, effectively solvates the Grignard reagent.[12] Its higher boiling point compared to diethyl ether can be advantageous for less reactive halides.[12] |
| 2-MeTHF | Often considered a greener alternative to THF. It can provide superior performance in some cases, such as suppressing Wurtz coupling side reactions.[9] Being derivable from renewable resources adds to its sustainability profile.[4][5] |
| CPME | Can be a suitable solvent for Grignard reactions, though in some cases, it has been shown to be inferior to THF and 2-MeTHF in terms of yield.[9] Its hydrophobic nature facilitates easier work-up and solvent recovery.[4] |
| Diethyl Ether | The traditional solvent for Grignard reactions, known for its ability to readily initiate the reaction.[13] Its high volatility and tendency to form peroxides are significant safety concerns.[10] |
Experimental Protocols
Peroxide Formation Testing
The formation of explosive peroxides is a major safety concern with many ether solvents. Regular testing is crucial.
Qualitative Test:
-
To 1 mL of the ether in a test tube, add 1 mL of a freshly prepared solution of 10% potassium iodide in glacial acetic acid.
-
A yellow color indicates the presence of low levels of peroxides, while a brown color suggests a high and dangerous concentration.
Quantitative Test (Using Peroxide Test Strips):
-
Dip the test strip into the solvent for the time specified by the manufacturer.
-
Remove the strip and compare the color change to the provided chart to determine the peroxide concentration in ppm.
For a more detailed workflow on handling peroxide-forming chemicals, please refer to the following diagram.
Caption: Workflow for the safe handling and testing of peroxide-forming ether solvents.
Solvent Loss Determination
Minimizing solvent loss is crucial for both environmental and economic reasons. A common method to quantify solvent loss is through mass balance.
Experimental Protocol:
-
Accurately weigh the reaction vessel containing the solvent before the reaction begins (Massinitial).
-
After the reaction and work-up are complete, and the product has been isolated, collect all solvent waste streams, including any solvent evaporated and condensed.
-
Accurately weigh the collected solvent waste (Massrecovered).
-
The solvent loss can be calculated as: Solvent Loss = Massinitial - Massrecovered
This can be expressed as a percentage of the initial solvent mass. It is important to ensure a closed system as much as possible to obtain accurate results.
Logical Relationship in Environmental Impact Assessment
The overall environmental impact of a solvent is a multifactorial assessment. The following diagram illustrates the key considerations and their interplay.
Caption: Interconnected factors contributing to the overall environmental and safety assessment of a solvent.
Conclusion
The selection of an appropriate ether solvent requires a careful balance of performance, safety, and environmental impact. While traditional solvents like THF and diethyl ether are effective, they present significant environmental and safety challenges. Greener alternatives such as 2-MeTHF and CPME offer considerable advantages in terms of reduced emissions, lower peroxide formation tendency, and improved safety profiles.[3][4][5][6][7][8][9] The bio-based origin of 2-MeTHF makes it a particularly attractive option for sustainable chemistry.[3][4][5]
The environmental profile of this compound remains largely uncharacterized in the public domain, preventing a direct and comprehensive comparison. For researchers and organizations committed to green chemistry principles, prioritizing the use of well-characterized, sustainable solvents like 2-MeTHF and CPME is a step toward safer and more environmentally responsible science. Further investigation into the properties and life cycle of this compound is warranted to determine its place within the landscape of green solvents.
References
- 1. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C10H20O | CID 13316167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Solved Attempted Grignard reaction of cyclohexanone with | Chegg.com [chegg.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of tert-Butoxycyclohexane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential, step-by-step guidance for the proper disposal of tert-Butoxycyclohexane, ensuring laboratory safety and regulatory compliance.
Immediate Safety and Handling Precautions
This compound is a flammable liquid and vapor, necessitating careful handling to mitigate risks.[1][2] Before beginning any disposal procedure, ensure you are in a well-ventilated area and wearing the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (such as nitrile rubber) and protective clothing are required to prevent skin contact.[2]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required. However, if vapors or mists are generated, a gas mask may be necessary.[1]
Handling:
-
Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][2][3][4]
-
Use only non-sparking tools and explosion-proof equipment to prevent ignition.[2][3]
-
Ground and bond containers and receiving equipment to prevent static discharge.[2][3][4]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to consign it to a licensed waste disposal contractor.[1][3][5] Adherence to local, state, and federal regulations is crucial.
-
Container Management:
-
Waste Collection:
-
Collect waste this compound in a designated, compatible container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal contractor with a copy of the Safety Data Sheet (SDS) for this compound.
-
-
Spill Management:
-
In the event of a spill, evacuate the area and remove all sources of ignition.[4]
-
Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[5]
-
Collect the absorbent material and spilled chemical using non-sparking tools and place it in a suitable container for disposal.[2][3]
-
Do not allow the spilled material to enter drains or waterways.[4][5]
-
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, compiled from safety data sheets.
| Property | Value |
| Molecular Formula | C₁₀H₂₀O |
| Molecular Weight | 156.27 g/mol |
| Appearance | Colorless liquid |
| Odor | Odorless |
| Boiling Point | 171 °C / 339.8 °F @ 760 mmHg |
| Melting Point | -41 °C / -41.8 °F |
| Flash Point | 40 °C / 104 °F |
| Vapor Pressure | 4 hPa @ 32 °C |
| Specific Gravity | 0.810 |
| Explosion Limits | Lower: 0.6%, Upper: 5.4% |
| Water Solubility | 2.1 g/L (20°C) |
Source: Fisher Scientific, Thermo Fisher Scientific Safety Data Sheets[2][3]
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols. For detailed methodologies involving the use of this compound, please refer to your specific research protocols and the relevant scientific literature.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
